bradykinin, Met-Lys-
Description
BenchChem offers high-quality bradykinin, Met-Lys- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bradykinin, Met-Lys- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPFNXUSFJJEI-BHEJXMHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203536 | |
| Record name | Bradykinin, met-lys- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-19-6 | |
| Record name | Bradykinin, met-lys- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradykinin, met-lys- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Met-Lys-Bradykinin
This guide provides an in-depth exploration of Met-Lys-bradykinin, a biologically significant member of the kinin family of peptides. We will navigate its historical discovery, delve into the principles and practice of its chemical synthesis, and elucidate its mechanism of action through specific signaling pathways. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this potent vasoactive peptide.
Part 1: The Genesis of a Kinin: Discovery and Biological Context
The story of Met-Lys-bradykinin is intrinsically linked to the broader history of kinin research. The journey began in 1948 with the landmark discovery of bradykinin by a Brazilian team led by Dr. Maurício Rocha e Silva.[1][2][3] They identified a substance in blood plasma, released by the venom of the Bothrops jararaca snake, that caused a slow contraction of guinea-pig ileum, hence the name bradykinin (from Greek bradys, slow; and kinin, to move).[1][3] This opened the door to understanding a new class of endogenous peptides involved in inflammation, blood pressure regulation, and pain.
It was in this fertile scientific landscape that D. F. Elliott and G. P. Lewis, in 1965, reported the isolation of a "new kinin from ox blood."[4][5] By incubating the pseudoglobulin fraction of ox serum at an acidic pH followed by a neutral pH, they generated and subsequently purified two polypeptides with smooth muscle-stimulating activity. While one corresponded to bradykinin, the other was a novel entity.[4][5] Through meticulous amino acid analysis and sequencing, they identified it as an undecapeptide: Methionyl-Lysyl-Bradykinin (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[4] The biological properties of this newly discovered kinin were found to be comparable to bradykinin, and its identity was confirmed by comparison with a synthetic version, first prepared by Schröder in 1964.[4][6]
Met-Lys-bradykinin, along with Lys-bradykinin (kallidin), is not a terminal signaling molecule but rather a precursor. It is generated from high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK) through the proteolytic action of various enzymes known as kallikreins.[7][8] Aminopeptidases in the plasma can then rapidly cleave the N-terminal Met-Lys or Lys residues to yield the nonapeptide bradykinin.[7] Additionally, other proteases, such as human pepsin and neutrophil-derived proteinase 3 (PR3), can also release Met-Lys-bradykinin or its extended forms from kininogen, highlighting its role in diverse physiological and pathological processes.[9][10][11]
Part 2: De Novo Construction: The Synthesis of Met-Lys-Bradykinin
The ability to chemically synthesize Met-Lys-bradykinin is crucial for its pharmacological study and the development of therapeutic analogs. The first synthesis was reported shortly after its discovery, and modern methods rely on the robust and efficient Solid-Phase Peptide Synthesis (SPPS) technique, pioneered by R. B. Merrifield, who coincidentally also published a synthesis of Met-Lys-bradykinin in 1964.[12][13]
The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[14] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The most common strategy today utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the N-terminal α-amino group.
Causality in Synthesis Strategy
The synthesis of Met-Lys-bradykinin (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) presents specific challenges that dictate our choice of reagents and protocols:
-
Resin Selection : The C-terminus of the native peptide is a carboxylic acid. Therefore, a resin that releases the peptide with a free C-terminus upon cleavage is required. 2-chlorotrityl chloride (2-CTC) resin or Wang resin are excellent choices for this purpose.[15] We select 2-CTC resin for its acid-lability, which allows for peptide cleavage under mild conditions, preserving sensitive side-chain protecting groups if needed.
-
Side-Chain Protection : Several amino acids in the sequence have reactive side chains that must be protected during synthesis:
-
Arginine (Arg) : The guanidinium group is highly basic and requires robust protection. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the standard choice in Fmoc-SPPS due to its stability during synthesis and efficient removal by trifluoroacetic acid (TFA).
-
Lysine (Lys) : The ε-amino group is protected with the Boc (tert-butyloxycarbonyl) group, which is also TFA-labile.
-
Serine (Ser) : The hydroxyl group is protected with a tBu (tert-butyl) ether to prevent acylation and other side reactions.
-
Methionine (Met) : The thioether side chain is susceptible to oxidation during synthesis and cleavage. While often left unprotected, its inclusion necessitates the use of scavengers during the final cleavage step to prevent alkylation by carbocations.
-
-
Coupling Reagents : To form the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide, a coupling agent is required. We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) . This combination rapidly forms an activated ester of the incoming Fmoc-amino acid, leading to efficient and low-racemization coupling.
-
Cleavage and Deprotection : The final step involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups. Due to the presence of Methionine and Arginine(Pbf), a potent acidic cocktail with scavengers is mandatory. Reagent K (TFA/water/phenol/thioanisole/EDT) is a suitable choice.[16][17] The TFA provides the acidic medium for cleavage, while the scavengers (water, phenol, thioanisole, and ethanedithiol (EDT)) trap the reactive carbocations generated from the tBu, Boc, and Pbf groups, preventing re-attachment and modification of sensitive residues like Met and Phe.[17]
Experimental Protocol: Fmoc-SPPS of Met-Lys-Bradykinin
This protocol describes the manual synthesis on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading: a. Weigh 160 mg of 2-chlorotrityl chloride resin (loading capacity ~0.6 mmol/g) into a fritted reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, then wash 3x with N,N-Dimethylformamide (DMF). c. In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in DCM. d. Add the amino acid solution to the resin and agitate at room temperature for 2 hours. e. To cap any remaining active sites on the resin, add a small volume of methanol and agitate for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
2. Peptide Chain Elongation (Iterative Cycle for each amino acid): a. Swelling : Swell the resin in DMF for 15 minutes. b. Fmoc Deprotection : Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[15] c. Washing : Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. d. Coupling : i. In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.285 mmol, 2.85 eq.) and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF for 2 minutes. ii. Add the activated amino acid solution to the resin. iii. Agitate at room temperature for 45-60 minutes. e. Washing : Wash the resin with DMF (3x). f. Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling reaction (primary amine absence). If the test is positive, repeat the coupling step. g. Repeat : Repeat steps 2a-2f for the entire sequence: Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro, Lys(Boc), Met.
3. Cleavage and Deprotection: a. After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DMF (3x), followed by DCM (3x). b. Dry the resin thoroughly under a stream of nitrogen and then in a vacuum desiccator. c. Prepare the cleavage cocktail "Reagent K": 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL 1,2-ethanedithiol (EDT).[16] (Caution: Handle TFA and thiols in a fume hood with appropriate personal protective equipment). d. Add 10 mL of the cold cleavage cocktail to the resin. e. Agitate at room temperature for 2 hours. f. Filter the resin and collect the filtrate into a cold centrifuge tube. g. Wash the resin twice with fresh TFA. Combine the filtrates. h. Precipitate the crude peptide by adding the TFA solution dropwise to 10 volumes of cold diethyl ether. i. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more. j. Dry the crude peptide pellet under vacuum.
Workflow Visualization
Part 3: Purification and Characterization: Ensuring Peptide Integrity
The crude product from SPPS is a mixture containing the target peptide along with truncated, deleted, and protecting group-modified sequences. Therefore, rigorous purification and characterization are paramount to obtaining a product suitable for biological assays.
Purification by Preparative RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[18][19] The principle involves separating molecules based on their hydrophobicity.
Protocol: Preparative HPLC Purification
-
Column : C18 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[20]
-
Sample Preparation : Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Gradient Elution :
-
0-5 min: 5% B (loading and equilibration)
-
5-45 min: Linear gradient from 5% to 45% B.
-
45-50 min: Linear gradient from 45% to 95% B (column wash).
-
50-60 min: 5% B (re-equilibration).
-
-
Detection : Monitor the elution profile at 220 nm, the characteristic absorbance wavelength of the peptide bond.[21]
-
Fraction Collection : Collect fractions corresponding to the major peak.
-
Post-Purification : Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions (>95%) and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization and Quality Control
The identity and purity of the final product must be unequivocally confirmed.
| Parameter | Method | Expected Result for Met-Lys-Bradykinin | Rationale |
| Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | Calculated Monoisotopic Mass: 1318.66 Da | Confirms the correct molecular weight of the synthesized peptide, ensuring the sequence is complete and unmodified.[22] |
| Purity | Analytical RP-HPLC | ≥95% (as determined by peak area integration at 220/280 nm) | Quantifies the homogeneity of the sample, ensuring that biological effects are attributable to the target peptide and not impurities.[20] |
| Sequence | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern (b- and y-ions) matches the theoretical fragmentation of the Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence. | Provides definitive confirmation of the amino acid sequence. |
Part 4: Biological Activity and Signaling Pathway
Met-Lys-bradykinin exerts its physiological effects by interacting with specific cell surface receptors, primarily the bradykinin B1 and B2 receptors (B1R and B2R).[23][24] Both are G protein-coupled receptors (GPCRs). The B2 receptor is constitutively expressed in many tissues and is responsible for the acute effects of kinins.[25][26] In contrast, the B1 receptor is typically expressed at very low levels in healthy tissue but is significantly upregulated by inflammatory cytokines and tissue injury, playing a role in chronic inflammation and pain.[24][25]
Upon binding of Met-Lys-bradykinin (or bradykinin) to the B2 receptor, a conformational change activates the associated heterotrimeric G protein, Gαq.[25] This initiates a downstream signaling cascade:
-
Gαq Activation : Activated Gαq stimulates the enzyme Phospholipase Cβ (PLCβ) .
-
Second Messenger Generation : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .
-
Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
PKC and MAPK Activation : The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC) . This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade , specifically the ERK1/2 pathway, which is involved in cellular processes like proliferation and inflammation.[27]
The culmination of this signaling cascade leads to the characteristic physiological responses to kinins, including vasodilation, increased vascular permeability, and the sensation of pain.
References
-
Bras, G., Bochenska, O., Rapala-Kozik, M., Guevara-Lora, I., Faussner, A., Kamysz, W., & Kozik, A. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-23. [Link]
-
Schröder, E. (1964). [On Peptide Synthesis. Synthesis of Methionyl-Lysyl-Bradykinin, a Kinin From Ox Blood]. Experientia, 20(1), 39. [Link]
-
Elliott, D. F., & Lewis, G. P. (1965). Methionyl-lysyl-bradykinin, a new kinin from ox blood. Biochemical Journal, 95(2), 437-447. [Link]
-
Motta, G., Chignard, M., & Sampaio, M. U. (2015). Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis. PLOS ONE, 10(12), e0145535. [Link]
-
Dickeson, S. K., & Schmaier, A. H. (2023). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 142(15), 1308–1318. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. [Link]
-
Diamandis, E. P., & Frangou-Lazaridis, M. (2001). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the... Hellenic Journal of Nuclear Medicine, 4(1), 52-60. [Link]
-
Figueroa, C. D., et al. (2001). Kallikrein activates bradykinin B2 receptors in the absence of kininogen. American Journal of Physiology-Heart and Circulatory Physiology, 281(3), H1120-H1129. [Link]
-
Sharif, N. A., Xu, S., & Crider, J. Y. (2012). Activation Of Erk Signaling Pathway By Bradykinin B2 Receptors In Isolated Human Primary Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science, 53(14), 1971. [Link]
-
Merrifield, R. B. (1964). Solid Phase Peptide Synthesis. IV. The Synthesis of Methionyl-lysyl-bradykinin. The Journal of Organic Chemistry, 29(10), 3100–3102. [Link]
-
Leeb-Lundberg, L. M. F., et al. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 143(8), 941–943. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). Bradykinin. In Wikipedia, The Free Encyclopedia. [Link]
-
Haraguchi, H. (1990). Chromatographic and Mass Spectrometric Analysis of Bradykinin Related Arginyl Peptides and Other Studies. Medical University of South Carolina ProQuest Dissertations Publishing. [Link]
-
Agilent Technologies. (2008). HPLC Analysis and Preparative Scale Purification of Synthetic Bradykinin. Application Note. [Link]
-
Alafeefy, A. M., et al. (2022). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules, 27(19), 6599. [Link]
-
Schröder, E., & Hempel, R. (1964). Bradykinin, kallidin, and their synthetic analogues. Experientia, 20, 529-544. [Link]
-
Sharif, N. A., et al. (2022). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics, 38(8), 516-530. [Link]
-
Darlak, K., et al. (2009). Bradykinin in Solid-phase Peptide Synthesis. ResearchGate. [Link]
-
Agilent Technologies. (2011). Preparative Scale Purification of Bradykinin by Volume Overload. Application Note. [Link]
-
MDPI. (2022). Bradykinin Hypothesis. Encyclopedia. [Link]
-
Kates, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]
-
Hawgood, B. J. (1997). Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology. Toxicon, 35(11), 1569-80. [Link]
-
Corley, D. G., et al. (1972). Rapid solid-phase synthesis of bradykinin. Biochemical and Biophysical Research Communications, 47(6), 1353-9. [Link]
-
Juliano, L., et al. (1986). Determinants of the unusual cleavage specificity of lysyl-bradykinin-releasing kallikreins. Biochemical Journal, 238(3), 871–877. [Link]
-
Griesbacher, T., et al. (2001). Synthesis of some analogs of bradykinin hormone using modified solid phase peptide synthesis and microwave technique (Part 1). ResearchGate. [Link]
-
Araujo-Viel, M. S., Juliano, L., & Prado, E. S. (1981). The cleavage of the Met-Lys bond in a bradykinin derivative by glandular kallikreins. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(3), 337-345. [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. Retrieved from [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. [Link]
-
Silva, R. A., et al. (1996). Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin. Immunopharmacology, 32(1-3), 76-9. [Link]
-
Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Patel, K., & Patel, D. (2023). Bradykinin pathway and receptor signaling in inflammatory pain modulation. ResearchGate. [Link]
-
Ura, N., et al. (1988). Purification and identification of [hydroxyprolyl3]bradykinin in ascitic fluid from a patient with gastric cancer. Biochemical and Biophysical Research Communications, 156(3), 1158-64. [Link]
-
Lee, Y. I. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]
-
van der Merwe, P. J., & Badenhorst, D. (1994). High-Performance Liquid Chromatographic Analysis with Diode-Array Detection of Bradykinin, Neuropeptide K, and Substance P in Human Plasma. Journal of Chromatographic Science, 32(11), 503–506. [Link]
-
Zhang, X., et al. (2020). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. Journal of Allergy and Clinical Immunology, 146(3), 604-610. [Link]
-
Elliott, D. F., & Lewis, G. P. (1965). Methionyl-lysyl-bradykinin, a new kinin from ox blood. Biochemical Journal, 95(2), 437-47. [Link]
Sources
- 1. Bradykinin - Wikipedia [en.wikipedia.org]
- 2. Bradykinin Hypothesis | Encyclopedia MDPI [encyclopedia.pub]
- 3. Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionyl-lysyl-bradykinin, a new kinin from ox blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionyl-lysyl-bradykinin, a new kinin from ox blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [On peptide synthesis. Synthesis of methionyl-lysyl-bradykinin, a kinin from ox blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis | PLOS One [journals.plos.org]
- 8. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin [repositorio.unifesp.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. protocols.io [protocols.io]
- 19. Purification and identification of [hydroxyprolyl3]bradykinin in ascitic fluid from a patient with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. agilent.com [agilent.com]
- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
"physiological role of Met-Lys-bradykinin"
An In-depth Technical Guide to the Physiological Role of Met-Lys-Bradykinin
Abstract
This technical guide provides a comprehensive examination of Methionyl-Lysyl-Bradykinin (Met-Lys-BK), a bioactive peptide of the Kallikrein-Kinin System (KKS). While often overshadowed by its nonapeptide relative, bradykinin (BK), Met-Lys-BK possesses unique metabolic and signaling properties that confer a significant role in vascular homeostasis, inflammation, and nociception. We will dissect its biosynthesis from kininogen precursors, explore its interactions with B1 and B2 receptors, and delineate the downstream signaling cascades. A key focus will be on its unique metabolic activation, particularly the paradoxical role of Angiotensin-Converting Enzyme (ACE). Furthermore, this guide details established experimental protocols for characterizing the activity of Met-Lys-BK and presents its physiological and pathophysiological implications, particularly in inflammatory conditions and hereditary angioedema.
Introduction: The Kallikrein-Kinin System and the Genesis of Kinins
The Kallikrein-Kinin System (KKS) is a crucial endogenous cascade that, upon activation, releases potent, short-lived vasoactive peptides known as kinins.[1][2] This system is a key player in the intricate network regulating blood pressure, vascular permeability, coagulation, and pain.[2][3] The primary biological function of the KKS is the enzymatic cleavage of precursor proteins, called kininogens, by serine proteases known as kallikreins.[2][4]
There are two main types of kininogens: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK).[3] Plasma kallikrein preferentially cleaves HMWK to produce the nonapeptide bradykinin (BK) , while tissue kallikreins typically act on LMWK to release the decapeptide Lys-BK (Kallidin) .[5][6] Met-Lys-Bradykinin, the subject of this guide, is a closely related undecapeptide that emerges under specific physiological and pathological conditions.
Biosynthesis and Metabolic Fate of Met-Lys-Bradykinin
Met-Lys-BK (H-Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) is not a direct product of the canonical plasma or tissue kallikrein pathways.[7][8] Its generation points to alternative enzymatic activities that become relevant in specific contexts, such as infection and inflammation.
2.1. Generation from Kininogen Precursors
-
Pathogen-Mediated Release: Secreted aspartic proteases from pathogens like the yeast Candida parapsilosis can effectively cleave human kininogens to release Met-Lys-bradykinin and Leu-Met-Lys-bradykinin.[9] This mechanism directly links microbial activity to the host's inflammatory and pain responses.
-
Host Enzyme Activity: Human pepsin has been shown to release a related peptide, Met-Lys-Bradykinin-Ser, from human kininogen.[8] Furthermore, the protease PR3, released from activated neutrophils during inflammation, cleaves HMWK to generate a 13-amino acid peptide, Met-Lys-BK-Ser-Ser.[10][11]
2.2. Metabolic Activation: The Paradoxical Role of ACE
The metabolism of kinins is typically associated with rapid inactivation. Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a primary enzyme responsible for degrading bradykinin.[3][12] However, in the case of C-terminally extended kinins like Met-Lys-BK-Ser-Ser, ACE plays a paradoxical and critical activating role.
Studies using isolated vascular tissues have demonstrated that Met-Lys-BK-Ser-Ser has very low intrinsic affinity for bradykinin receptors.[10][11] However, it elicits potent biological responses consistent with B2 receptor activation. This effect is dramatically reduced by ACE inhibitors (e.g., enalaprilat), while the potency of standard BK is enhanced.[10][11] This self-validating experimental design proves that ACE cleaves the C-terminal Ser-Ser dipeptide, converting the inactive precursor into the highly active agonist Met-Lys-BK.[11] This localized "prodrug" activation by an enzyme typically seen as a kinin antagonist is a crucial insight for understanding its function at sites of inflammation where both neutrophils and ACE are present.
Kinin Receptors and Signal Transduction
Kinins exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[13][14]
-
B2 Receptor (B2R): This receptor is constitutively and widely expressed in healthy tissues.[13][15] It exhibits high affinity for intact kinins like BK and Met-Lys-BK, mediating the majority of their acute physiological effects, including vasodilation and increased vascular permeability.[5][14]
-
B1 Receptor (B1R): In contrast, the B1R is typically absent or expressed at very low levels in healthy tissues. Its expression is rapidly induced by tissue injury, cytokines, and inflammatory stimuli.[14][15] B1R is preferentially activated by the C-terminal des-Arg metabolites of kinins (e.g., des-Arg⁹-BK), which are generated by the action of carboxypeptidases.[14][15] This inducible nature implicates B1R in the maintenance of chronic inflammatory states and pain.[16]
3.1. The B2R Signaling Cascade
Activation of the B2R by Met-Lys-BK initiates a canonical Gαq signaling pathway, which is central to its physiological actions.[6][13]
-
Receptor Activation: Met-Lys-BK binds to the B2R on the cell surface.
-
G-Protein Coupling: The agonist-bound receptor activates the heterotrimeric G protein Gαq/11.[6]
-
PLC Activation: Gαq activates Phospholipase Cβ (PLCβ).[15]
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[15][18]
-
Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate a host of downstream effectors, including Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent kinases. This cascade leads to the phosphorylation of target proteins and physiological responses such as the activation of endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO) and the activation of Phospholipase A2, leading to the production of pro-inflammatory prostaglandins.[12][17] The pathway also engages the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing cell proliferation and gene expression.[6][17]
6.2. Protocol: Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a ligand for its receptor.
-
Objective: To determine the affinity of Met-Lys-BK for recombinant human B1 and B2 receptors.
-
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a cell line (e.g., CHO or HEK293) stably overexpressing either the human B1R or B2R.
-
Assay Setup: In a 96-well plate, combine cell membranes, a radiolabeled ligand with known high affinity (e.g., [³H]BK for B2R or [³H]Lys-des-Arg⁹-BK for B1R) at a fixed concentration near its Kd, and varying concentrations of the unlabeled competitor ligand (Met-Lys-BK).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter. The filters trap the membranes with bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
-
-
Expected Outcome: This will provide quantitative affinity values, demonstrating the high affinity of Met-Lys-BK for the B2R and very low affinity for the B1R. [10]
Quantitative Data Summary
The following table summarizes the relative activities of key kinin peptides, illustrating the principles discussed. Data are conceptual and based on findings from multiple studies. [5][10][11]
| Peptide | Target Receptor | Relative Potency/Affinity | Effect of ACE Inhibition |
|---|---|---|---|
| Bradykinin (BK) | B2R | High (Reference) | Potency Increased (Degradation Blocked) |
| Met-Lys-Bradykinin | B2R | High (Similar to BK) | Potency Increased (Degradation Blocked) |
| Met-Lys-BK-Ser-Ser | B2R | Very Low | Potency Dramatically Decreased (Activation Blocked) |
| des-Arg⁹-Bradykinin | B1R | High | No significant direct effect on potency |
Conclusion
Met-Lys-bradykinin is a physiologically significant vasoactive peptide whose importance extends beyond being a simple analog of bradykinin. Its unique generation by neutrophil and pathogen-derived enzymes places it at the crossroads of inflammation and host defense. The paradoxical metabolic activation of its precursor by ACE highlights a sophisticated mechanism of localized "prodrug" conversion, ensuring potent B2 receptor-mediated effects precisely at sites of tissue injury and inflammation. A thorough understanding of its synthesis, signaling, and physiological roles in vasoregulation, pain, and angioedema is essential for researchers and drug development professionals targeting the Kallikrein-Kinin System for therapeutic intervention.
References
-
Bhide, M., et al. (2013). The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers. Biomarkers, 18(4), 279-96. [Link]
-
Leeb-Lundberg, L. M. F., et al. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 143(7), 831–842. [Link]
-
Bhide, M., et al. (2013). The kinin–kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Kinin–kallikrein system. Wikipedia. [Link]
-
Hasan, A. A. K., et al. (2016). Human plasma kallikrein-kinin system: Physiological and biochemical parameters. Thrombosis Research, 143, 134-143. [Link]
-
Marceau, F., et al. (2020). Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation. International Immunopharmacology, 82, 106305. [Link]
-
Catanzaro, O. L., et al. (2006). Role of Bradykinin B1 and B2 Receptors in Normal Blood Pressure Regulation. Hypertension, 47(3), 539-544. [Link]
-
Shabir, K., et al. (2021). Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons. eLife, 10, e69224. [Link]
-
Luo, V., et al. (2020). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules, 25(16), 3734. [Link]
-
Raidoo, D. M., & Bhoola, K. D. (1998). Pathophysiology of the kallikrein-kinin system in mammalian nervous tissue. Pharmacology & Therapeutics, 79(2), 105-127. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534. [Link]
-
Marceau, F., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. ResearchGate. [Link]
-
El-Daly, M. (2016). Pharmacologic Targets and Prototype Therapeutics in the Kallikrein-Kinin System: Bradykinin Receptor Agonists or Antagonists. Semantic Scholar. [Link]
-
Shabir, K., et al. (2021). Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons. eLife. [Link]
-
Aapptec. (n.d.). Met-Lys-Bradykinin [550-19-6]. Aapptec Peptides. [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. NovoPro Bioscience Inc.[Link]
-
Hsieh, H. L., et al. (1995). Physiological and biochemical effects of bradykinin and lys-bradykinin in pituitary cells. Endocrinology, 136(10), 4584-4591. [Link]
-
Marceau, F., & Bachelard, H. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 22(3), 1101. [Link]
-
Pesquero, J. B., & Bader, M. (2006). Formation of bradykinin (BK) and Lys-bradykinin (Lys-BK) by plasma and tissue kallikreins. ResearchGate. [Link]
-
Sian, T., & Li, Y. (2005). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system. The Internet Journal of Anesthesiology, 9(2). [Link]
-
Rex, D. A. B., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cell Communication and Signaling, 15(4), 579–589. [Link]
-
Obtułowicz, K., & Węglowska-Lany, A. (2022). Mast cell degranulation and bradykinin-induced angioedema - searching for the missing link. Central European Journal of Immunology, 47(1), 84-91. [Link]
-
Hargreaves, K. M., et al. (1988). Bradykinin is increased during acute and chronic inflammation: therapeutic implications. Clinical Pharmacology & Therapeutics, 44(6), 613-621. [Link]
-
Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 125-133. [Link]
-
Wikipedia. (n.d.). Bradykinin. Wikipedia. [Link]
-
Shaik, S. (2023). Physiology, Bradykinin. StatPearls. [Link]
-
Dray, A., & Perkins, M. (1993). Bradykinin and inflammatory pain. Trends in Neurosciences, 16(3), 99-104. [Link]
-
Al-Abadi, E., & Tiongson, J. (2023). Pathophysiology of bradykinin and histamine mediated angioedema. Frontiers in Allergy, 4, 1184351. [Link]
-
Kaplan, A. P. (2010). Bradykinin and the Pathogenesis of Hereditary Angioedema. The Journal of Allergy and Clinical Immunology, 126(5), 920-925. [Link]
-
Walker, K. (2019). Bradykinin in Pain & Inflammation + How to Decrease It. SelfHacked. [Link]
-
Wajda, A., et al. (2022). The Role of Bradykinin Receptors in Hereditary Angioedema Due to C1-Inhibitor Deficiency. International Journal of Molecular Sciences, 23(18), 10332. [Link]
-
Hargreaves, K. M., et al. (1993). Bradykinin and inflammatory pain. Agents and Actions Supplements, 41, 65-73. [Link]
-
Greve, J., et al. (2018). Identification of novel biomarkers to distinguish bradykinin- mediated angioedema from mast cell- /histamine. ResearchGate. [Link]
-
Naffah-Mazzacoratti, M. G., et al. (2001). The bradykinin B1 receptor and the central regulation of blood pressure in spontaneously hypertensive rats. British Journal of Pharmacology, 134(8), 1753–1760. [Link]
-
Campbell, D. J. (2017). Neprilysin Inhibitors and Bradykinin. Frontiers in Pharmacology, 8, 309. [Link]
-
Kakoki, M., & Smithies, O. (2009). Kinins and Kinin Receptors in Cardiovascular and Renal Diseases. Annual Review of Physiology, 71, 367-391. [Link]
Sources
- 1. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein [mdpi.com]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 9. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bradykinin - Wikipedia [en.wikipedia.org]
- 13. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiological and biochemical effects of bradykinin and lys-bradykinin in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Met-Lys-bradykinin Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the Met-Lys-bradykinin signaling pathway, a critical component of the kallikrein-kinin system (KKS). While closely related to the well-studied bradykinin peptide, Met-Lys-bradykinin exhibits unique characteristics in its generation, metabolism, and, potentially, its signaling nuances. This document delves into the molecular mechanisms of Met-Lys-bradykinin action, from receptor engagement to downstream cellular responses. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this pathway and explore its therapeutic potential in various physiological and pathological contexts, including inflammation, pain, and cardiovascular diseases.
Introduction: The Kallikrein-Kinin System and the Genesis of Met-Lys-bradykinin
The kallikrein-kinin system is a cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain.[1] The primary bioactive peptides of this system are bradykinin (BK) and kallidin (Lys-bradykinin).[2] These kinins are liberated from their precursors, kininogens, by the enzymatic action of kallikreins.[3]
Specifically, plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to produce bradykinin.[4] Tissue kallikrein, on the other hand, cleaves low-molecular-weight kininogen (LMWK) to generate kallidin.[5] Met-Lys-bradykinin is a naturally occurring kinin that can be generated through alternative proteolytic processing of kininogens. For instance, certain proteases from pathogens like Candida parapsilosis can release Met-Lys-bradykinin from human kininogens.[5]
A notable precursor to a potent B2 receptor agonist is the 13-amino acid peptide, Met-Lys-BK-Ser-Ser, which is released from HMWK by the neutrophil protease PR3.[6] This peptide itself has a low affinity for bradykinin receptors but undergoes metabolic activation in vascular tissue.[6][7]
The "Prodrug" Concept: Metabolic Activation of Met-Lys-bradykinin Precursors
A pivotal aspect of the Met-Lys-bradykinin system is the concept of localized agonist generation. The peptide Met-Lys-bradykinin-Ser-Ser functions as a "prodrug," with low intrinsic activity at bradykinin receptors.[6] Its biological effects are significantly enhanced upon cleavage by angiotensin-converting enzyme (ACE), which paradoxically activates this peptide by removing the C-terminal Ser-Ser dipeptide to yield a more potent agonist, likely Met-Lys-bradykinin.[6][7] This localized activation mechanism suggests a spatially controlled regulation of kinin signaling, particularly in tissues with high ACE expression, such as the vasculature.
The Met-Lys-bradykinin Receptor and Downstream Signaling
Met-Lys-bradykinin, like bradykinin, primarily exerts its effects through the bradykinin B2 receptor (B2R) , a member of the G-protein coupled receptor (GPCR) family.[5][6] The B2R is constitutively expressed in a wide variety of tissues and is coupled to the Gαq subunit of heterotrimeric G-proteins.[2][8]
Canonical Gαq-Mediated Signaling Cascade
Activation of the B2R by Met-Lys-bradykinin initiates a well-characterized signaling cascade:
-
G-Protein Activation: Ligand binding induces a conformational change in the B2R, leading to the activation of the associated Gαq protein.[8]
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C-β (PLCβ).[2]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[2]
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The signaling cascade initiated by Met-Lys-bradykinin at the B2R converges on the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation is often mediated by PKC and can also involve transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1] The MAPK pathway plays a crucial role in mediating the pro-inflammatory and proliferative effects of kinins.
Physiological and Pathophysiological Roles
The Met-Lys-bradykinin signaling pathway is implicated in a range of physiological and pathological processes, largely overlapping with those of bradykinin.
-
Inflammation: Met-Lys-bradykinin is a potent inflammatory mediator, contributing to the classic signs of inflammation: vasodilation, increased vascular permeability (leading to edema), and pain.[2]
-
Pain: By sensitizing sensory nerve endings, this pathway plays a significant role in the perception of pain.[2]
-
Cardiovascular Regulation: Through its vasodilatory effects, the Met-Lys-bradykinin pathway contributes to the regulation of blood pressure.[2]
-
Angioedema: Dysregulation of the kallikrein-kinin system, leading to excessive kinin production, is a hallmark of hereditary and acquired angioedema.[4]
Experimental Protocols for Studying the Met-Lys-bradykinin Signaling Pathway
Investigating the Met-Lys-bradykinin signaling pathway requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
Synthesis and Preparation of Met-Lys-bradykinin
For reproducible experimental results, high-purity synthetic Met-Lys-bradykinin is essential.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Met-Lys-bradykinin
-
Resin Preparation: Start with a suitable solid support resin, such as a Wang or Rink amide resin, pre-loaded with the C-terminal amino acid (Arginine).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (Phenylalanine) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this to the deprotected resin to form the peptide bond.
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Met-Lys-bradykinin sequence (Arg-Phe-Pro-Ser-Pro-Gly-Phe-Pro-Arg-Lys-Met).
-
Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[4]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Met-Lys-bradykinin using mass spectrometry and analytical HPLC.
-
Storage: Lyophilize the purified peptide and store it at -20°C or lower. For experimental use, reconstitute in an appropriate sterile buffer.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of Met-Lys-bradykinin to the B2 receptor.
Protocol: [³H]-Bradykinin Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously expressing or recombinantly overexpressing the human B2 receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-bradykinin (the radioligand), and varying concentrations of unlabeled Met-Lys-bradykinin (the competitor).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-bradykinin against the concentration of Met-Lys-bradykinin. Calculate the IC50 (the concentration of Met-Lys-bradykinin that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| Radioligand | [³H]-Bradykinin |
| Competitor | Met-Lys-bradykinin |
| Receptor Source | Membranes from cells expressing B2R |
| Incubation Time | 60-90 minutes at room temperature |
| Detection Method | Scintillation counting |
| Primary Outcome | IC50 and Ki values |
Table 1: Key Parameters for B2 Receptor Binding Assay
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following B2 receptor activation by Met-Lys-bradykinin.
Protocol: Fluorescent Calcium Indicator-Based Assay
-
Cell Culture: Plate cells expressing the B2 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or similar instrument with fluidics) and measure the baseline fluorescence for a short period.
-
Agonist Addition: Add varying concentrations of Met-Lys-bradykinin to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of Met-Lys-bradykinin to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activation, providing a robust readout of Gq-coupled receptor activity.
Protocol: HTRF-Based IP1 Accumulation Assay
-
Cell Stimulation: Plate B2R-expressing cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1 (a stable metabolite of IP3). Add varying concentrations of Met-Lys-bradykinin and incubate for a specified time.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the assay kit.
-
Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
Incubation: Incubate the plate in the dark at room temperature for at least one hour.
-
Fluorescence Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of IP1 produced by the cells. Generate a dose-response curve by plotting the HTRF ratio against the concentration of Met-Lys-bradykinin to determine the EC50.[9]
MAPK (ERK1/2) Activation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the Met-Lys-bradykinin signaling pathway.
Protocol: Western Blotting for Phospho-ERK1/2
-
Cell Treatment: Culture B2R-expressing cells to near confluence and then serum-starve them for several hours to reduce basal MAPK activity. Treat the cells with varying concentrations of Met-Lys-bradykinin for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of MAPK activation.
| Assay | Principle | Key Reagents | Readout |
| Receptor Binding | Competition for receptor binding | [³H]-bradykinin, Met-Lys-bradykinin | IC50, Ki |
| Calcium Mobilization | Fluorescence of Ca²⁺-sensitive dye | Fluo-4 AM or Fura-2 AM | EC50 |
| IP Accumulation | HTRF-based detection of IP1 | LiCl, HTRF reagents | EC50 |
| MAPK Activation | Immunodetection of phosphorylated ERK | p-ERK1/2 and total ERK1/2 antibodies | Fold change in phosphorylation |
Table 2: Summary of Key Experimental Assays
Conclusion and Future Directions
The Met-Lys-bradykinin signaling pathway, primarily acting through the B2 receptor, represents a significant area of research with therapeutic potential. The unique aspect of its generation, particularly the metabolic activation of its precursor Met-Lys-bradykinin-Ser-Ser by ACE, suggests a sophisticated level of localized signaling control. This guide provides a solid foundation for researchers to explore this pathway, from its fundamental mechanisms to its role in disease.
Future research should focus on elucidating any subtle differences in the signaling signatures of Met-Lys-bradykinin compared to bradykinin at the B2 receptor. Investigating potential biased agonism, where Met-Lys-bradykinin might preferentially activate certain downstream pathways over others, could unveil novel therapeutic opportunities. Furthermore, exploring the specific contexts in which Met-Lys-bradykinin is the predominant active kinin will be crucial for understanding its precise physiological and pathological relevance. The development of selective tools to modulate this specific branch of the kallikrein-kinin system holds promise for the targeted treatment of inflammatory, cardiovascular, and pain-related disorders.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Bradykinin Receptor Assays.
- National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays - Assay Guidance Manual.
- BMG Labtech. (n.d.). HitHunter® IP3 assay for GPCR screening using the PHERAstar® FS.
- Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534.
- Gobeil, F., Jr., et al. (2002). Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation. Molecular and Cellular Biology, 22(19), 6733-6743.
- Martin, R. P., et al. (2019). Non-radioactive binding assay for bradykinin and angiotensin receptors. Methods in Cell Biology, 153, 209-221.
- Innoprot. (n.d.). B2 Bradykinin Receptor Assay.
- Cre
- Schröder, E. (1964). [On Peptide Synthesis.
- Yin, J., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. bioRxiv.
- Papageorgiou, A. C., et al. (2007). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system--bradykinin.
- Sheikh, I. A., & Kaplan, A. P. (1989). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical Pharmacology, 38(6), 993-1000.
- Marceau, F., et al. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 22(11), 5988.
- National Center for Biotechnology Inform
- Smith, J. A., et al. (1993). Bradykinin stimulates airway epithelial Cl- secretion via two second messenger pathways. The American Journal of Physiology, 264(4 Pt 1), L348-L356.
- Venema, V. J., et al. (1996). Tyrosine phosphorylation and bradykinin-induced signaling in endothelial cells. The American Journal of Physiology, 271(4 Pt 1), C1331-C1338.
- Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-123.
- MedchemExpress. (n.d.). Methionyl-Lysyl-Bradykinin.
- Kates, S. A., et al. (2000). 4 Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 597-789.
- Kaplan, A. P. (2014). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers in Immunology, 5, 42.
- de Oliveira, M. C. C., et al. (2022). Bradykinin Receptors in Metabolic Disorders: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8295.
- Cruzblanca, H., et al. (1998). Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons.
- Sharma, J. N., & Al-Sherif, A. (2022). A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases. Inflammopharmacology, 30(3), 779-795.
- Kandasamy, T., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network.
- Wu, Y., et al. (2021). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. The Journal of Allergy and Clinical Immunology, 147(2), 736-739.
- Gammon, C. M., et al. (1992). Bradykinin induces the bi-phasic production of lysophosphatidyl inositol and diacylglycerol in a dorsal root ganglion X neurotumor hybrid cell line, F-11. Biochimica et Biophysica Acta, 1136(3), 267-274.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service.
- Zheng, Z., et al. (2022). Two Novel Antihypertensive Peptides Identified in Millet Bran Glutelin-2 Hydrolysates: Purification, In Silico Characterization, Molecular Docking with ACE and Stability in Various Food Processing Conditions. Foods, 11(9), 1324.
- Leeb-Lundberg, L. M., et al. (2005). Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus. Biopolymers, 79(3), 126-140.
- Sheikh, I. A., & Kaplan, A. P. (1986). Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme. Biochemical Pharmacology, 35(12), 1951-1956.
- Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-10.
- Agilent. (2023).
- Sheikh, I. A., & Kaplan, A. P. (1989). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical Pharmacology, 38(6), 993-1000.
- University of Washington. (n.d.). CALCIUM FLUX PROTOCOL.
- ResearchGate. (2025). How can I measure Intracellular calcium level?.
- Mullins Molecular Retrovirology Lab. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry.
- Gonzalez-Cabrera, P. J., et al. (2008). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 461, 19-30.
- Wu, J., et al. (1998). Bradykinin stimulates the tyrosine phosphorylation and bradykinin B2 receptor association of phospholipase C gamma 1 in vascular endothelial cells.
Sources
- 1. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for kinin selectivity and activation of the human bradykinin receptors | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphorylation and bradykinin-induced signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Met-Lys-Bradykinin with B1 and B2 Receptors
Foreword
The kallikrein-kinin system (KKS) represents a crucial signaling cascade in mammalian physiology and pathophysiology, orchestrating inflammatory responses, blood pressure regulation, and pain perception. At the heart of this system are the bradykinin (BK) receptors, B1 and B2, which are activated by a family of peptides known as kinins. While bradykinin is the most studied ligand, other kinin peptides, such as Met-Lys-bradykinin, are generated in specific contexts and exhibit distinct pharmacological profiles. This guide provides a comprehensive technical overview of the interaction of Met-Lys-bradykinin with the B1 and B2 bradykinin receptors, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular intricacies of these interactions, the resultant signaling cascades, and the state-of-the-art methodologies employed to investigate them.
The Kallikrein-Kinin System: A Primer
The KKS is a complex enzymatic pathway that leads to the generation of vasoactive kinins. The system is initiated by the activation of plasma or tissue kallikreins, which then cleave kininogens to release kinins. Bradykinin (BK) and Lys-bradykinin (kallidin) are the primary products and are potent agonists of the constitutively expressed B2 receptor.[1] These peptides play a significant role in the acute phases of inflammation and pain.[2]
Met-Lys-bradykinin, an N-terminally extended form of bradykinin, is another member of this family. Its generation and specific roles are an area of active investigation, with evidence suggesting its production under particular inflammatory conditions.[3]
The B1 receptor, in contrast to the B2 receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory mediators.[1][2] Its primary endogenous agonists are the des-Arg metabolites of bradykinin and Lys-bradykinin.[1]
Molecular Pharmacology of Met-Lys-Bradykinin at B1 and B2 Receptors
Understanding the interaction of Met-Lys-bradykinin with B1 and B2 receptors requires a detailed examination of its binding affinity and functional potency.
Binding Affinity and Potency
Met-Lys-bradykinin demonstrates a distinct profile of interaction with the two bradykinin receptor subtypes. While precise binding affinity values (Ki) for Met-Lys-bradykinin at the human B1 receptor are not extensively documented in readily available literature, functional assays suggest it is a potent agonist at the B2 receptor.
| Ligand | Receptor | Parameter | Value (nM) | Tissue/Cell System |
| Met-Lys-bradykinin | B2 | EC50 | 1 ± 0.1 | Bovine ciliary muscle contraction[4] |
| Bradykinin | B2 | EC50 | 0.9 ± 0.3 | Bovine ciliary muscle contraction[4] |
| Lys-bradykinin | B2 | EC50 | 0.7 ± 0.1 | Bovine ciliary muscle contraction[4] |
| Des-Arg9-bradykinin | B1 | EC50 | 10 ± 0.4 | Bovine ciliary muscle contraction[4] |
Table 1: Comparative potencies of kinins at bradykinin receptors. Note the similar high potency of Met-Lys-bradykinin and bradykinin at the B2 receptor in this functional assay.
It is important to consider the metabolic stability of kinins in experimental systems. A related peptide, Met-Lys-bradykinin-Ser-Ser, has been shown to have very low affinity for both B1 and B2 receptors in radioligand binding assays.[3][5] However, it can be metabolically activated by angiotensin-converting enzyme (ACE) to a more potent B2 receptor agonist, likely through the cleavage of the C-terminal Ser-Ser dipeptide to yield Met-Lys-bradykinin.[3] This underscores the critical role of peptidases in modulating kinin activity in vivo.
Structural Basis of Receptor Interaction
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the B1 and B2 receptors in complex with their respective selective agonists, des-Arg10-kallidin and bradykinin.[6] These structures have revealed the molecular determinants of ligand recognition and receptor activation.
Although a specific structure of Met-Lys-bradykinin bound to either receptor is not yet available, the existing structures provide a framework for understanding its interaction. The additional N-terminal methionine and lysine residues of Met-Lys-bradykinin likely engage with the extracellular loops and the N-terminus of the receptors, potentially influencing binding kinetics and signaling outcomes. The core bradykinin sequence is expected to bind within the transmembrane pocket in a manner similar to bradykinin itself at the B2 receptor.[6]
Signaling Pathways Activated by Met-Lys-Bradykinin
Both B1 and B2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq subunit of heterotrimeric G proteins.[6] This coupling initiates a canonical signaling cascade that is central to the physiological effects of kinins.
Gαq-PLC-IP3-Ca2+ Pathway
Upon agonist binding, the activated B1 or B2 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a hallmark of bradykinin receptor activation and mediates a wide range of cellular responses, including smooth muscle contraction, enzyme activation, and neurotransmitter release.
Mitogen-Activated Protein Kinase (MAPK) Pathway
In addition to the canonical Gq pathway, bradykinin receptors are known to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.
The activation of ERK1/2 by B1 and B2 receptors can occur through both G protein-dependent and β-arrestin-dependent mechanisms. The Gq-DAG-PKC axis can lead to the activation of the Ras-Raf-MEK-ERK cascade. Furthermore, upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which can act as scaffolds to bring components of the MAPK cascade into proximity, thereby facilitating ERK activation.
The potential for Met-Lys-bradykinin to exhibit biased agonism—preferentially activating one signaling pathway over another (e.g., G protein vs. β-arrestin)—at either the B1 or B2 receptor is an important area for future investigation. Such functional selectivity could have significant implications for drug development, allowing for the design of ligands that elicit specific therapeutic effects while minimizing side effects.
Methodologies for Characterizing Met-Lys-Bradykinin-Receptor Interactions
A multi-faceted experimental approach is necessary to fully characterize the interaction of Met-Lys-bradykinin with B1 and B2 receptors. This involves a combination of binding assays to determine affinity and functional assays to assess signaling outcomes.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for its receptor.
Principle: These assays measure the ability of an unlabeled ligand (Met-Lys-bradykinin) to compete with a radiolabeled ligand (e.g., [3H]-bradykinin for B2 receptors or [3H]-des-Arg10-kallidin for B1 receptors) for binding to the receptor.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human B1 or B2 bradykinin receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled Met-Lys-bradykinin.
-
Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Met-Lys-bradykinin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Met-Lys-bradykinin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assays
Calcium mobilization assays are a primary functional screen to assess the activation of Gq-coupled receptors.
Principle: These assays use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca2+. This allows for the real-time measurement of changes in intracellular calcium concentration following receptor activation.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the B1 or B2 receptor in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of Met-Lys-bradykinin into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each concentration of Met-Lys-bradykinin, determine the peak fluorescence response over baseline.
-
Plot the peak response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
ERK1/2 Phosphorylation Assays
Assessing the phosphorylation of ERK1/2 provides a measure of the activation of the MAPK signaling pathway.
Principle: This is typically measured by Western blotting using antibodies that specifically recognize the phosphorylated forms of ERK1 and ERK2.
Step-by-Step Protocol:
-
Cell Stimulation and Lysis:
-
Culture cells expressing the B1 or B2 receptor to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of Met-Lys-bradykinin for a defined period (e.g., 5-10 minutes).
-
Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized phospho-ERK1/2 signal as a function of the log concentration of Met-Lys-bradykinin to generate a dose-response curve and determine the EC50.
-
Concluding Remarks and Future Directions
Met-Lys-bradykinin is an important, yet under-characterized, member of the kinin family of peptides. Its potent agonism at the B2 receptor, coupled with the potential for its generation in specific inflammatory milieus, suggests a significant role in pathophysiology. A thorough understanding of its interactions with both B1 and B2 receptors is crucial for elucidating its precise biological functions and for the development of novel therapeutics targeting the kallikrein-kinin system.
Future research should focus on obtaining precise binding affinities of Met-Lys-bradykinin for the human B1 receptor and on conducting comprehensive signaling studies to explore the possibility of biased agonism. Investigating its metabolic fate in greater detail will also be critical for understanding its in vivo activity. The application of advanced techniques, such as cryo-EM with Met-Lys-bradykinin and β-arrestin recruitment assays, will undoubtedly provide deeper insights into the complex pharmacology of this intriguing peptide.
References
-
A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Marceau, F., Bachelard, H., Bouthillier, J., Fortin, J. P., & Morissette, G. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 63(5), 411-419.
- Yin, J., Qu, L., Liu, Y., Wu, J., Zhou, Y., Wang, M., ... & Xu, Y. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors.
- Calixto, J. B., Medeiros, R., Fernandes, E. S., Ferreira, J., & Cabrini, D. A. (2004). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. British journal of pharmacology, 143(7), 803–818.
- Sharif, N. A., Xu, S. X., & Crider, J. Y. (2022). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics, 38(8), 494-506.
- Gobeil, F., Charland, S., Filteau, C., Pheng, L. H., & Regoli, D. (1996). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological research, 33(3-4), 203-207.
Sources
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for kinin selectivity and activation of the human bradykinin receptors | bioRxiv [biorxiv.org]
The Generation of Met-Lys-Bradykinin from Kininogens: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the enzymatic release of Met-Lys-bradykinin and its derivatives from kininogen precursors. Departing from the canonical kallikrein-kinin system, this document focuses on alternative pathways, particularly the role of neutrophil-derived proteinase 3 (PR3), offering researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, experimental protocols, and analytical techniques.
Introduction: Beyond the Classical Kininogen-Kallikrein Axis
The kallikrein-kinin system (KKS) is a well-characterized enzymatic cascade that liberates potent vasoactive peptides known as kinins.[1][2] Traditionally, this system is understood through the actions of plasma kallikrein, which cleaves high-molecular-weight kininogen (HMWK) to release bradykinin (BK), and tissue kallikrein, which acts on low-molecular-weight kininogen (LMWK) to produce Lys-bradykinin.[3] These peptides are pivotal in regulating inflammation, blood pressure, and pain signaling.[1][2]
However, emerging research has unveiled alternative, kallikrein-independent pathways for kinin generation, particularly in the context of inflammation. One such pathway involves the release of a novel peptide, Met-Lys-bradykinin-Ser-Ser, from HMWK by the action of proteinase 3 (PR3), a serine protease predominantly found in the azurophilic granules of neutrophils.[4][5][6][7] This guide will elucidate the biochemical intricacies of this process, from the purification of the requisite biomolecules to the detailed analysis of the resulting kinin.
The Substrate and the Enzyme: Kininogens and Proteinase 3
High-Molecular-Weight Kininogen (HMWK)
HMWK is a single-chain glycoprotein of approximately 120 kDa that circulates in plasma.[1][8] It serves a dual function as a precursor for bradykinin and as a cofactor in the contact activation system of blood coagulation. Both HMWK and LMWK are encoded by the same gene, with the two forms arising from alternative splicing of the primary transcript.[4]
Proteinase 3 (PR3)
PR3 is a 29 kDa serine protease belonging to the chymotrypsin family. It is a major component of neutrophil azurophilic granules and can be expressed on the surface of activated neutrophils.[9] While known for its role in the pathogenesis of certain autoimmune vasculitides, PR3 also possesses potent proteolytic activity against a range of extracellular matrix proteins and, as is central to this guide, HMWK.[7]
The PR3-Mediated Release of Met-Lys-Bradykinin-Ser-Ser
The cleavage of HMWK by PR3 represents a significant departure from the classical kinin-forming pathways. This section details the enzymatic reaction and the subsequent metabolic fate of the released peptide.
The Cleavage Reaction
PR3 cleaves HMWK at two sites, releasing a novel 13-amino acid peptide, Met-Lys-bradykinin-Ser-Ser (NH2-MKRPPGFSPFRSS-COOH), also referred to as PR3-kinin.[6][7] This reaction is specific and can be inhibited by α1-antitrypsin, a natural inhibitor of PR3.[7]
Biochemical Pathway of Met-Lys-Bradykinin-Ser-Ser Generation and Activation
Caption: PR3 cleaves HMWK to release Met-Lys-bradykinin-Ser-Ser, a B1 receptor agonist. ACE then activates this peptide by removing the C-terminal dipeptide, yielding Met-Lys-bradykinin, a B2 receptor agonist.
Metabolic Activation by Angiotensin-Converting Enzyme (ACE)
Paradoxically, ACE, the primary enzyme responsible for the degradation of bradykinin, acts as an activator for Met-Lys-bradykinin-Ser-Ser.[4][5] ACE cleaves the C-terminal Ser-Ser dipeptide, converting the relatively inactive precursor into Met-Lys-bradykinin and subsequently Lys-bradykinin and bradykinin, which are potent agonists of the B2 receptor.[5] This metabolic activation in vascular tissues is a key feature of this pathway.[4][5]
Receptor Specificity and Biological Activity
Met-Lys-bradykinin-Ser-Ser itself has low affinity for the B2 bradykinin receptor but acts as an agonist for the B1 receptor, which is typically upregulated during inflammation.[6][7] Following its conversion by ACE, the resulting peptides (Met-Lys-BK, Lys-BK, and BK) are potent B2 receptor agonists, mediating vasodilation and increased vascular permeability.[1][5] In vivo studies have demonstrated that PR3-kinin exerts a hypotensive effect through both B1 and B2 receptors.[7]
Alternative Pathways of Met-Lys-Bradykinin Generation
While PR3 is a key enzyme in this novel pathway, other proteases can also generate related peptides. Human pepsin, for instance, has been shown to cleave kininogen to release Met-Lys-bradykinin-Ser.[10][11] This suggests that under different physiological or pathological conditions, various enzymes may contribute to the generation of a spectrum of bradykinin-related peptides.
Experimental Protocols
This section provides detailed, field-proven methodologies for the in vitro study of Met-Lys-bradykinin release from HMWK.
Purification of High-Molecular-Weight Kininogen (HMWK) from Human Plasma
This protocol is adapted from established methods for purifying HMWK to ensure a high-purity substrate for cleavage assays.
Materials:
-
Fresh human plasma (citrated)
-
Q-Sepharose and SP-Sepharose chromatography resins
-
Buffer A: 20 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
Buffer B: 20 mM Tris-HCl, 500 mM NaCl, pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Chromatography columns and system
Procedure:
-
Plasma Preparation: Centrifuge fresh citrated human plasma at 10,000 x g for 30 minutes at 4°C to remove any remaining platelets or debris.
-
Anion Exchange Chromatography:
-
Equilibrate a Q-Sepharose column with Buffer A.
-
Load the plasma onto the column.
-
Wash the column extensively with Buffer A to remove unbound proteins.
-
Elute bound proteins with a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for HMWK using a specific ELISA or by SDS-PAGE and Western blotting.
-
-
Cation Exchange Chromatography:
-
Pool the HMWK-containing fractions and dialyze against Buffer A.
-
Equilibrate an SP-Sepharose column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Elute with a linear gradient of 0-100% Buffer B.
-
-
Purity Assessment and Storage:
-
Assess the purity of the collected fractions by SDS-PAGE under reducing and non-reducing conditions. HMWK should appear as a single band at ~120 kDa.
-
Pool the purest fractions, determine the protein concentration (A280), and store at -80°C in small aliquots.
-
Purification of Neutrophil Proteinase 3 (PR3)
This protocol outlines a method for the purification of PR3 from the azurophilic granules of human neutrophils.[10]
Materials:
-
Buffy coats from healthy human blood donors
-
Percoll gradient solutions
-
Triton X-100
-
Buffer C: 50 mM Tris-HCl, 100 mM NaCl, 0.1% Triton X-100, pH 8.0
-
Buffer D: 50 mM Tris-HCl, 1 M NaCl, 0.1% Triton X-100, pH 8.0
-
Gel filtration column (e.g., Superdex 75)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from buffy coats using density gradient centrifugation over a Percoll gradient.
-
Granule Fractionation: Resuspend the isolated neutrophils in a hypotonic buffer and disrupt them by nitrogen cavitation. Separate the azurophilic granules by further Percoll gradient centrifugation.
-
Extraction of PR3: Extract PR3 from the azurophilic granule fraction using Buffer C containing Triton X-100.
-
Chromatographic Purification:
-
Perform anion exchange chromatography on the extract, collecting the unbound fraction which contains the majority of the PR3.[10]
-
Further purify the unbound fraction by gel filtration chromatography on a Superdex 75 column equilibrated with Buffer C.
-
-
Purity and Activity Assessment:
-
Analyze the purity of the fractions by SDS-PAGE; PR3 should appear as a band at ~29 kDa.[10]
-
Confirm the identity by Western blotting with an anti-PR3 antibody.
-
Measure the enzymatic activity of the purified PR3 using a specific chromogenic substrate.
-
In Vitro Cleavage of HMWK by PR3
This assay allows for the controlled generation of Met-Lys-bradykinin-Ser-Ser.
Materials:
-
Purified HMWK
-
Purified PR3
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1% Trifluoroacetic acid (TFA)
Procedure:
-
In a microcentrifuge tube, combine purified HMWK (final concentration 1 µM) and purified PR3 (final concentration 10-50 nM) in the Reaction Buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and immediately stop the reaction by adding an equal volume of Quenching Solution.
-
Analyze the cleavage of HMWK by SDS-PAGE, where the intact 120 kDa band will decrease in intensity with the appearance of smaller fragments.
-
Analyze the generation of Met-Lys-bradykinin-Ser-Ser in the quenched samples by LC-MS/MS.
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive detection of bradykinin-related peptides.
Materials:
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Synthetic Met-Lys-bradykinin-Ser-Ser peptide standard
-
Internal standard (e.g., a stable isotope-labeled version of the peptide)
Procedure:
-
Sample Preparation: Centrifuge the quenched reaction samples to pellet any precipitated protein. Transfer the supernatant for analysis.
-
Chromatographic Separation: Inject the sample onto the C18 column and elute the peptides using a gradient of Mobile Phase B.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Met-Lys-bradykinin-Ser-Ser and the internal standard.
-
Quantification: Generate a standard curve using the synthetic peptide standard and quantify the amount of Met-Lys-bradykinin-Ser-Ser in the experimental samples by comparing the peak area ratios of the analyte to the internal standard.
Experimental Workflow for Studying Met-Lys-Bradykinin Release
Caption: A schematic of the experimental workflow, from the purification of HMWK and PR3 to the in vitro cleavage assay and subsequent analysis of the reaction products.
Quantitative Data and Considerations
While extensive kinetic data for the cleavage of HMWK by PR3 is not yet widely available in the literature, the following table provides key quantitative information for the molecules involved in this pathway. For comparative purposes, kinetic data for the inhibition of PR3 by elafin is included to provide a context for PR3's enzymatic activity.
| Parameter | Value | Source |
| Molecular Weight | ||
| High-Molecular-Weight Kininogen (HMWK) | ~120 kDa | [1][8] |
| Proteinase 3 (PR3) | ~29 kDa | [10] |
| Met-Lys-bradykinin-Ser-Ser | 1548.8 Da | Calculated |
| Kinetic Constants (PR3 with Elafin) | ||
| Association rate constant (k_on) | 4.0 x 10^6 M^-1 s^-1 | |
| Dissociation rate constant (k_off) | 1.7 x 10^-3 s^-1 | |
| Inhibition constant (K_i) | 4.2 x 10^-10 M |
Conclusion and Future Directions
The discovery of the PR3-mediated release of Met-Lys-bradykinin-Ser-Ser from HMWK has expanded our understanding of the kallikrein-kinin system and its role in inflammation. This pathway, which operates independently of kallikrein, highlights the intricate interplay between the coagulation, and immune systems. The subsequent metabolic activation of the released peptide by ACE adds another layer of complexity and presents novel opportunities for therapeutic intervention.
For researchers in drug development, targeting PR3 activity or the subsequent activation of PR3-kinin could offer new strategies for modulating inflammation in diseases characterized by significant neutrophil infiltration. Further research is warranted to fully elucidate the kinetic parameters of this reaction, the precise physiological conditions under which this pathway is dominant, and its contribution to the pathophysiology of various inflammatory disorders.
References
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. ResearchGate. [Link]
-
Cserhalmi, M., et al. (2004). A simple high yield procedure for purification of human proteinase 3, the main molecular target of cANCA. Journal of Immunological Methods, 286(1-2), 123-130. [Link]
-
Ying, Q. L., & Simon, S. R. (2001). Kinetics of the inhibition of proteinase 3 by elafin. American journal of respiratory cell and molecular biology, 24(1), 83–89. [Link]
-
Silva, R. A., et al. (1996). Met-Lys-bradykinin-Ser, the kinin released from human kininogen by human pepsin. Immunopharmacology, 32(1-3), 76-79. [Link]
-
Bhoola, K. D., Figueroa, C. D., & Worthy, K. (1992). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the... Pharmacology & Therapeutics, 55(1), 1-80. [Link]
-
Kahn, R., et al. (2009). Neutrophil-derived proteinase 3 induces kallikrein-independent release of a novel vasoactive kinin. The Journal of Immunology, 182(12), 7878-7886. [Link]
-
Sharma, J. N. (2016). Physiology, Bradykinin. StatPearls. [Link]
-
Kahn, R., et al. (2009). Neutrophil-derived proteinase 3 induces kallikrein-independent release of a novel vasoactive kinin. The Journal of Immunology, 182(12), 7878–7886. [Link]
-
Witko-Sarsat, V., et al. (2003). Proteinase 3, the Wegener autoantigen, is externalized during neutrophil apoptosis: evidence for a functional association with phospholipid scramblase 1 and interference with macrophage phagocytosis. Blood, 101(10), 4158-4167. [Link]
-
Sosnowski, P., et al. (2021). High Molecular Weight Kininogen: A Review of the Structural Literature. International Journal of Molecular Sciences, 22(24), 13370. [Link]
-
Joseph, K., et al. (2015). Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis. PLoS ONE, 10(3), e0120538. [Link]
Sources
- 1. High Molecular Weight Kininogen: A Review of the Structural Literature | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]
- 6. rndsystems.com [rndsystems.com]
- 7. High Molecular Weight Kininogen: A Review of the Structural Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A simple high yield procedure for purification of human proteinase 3, the main molecular target of cANCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the inhibition of proteinase 3 by elafin [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Research on Met-Lys-bradykinin: From Molecular Mechanisms to In Vivo Models
Introduction: Unraveling the Complexity of the Kallikrein-Kinin System
The kallikrein-kinin system (KKS) is a complex enzymatic cascade that plays a critical role in a multitude of physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2] At the heart of this system are the kinins, a group of vasoactive peptides that exert their effects through the activation of specific G-protein coupled receptors. While bradykinin (BK) is the most extensively studied kinin, its N-terminally extended analog, Methionyl-Lysyl-Bradykinin (Met-Lys-BK), is an equally important mediator with unique generation and signaling properties. This technical guide provides an in-depth exploration of the preclinical research methodologies used to investigate the biological functions of Met-Lys-bradykinin, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core principles of experimental design, provide detailed protocols for key in vitro and in vivo assays, and discuss the critical interpretation of data in the context of the broader kallikrein-kinin system.
The Genesis of Met-Lys-bradykinin: A Divergence from the Classical Pathway
Bradykinin is liberated from high-molecular-weight kininogen (HMWK) by the action of plasma kallikrein. In contrast, Met-Lys-bradykinin, also known as kallidin, is primarily generated from low-molecular-weight kininogen (LMWK) by tissue kallikreins.[3] This distinction in their origin underscores the potential for differential regulation and localization of their effects, with Met-Lys-bradykinin often being associated with localized tissue responses.
The enzymatic cascade leading to the formation of Met-Lys-bradykinin is a critical area of investigation. Understanding the regulation of tissue kallikrein activity and LMWK availability is key to deciphering the role of this peptide in specific disease states.
Molecular Interactions: Receptor Binding and Signal Transduction
Met-Lys-bradykinin, like bradykinin, primarily exerts its effects through the activation of two main receptor subtypes: the constitutively expressed B2 receptor and the inducible B1 receptor.[4] The affinity of Met-Lys-bradykinin for these receptors is a crucial determinant of its biological activity.
Comparative Pharmacology of Kinin Peptides
The subtle structural differences between Met-Lys-bradykinin, bradykinin, and its metabolite des-Arg⁹-bradykinin translate into distinct pharmacological profiles. A thorough understanding of these differences is essential for designing and interpreting preclinical studies.
| Peptide | Primary Receptor Target(s) | Notes |
| Met-Lys-bradykinin | B2 Receptor | Can be converted to bradykinin by aminopeptidases. |
| Bradykinin | B2 Receptor | The archetypal kinin peptide. |
| des-Arg⁹-bradykinin | B1 Receptor | Generated by the action of carboxypeptidases on bradykinin. |
Signaling Pathways: From Receptor Activation to Cellular Response
Activation of the B2 receptor by Met-Lys-bradykinin initiates a cascade of intracellular signaling events, predominantly through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5]
Figure 1: Simplified signaling pathway of Met-Lys-bradykinin via the B2 receptor.
In Vitro Methodologies: Dissecting the Molecular Mechanisms
A variety of in vitro assays are indispensable for characterizing the pharmacology of Met-Lys-bradykinin and its analogs.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[6] These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [³H]-bradykinin) and varying concentrations of a competing unlabeled ligand (e.g., Met-Lys-bradykinin).
Step-by-Step Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human Bradykinin B2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor ligand (Met-Lys-bradykinin).
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), a fixed concentration of [³H]-Bradykinin, and varying concentrations of the competitor.
-
For total binding, add vehicle instead of the competitor. For non-specific binding, add a high concentration of unlabeled bradykinin.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki value.[7]
-
Functional Assays
Functional assays are essential for determining the efficacy of Met-Lys-bradykinin and for screening potential agonists and antagonists.
This assay measures the increase in intracellular calcium concentration following receptor activation.[8]
Step-by-Step Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the bradykinin receptor of interest in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Prepare serial dilutions of Met-Lys-bradykinin or other test compounds.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells while simultaneously measuring the fluorescence intensity (Ex/Em = ~490/525 nm for Fluo-4).
-
Record the fluorescence signal over time to capture the transient increase in intracellular calcium.[10]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Isolated smooth muscle preparations, such as the guinea pig ileum, are classic pharmacological tools for assessing the contractile or relaxant effects of vasoactive peptides.[11][12]
Step-by-Step Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileal segment by flushing with physiological salt solution (e.g., Tyrode's solution).
-
Cut the ileum into 2-3 cm segments.[12]
-
-
Organ Bath Setup:
-
Suspend a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes.[13]
-
-
Dose-Response Curve Generation:
-
Add increasing concentrations of Met-Lys-bradykinin to the organ bath in a cumulative or non-cumulative manner.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration.
-
Plot the contractile response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[14]
-
The Paradoxical Role of Angiotensin-Converting Enzyme (ACE)
While ACE is well-known for its role in degrading bradykinin, it paradoxically activates certain N-terminally extended kinins.[15] For instance, Met-Lys-BK-Ser-Ser, a product of neutrophil protease 3 cleavage of HMWK, is a poor B2 receptor agonist. However, ACE can cleave the C-terminal Ser-Ser dipeptide, converting it into the more potent Met-Lys-BK. This metabolic activation must be considered when designing and interpreting experiments, as the presence of ACE in tissue preparations can significantly influence the observed potency of Met-Lys-bradykinin analogs. The use of ACE inhibitors like captopril or enalaprilat can help to dissect these effects.[16][17]
In Vivo Models: Assessing Physiological and Pathophysiological Roles
Animal models are crucial for understanding the integrated physiological and pathophysiological roles of Met-Lys-bradykinin in a whole-organism context.
Models of Inflammation and Pain
The pro-inflammatory actions of kinins are well-established. Several animal models are used to investigate the contribution of Met-Lys-bradykinin to inflammation and pain.
This is a widely used model of acute inflammation.[18][19]
Step-by-Step Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar surface of the right hind paw.[20]
-
-
Drug Administration:
-
Administer the test compound (e.g., a B2 receptor antagonist) via an appropriate route (e.g., intraperitoneal, oral) at a specified time before or after the carrageenan injection.
-
-
Measurement of Paw Volume:
-
Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated group compared to the vehicle-treated control group.
-
This model is used to study inflammatory pain and the induction of the B1 receptor.[22][23]
Step-by-Step Protocol: UV Irradiation-Induced Thermal Hyperalgesia in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats.
-
-
UV Irradiation:
-
Assessment of Thermal Hyperalgesia:
-
At various time points after irradiation (e.g., 24, 48, 72 hours), measure the paw withdrawal latency to a noxious thermal stimulus using a plantar test apparatus. A decrease in withdrawal latency indicates hyperalgesia.
-
-
Drug Administration:
-
Administer test compounds to assess their ability to reverse the hyperalgesia.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies between treated and control groups.
-
Analytical Methods: Quantification of Met-Lys-bradykinin in Biological Matrices
Accurate quantification of Met-Lys-bradykinin in plasma, tissue homogenates, and other biological fluids is essential for pharmacokinetic and pharmacodynamic studies. Due to its low endogenous concentrations and rapid degradation, highly sensitive and specific methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of peptides like Met-Lys-bradykinin.[26]
Step-by-Step Protocol: LC-MS/MS Quantification of Bradykinin Peptides
-
Sample Collection and Preparation:
-
Collect blood samples in tubes containing a cocktail of protease inhibitors to prevent ex vivo degradation of kinins.
-
Perform solid-phase extraction (SPE) to isolate the peptides from the plasma matrix and concentrate the sample.[27]
-
-
LC Separation:
-
Use a reversed-phase C18 column to separate Met-Lys-bradykinin from other endogenous peptides and metabolites.
-
-
MS/MS Detection:
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for Met-Lys-bradykinin and an appropriate internal standard for sensitive and selective detection.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic Met-Lys-bradykinin.
-
Determine the concentration of Met-Lys-bradykinin in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Conclusion: A Framework for Future Discoveries
The study of Met-Lys-bradykinin is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for investigating the intricate roles of this important peptide in health and disease. By combining carefully designed in vitro and in vivo experiments with sensitive analytical techniques, researchers can continue to unravel the complexities of the kallikrein-kinin system and identify novel therapeutic targets for a wide range of pathological conditions. The self-validating nature of these protocols, grounded in established pharmacological principles, ensures the generation of reliable and reproducible data, paving the way for future breakthroughs in our understanding of kinin biology.
References
-
Drugs.com. Icatibant Injection: Package Insert / Prescribing Info / MOA. (2025-07-20). Available from: [Link]
- Hock, F. J., et al. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin). PubMed.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6918173, Icatibant. Retrieved January 20, 2026 from [Link].
- Bao, G., et al.
- Wirth, K., et al. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies. PubMed.
- Liebmann, C., et al.
- The ultraviolet (UV) irradiation Induced Heat Hyperalgesia rat biomarker model for Pain Research. Measuring Behavior.
- Wikipedia.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Tocris Bioscience. HOE 140.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Fresenius Kabi.
- BenchChem.
- Waters Corporation. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma.
- Inotiv.
- Bishop, T., et al.
- Medscape. Firazyr, Sajazir (icatibant) dosing, indications, interactions, adverse effects, and more.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- Waters Corporation. An Improved SPE-LC-MS/MS Method for the Quantification of Bradykinin in Human Plasma Using the ionKey/MS System.
- Guinea Pig Ileum.
- Morris, C. J. Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Ultraviolet B-induced inflammation in the rat: A model of secondary hyperalgesia? | CoLab.
- Bishop, T., et al. Ultraviolet B-induced inflammation in the rat: a model of secondary hyperalgesia? PubMed.
- Labome. Receptor-Ligand Binding Assays.
- To record the dose response curve for histamine on an isol
- Waters Corporation. An Improved SPE-LC-MS/MS Method for the Quantification of Bradykinin in Human Plasma Using the ionKey/MS System.
- Wu, Q., et al.
- Waters Corporation. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma.
- Campos, M. M., et al.
- Campos, M. M., et al.
- Gohlke, P., et al. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity. PubMed.
- Madeddu, P., et al.
- BenchChem. Technical Support Center: Bradykinin Receptor Assays.
- L'Heureux, M., et al.
- McCormack, D. G., et al. The actions of bradykinin and lys-bradykinin on tracheal blood flow and smooth muscle in anaesthetized sheep. PubMed.
- Moore, C., et al. UVB radiation generates sunburn pain and affects skin by activating epidermal TRPV4 ion channels and triggering endothelin-1 signaling. PubMed Central.
- Bas, M., et al.
- Herman, L. L., et al. ACE Inhibitors.
- Schihada, H., et al.
- Abcam. ab228555 Fluo-4 Assay Kit (Calcium).
- Kaplan, A. P., et al. The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers.
- Retamal, J. S., et al.
- Calixto, J. B., et al. Multiple mechanisms of bradykinin-induced contraction in rat and guinea pig smooth muscles in vitro. PubMed.
- Bylund, D. B., et al. Radioligand binding methods: practical guide and tips. PubMed.
- Bylund, D. B., et al. Radioligand binding methods: practical guide and tips.
- Life Technologies. Fluo-4 Calcium Imaging Kit.
- Agilent.
- Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle. PMC - PubMed Central.
- Murray, R. K., et al. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells. PubMed.
- Whalley, E. T., et al. Effect of bradykinin antagonists on bradykinin-induced plasma extravasation, venoconstriction, prostaglandin E2 release, nociceptor stimulation and contraction of the iris sphincter muscle in the rabbit. PubMed.
Sources
- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HOE 140 | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 4. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guinea Pig Ileum [sheffbp.co.uk]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple mechanisms of bradykinin-induced contraction in rat and guinea pig smooth muscles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Firazyr, Sajazir (icatibant) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 23. Characterisation of ultraviolet-B-induced inflammation as a model of hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ultraviolet B-induced inflammation in the rat: A model of secondary hyperalgesia? | CoLab [colab.ws]
- 25. Ultraviolet B-induced inflammation in the rat: a model of secondary hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lcms.cz [lcms.cz]
- 27. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Met-Lys-Bradykinin in Cell Culture Studies
I. Introduction: Understanding Met-Lys-Bradykinin
Met-Lys-bradykinin, also known as Met-kallidin, is a potent, biologically active peptide belonging to the kinin family.[1][2] Kinins are crucial mediators in a variety of physiological and pathological processes, including inflammation, pain transmission, vascular regulation, and cell proliferation.[3][4] Structurally, it is an eleven-amino-acid peptide (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that functions as an agonist for bradykinin receptors.[5] Its ability to be generated endogenously from kininogens by proteases, such as those from neutrophils or pathogens, places it at the center of inflammatory cascades.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Met-Lys-bradykinin in cell culture models. The focus is on elucidating the causality behind experimental choices, ensuring robust and reproducible results for investigating the complex signaling networks governed by the kallikrein-kinin system.
II. Mechanism of Action: The Bradykinin Receptors
Met-Lys-bradykinin exerts its effects by binding to and activating two specific subtypes of G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[3][8]
-
Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in a wide range of healthy tissues and is considered the primary target for bradykinin and its analogs under normal physiological conditions.[9][10] It is predominantly involved in acute inflammatory responses, vasodilation, and pain.[11]
-
Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically expressed at very low levels in healthy tissue. Its expression is rapidly and significantly upregulated in response to tissue injury, chronic inflammation, or the presence of pro-inflammatory cytokines (e.g., Interleukin-1β).[9][10][11] This inducible nature makes the B1R a key therapeutic target for chronic inflammatory diseases and persistent pain states.[9]
Upon agonist binding, both B1R and B2R primarily couple to Gαq/11 proteins. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13][14][15] This rapid and transient increase in cytosolic Ca2+ is a hallmark of bradykinin receptor activation and serves as a reliable readout in many functional assays.
III. Experimental Planning and Considerations
Careful planning is essential for obtaining meaningful data. The following points should be addressed before initiating experiments.
A. Peptide Handling and Stability Met-Lys-bradykinin is typically supplied as a lyophilized powder.[16] Proper storage and handling are critical to maintain its activity.
| Parameter | Recommendation | Rationale |
| Storage | Store lyophilized powder at -20°C for long-term stability (up to 12 months).[16] | Prevents degradation of the peptide structure. |
| Reconstitution | Reconstitute in sterile, nuclease-free water or a buffered solution (e.g., PBS).[2] For hydrophobic peptides, a small amount of DMSO can be used initially.[2] | Ensures complete dissolution and compatibility with cell culture medium. DMSO should be tested for vehicle effects. |
| Stock Solution | Prepare a concentrated stock solution (e.g., 1-10 mM), aliquot into single-use volumes, and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can degrade the peptide. |
| Working Dilution | Prepare fresh working dilutions in pre-warmed cell culture medium or assay buffer immediately before use. | Peptide stability in aqueous solutions at 37°C can be limited.[17] |
B. Cell Line Selection The choice of cell line is dictated by the research question and the expression of bradykinin receptors.
-
Endogenous B2R Expression: Many cell lines constitutively express B2R, including human microvascular endothelial cells (HMEC-1)[6], human umbilical vein endothelial cells (HUVECs), and various fibroblast and smooth muscle cell lines.[18]
-
Inducible B1R Expression: To study B1R, select cells known to upregulate its expression, such as rabbit aortic smooth muscle cells or fibroblasts.[19] Alternatively, use cell lines genetically engineered to stably express B1R.
-
Receptor Validation: Always confirm receptor expression in your chosen cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays before conducting functional studies.
C. The Critical Need for B1 Receptor Induction Because B1R is not constitutively expressed in most naive cell lines, its upregulation is a mandatory prerequisite for studying its function. Pre-treatment of cells with inflammatory stimuli mimics the in vivo pathological environment where B1R becomes relevant.
-
Common Inducing Agents: Interleukin-1β (IL-1β) is a potent and widely used inducer of B1R expression.[19] Other agents like bacterial lipopolysaccharide (LPS) can also be effective.
-
Optimization is Key: The optimal concentration and incubation time for the inducing agent must be determined empirically for each cell line. A typical starting point is 1-10 ng/mL of IL-1β for 4-24 hours.
IV. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key cell culture applications of Met-Lys-bradykinin.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the activation of Gq-coupled bradykinin receptors by detecting the transient increase in intracellular calcium.
Materials:
-
Selected cell line plated in a 96-well, black-walled, clear-bottom plate.
-
Met-Lys-bradykinin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer).
-
Positive control agonist (e.g., ATP or Bradykinin).
-
Receptor antagonist (optional, for validation, e.g., a B2R antagonist).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Preparation:
-
Seed cells at an appropriate density to achieve an 80-90% confluent monolayer on the day of the assay.
-
(If studying B1R) 4-24 hours prior to the assay, replace the culture medium with fresh medium containing the optimized concentration of IL-1β.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, mix 1 vial with Pluronic F-127 and dilute in HBSS/HEPES buffer to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the wells.
-
Gently add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
-
-
Peptide Preparation:
-
Prepare a 5X concentrated solution of Met-Lys-bradykinin in HBSS/HEPES buffer. Create a dilution series to generate a dose-response curve (e.g., final concentrations ranging from 1 pM to 1 µM).
-
Prepare 5X solutions for your controls: vehicle (buffer only), positive control (e.g., 10 µM ATP), and antagonist (if used).
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.
-
Set the instrument parameters: Excitation ~485 nm, Emission ~525 nm for Fluo-4.
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to inject 25 µL of the 5X peptide solution into the 100 µL of buffer in the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds post-injection to capture the peak response and subsequent decay.
-
Self-Validation and Controls:
-
Vehicle Control: Wells treated with buffer only. This defines the baseline and should show no response.
-
Positive Control: Wells treated with a known agonist (like ATP) that signals through a similar pathway. This confirms cell viability and assay performance.
-
Negative Control Cells: A parental cell line lacking the receptor of interest. This confirms the response is receptor-specific.
-
Antagonist Co-treatment: Pre-incubating cells with a selective B1R or B2R antagonist before adding Met-Lys-bradykinin should block the signal, confirming receptor specificity.
Protocol 2: Pro-Inflammatory Cytokine Release Assay (e.g., IL-6)
This protocol measures a key downstream functional consequence of bradykinin receptor activation: the synthesis and release of inflammatory mediators.[6]
Materials:
-
Selected cell line plated in a 24-well or 48-well plate.
-
Met-Lys-bradykinin.
-
Serum-free or low-serum cell culture medium.
-
Positive control (e.g., LPS).
-
ELISA kit for the cytokine of interest (e.g., Human IL-6).
Methodology:
-
Cell Preparation and Treatment:
-
Seed cells to be ~70-80% confluent at the time of treatment.
-
(If studying B1R) Induce cells with IL-1β as described previously. After induction, wash the cells with PBS to remove the inducer.
-
Starve the cells by replacing the medium with serum-free or low-serum medium for 2-4 hours. This reduces basal cytokine secretion.
-
Prepare working dilutions of Met-Lys-bradykinin and controls in the starvation medium.
-
Aspirate the starvation medium and add the treatment solutions to the cells.
-
-
Incubation:
-
Incubate the cells for a pre-determined period to allow for cytokine synthesis and secretion. This is a critical parameter to optimize; a time course of 6, 12, and 24 hours is recommended to start.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C.
-
-
Cytokine Quantification:
-
Quantify the concentration of the cytokine (e.g., IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis and Controls:
-
Untreated Control: Cells incubated in medium alone to determine basal cytokine release.
-
Vehicle Control: Cells treated with the vehicle used to dissolve the peptide.
-
Positive Control: Cells treated with a potent, known inducer of the target cytokine (e.g., LPS for IL-6) to confirm the cells are responsive.
-
Data Normalization: Cytokine concentrations can be normalized to the total protein content of the cell lysate from each well to account for variations in cell number.
V. References
-
Patsnap Synapse. (2024, June 25). What are B1 receptor modulators and how do they work? Retrieved from
-
Marceau, F., & Tremblay, B. (1986). Mitogenic effect of bradykinin and of des-Arg9-bradykinin on cultured fibroblasts. Life Sciences, 39(24), 2351–2358. Retrieved from [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. Retrieved from [Link]
-
Huang, H., et al. (1998). Bradykinin Receptor Localization and Cell Signaling Pathways Used by Bradykinin in the Regulation of Gonadotropin-Releasing Hormone Secretion. Endocrinology, 139(10), 4401–4410. Retrieved from [Link]
-
Dickeson, S. K., et al. (2020). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 135(16), 1368–1377. Retrieved from [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. Retrieved from [Link]
-
Huang, H., et al. (1998). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. PubMed. Retrieved from [Link]
-
Tenner, T. E. (2023). Beta 1 Receptors. StatPearls. Retrieved from [Link]
-
Huang, H., et al. (1998). Bradykinin Receptor Localization and Cell Signaling Pathways Used by Bradykinin in the Regulation of Gonadotropin-Releasing Hormone Secretion1. Endocrinology. Retrieved from [Link]
-
Innoprot. (n.d.). B2 Bradykinin Receptor Assay. Retrieved from [Link]
-
Yin, Y., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. bioRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). bradykinin, Met-Lys-. PubChem Compound Database. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Met-Lys-Bradykinin [550-19-6]. Retrieved from [Link]
-
Tsuchihashi, H., et al. (2000). Expression of beta-adrenergic receptor up-regulation is mediated by two different processes. Japanese Journal of Pharmacology, 82(1), 1-8. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. Retrieved from [Link]
-
Marceau, F., & Bachelard, H. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 22(4), 1645. Retrieved from [Link]
-
He, J., & Liggett, S. B. (2014). BETA1-ADRENERGIC RECEPTOR REGULATION REVISITED; THE ROLE OF THE EXTRACELLULAR N-TERMINUS. Journal of molecular and cellular cardiology, 74, 264–267. Retrieved from [Link]
-
Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-23. Retrieved from [Link]
-
Silva, R. A., et al. (1996). Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin. Immunopharmacology, 32(1-3), 76-9. Retrieved from [Link]
-
He, J., & Liggett, S. B. (2014). Beta1-Adrenergic Receptor Regulation Revisited. Circulation Research, 114(3), 552–564. Retrieved from [Link]
-
Chagas, J. R., et al. (2014). Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis. PLOS ONE, 9(1), e83660. Retrieved from [Link]
-
Gobeil, F., et al. (1996). Development of a binding assay for the B1 receptors for kinins. Immunopharmacology, 33(1-3), 154-8. Retrieved from [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). Met-Lys-bradykinin. Retrieved from [Link]
Sources
- 1. bradykinin, Met-Lys- | C61H94N18O13S | CID 3035449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis | PLOS One [journals.plos.org]
- 5. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 6. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin [repositorio.unifesp.br]
- 8. researchgate.net [researchgate.net]
- 9. What are B1 receptor modulators and how do they work? [synapse.patsnap.com]
- 10. Molecular basis for kinin selectivity and activation of the human bradykinin receptors | bioRxiv [biorxiv.org]
- 11. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. innoprot.com [innoprot.com]
- 16. cdn.usbio.net [cdn.usbio.net]
- 17. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 18. Mitogenic effect of bradykinin and of des-Arg9-bradykinin on cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The In Vivo Utility of Met-Lys-Bradykinin in Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Met-Lys-bradykinin and its analogues in animal models. It moves beyond simple procedural lists to offer a deep dive into the causality behind experimental design, ensuring robust and reproducible outcomes.
Introduction: Understanding Met-Lys-Bradykinin in the Kinin-Kallikrein System
Met-Lys-bradykinin is a member of the kinin family of peptides, which are potent inflammatory mediators.[1][2] Kinins are not typically stored in cells but are rapidly generated in response to tissue injury or inflammation.[3] They are cleaved from precursor proteins called kininogens by enzymes known as kallikreins.[4][5] Specifically, plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to release bradykinin, while tissue kallikreins can release Lys-bradykinin (kallidin).[6] Met-Lys-bradykinin is another biologically active kinin that can be produced, for instance, by the action of certain microbial enzymes on kininogens.[1]
The central role of these peptides in vasodilation, increased vascular permeability, smooth muscle contraction, and pain makes them critical targets and tools for studying a wide range of pathologies.[4][7]
Figure 1: Simplified diagram of the Kinin-Kallikrein system showing the generation of active kinin peptides, including Met-Lys-bradykinin, from their precursors.
Mechanism of Action: Bradykinin Receptor Signaling
Kinins exert their biological effects primarily through two G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[8][9]
-
B2 Receptor (B2R): This receptor is constitutively expressed in a wide variety of healthy tissues and is considered the primary receptor for bradykinin and Lys-bradykinin.[8][10] Its activation is linked to acute inflammatory responses.
-
B1 Receptor (B1R): The B1R is typically expressed at very low levels in healthy tissue. However, its expression is rapidly induced by tissue injury, cytokines, and bacterial endotoxins, making it a key player in chronic inflammation.[3][8]
Upon agonist binding, both receptors trigger a cascade of intracellular signaling events. The B2R, for instance, couples primarily to Gq and Gi proteins.[8] Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This causes the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), respectively.[4][8] These pathways ultimately mediate the classic effects of bradykinin, such as nitric oxide production, prostaglandin synthesis, and cellular proliferation.[4][11]
Figure 2: Core signaling pathway of the Bradykinin B2 receptor upon activation by an agonist like Met-Lys-bradykinin.
The Prodrug Concept: Metabolic Activation by ACE
A fascinating aspect of some bradykinin analogues, such as Met-Lys-bradykinin-Ser-Ser, is their function as prodrugs. This 13-amino acid peptide, generated by neutrophil proteases, has a very low affinity for B1 and B2 receptors itself.[1][12] However, it can be metabolically activated in vascular tissue by Angiotensin-Converting Enzyme (ACE), which paradoxically cleaves the C-terminal Ser-Ser dipeptide.[1][12] This cleavage yields the highly active Met-Lys-bradykinin, which then potently stimulates B2 receptors. This mechanism provides a layer of localized bioactivation at sites of vascular inflammation where both neutrophils and ACE are present.
Core Applications & Protocols in Animal Models
The potent biological activities of Met-Lys-bradykinin make it an invaluable tool for modeling human diseases. The following sections detail its application in key research areas, complete with validated protocols.
Peptide Preparation and Administration
3.1.1 Sourcing and Storage: Met-Lys-bradykinin is commercially available as a synthetic peptide from various suppliers.[13][14][15] It is typically delivered as a lyophilized powder and should be stored at -20°C for long-term stability.[14] For short-term use, storage at 4°C is acceptable.[14]
3.1.2 Reconstitution Protocol:
-
Pre-centrifugation: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Selection: The choice of solvent depends on the peptide's sequence and intended use. For in vivo studies, sterile, pyrogen-free saline or phosphate-buffered saline (PBS) is standard. For stock solutions, sterile deionized water is often used. The presence of Trifluoroacetic acid (TFA) salts from purification can enhance solubility in aqueous solutions.[16]
-
Reconstitution: Add the desired volume of solvent to the vial to achieve a convenient stock concentration (e.g., 1 mg/mL or 1 mM). Gently vortex or pipette up and down to dissolve. Avoid vigorous shaking.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.
3.1.3 Routes of Administration: The choice of administration route is critical as it dictates the pharmacokinetic profile and systemic vs. local effects.
-
Intravenous (i.v.): For rapid, systemic effects, such as assessing immediate changes in blood pressure.
-
Subcutaneous (s.c.) / Intradermal (i.d.): To study local inflammatory responses, such as edema or hyperalgesia at the injection site.
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents, providing slower absorption than i.v.
| Parameter | Animal Model | Agonist | Dosage Range | Route | Reference |
| Thermal Hyperalgesia | Rat | des-Arg9-BK | 1 - 100 nmol/kg | i.v. | [17] |
| Thermal Hyperalgesia | Rat | Bradykinin | up to 1 µmol/kg | i.v. | [17] |
| Cardiovascular | Mouse | Not Specified | N/A | N/A | [18] |
| Inflammation | Rat | Bradykinin | Varies | Intrapleural | [19] |
Table 1: Examples of Kinin Agonist Dosages in Rodent Models. Note: Optimal dosage for Met-Lys-bradykinin should be determined empirically through dose-response studies.
Application in Inflammation Models
Scientific Rationale: Bradykinin is a cardinal mediator of acute inflammation. It causes arteriolar dilation and increases the permeability of post-capillary venules, leading to plasma extravasation and edema formation.[2][20] Administering Met-Lys-bradykinin allows researchers to mimic this key inflammatory event to test the efficacy of anti-inflammatory compounds.
3.2.1 Protocol: Bradykinin-Induced Paw Edema in Rats
This model is a classic and reliable method for quantifying acute inflammation.[20]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment. House them with free access to food and water.
-
Baseline Measurement: Using a plethysmometer, measure the volume of the right hind paw of each rat. This is the basal volume (V₀).
-
Experimental Groups:
-
Vehicle Control (Saline)
-
Test Compound + Met-Lys-bradykinin
-
Met-Lys-bradykinin alone
-
-
Procedure:
-
Administer the test compound or vehicle via the desired route (e.g., i.p. or oral) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).
-
Induce edema by injecting a subplantar dose of Met-Lys-bradykinin (dose to be determined by a pilot study, e.g., 10-50 nmol/paw) in a small volume (e.g., 50 µL) into the right hind paw.
-
Measure the paw volume (Vt) at various time points after the challenge, typically 15, 30, 60, and 120 minutes.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema): ΔV = Vt - V₀.
-
Calculate the percentage inhibition of edema for the treatment group compared to the control group.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Figure 3: Experimental workflow for the Met-Lys-bradykinin-induced paw edema model in rats.
Application in Pain and Hyperalgesia Models
Scientific Rationale: Kinins are powerful algesic agents. They directly activate sensory nerve endings and also sensitize them to other painful stimuli, a phenomenon known as hyperalgesia.[4][17] This is a critical component of inflammatory pain. Using Met-Lys-bradykinin can model this sensitization to screen for novel analgesics.
3.3.1 Protocol: Thermal Hyperalgesia (Hargreaves Test) in Rats
This model measures the latency of paw withdrawal from a noxious heat source, providing an objective measure of thermal pain sensitivity.[17]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Apparatus: A plantar test apparatus (Hargreaves' apparatus) that applies a focused, radiant heat source to the plantar surface of the paw.
-
Acclimatization: Place rats in individual plexiglass chambers on the glass floor of the apparatus for at least 30 minutes before testing to allow for acclimatization.
-
Baseline Measurement:
-
Position the heat source under the plantar surface of the right hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record this as the baseline paw withdrawal latency (PWL).
-
Take at least three baseline readings, with a minimum of 5 minutes between each, and average them. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.
-
-
Procedure:
-
Administer Met-Lys-bradykinin via the desired route (e.g., intraplantar injection into the right hind paw).
-
At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure the PWL again. A significant decrease in PWL compared to baseline indicates thermal hyperalgesia.
-
-
Data Analysis:
-
Data can be presented as the raw PWL (in seconds) or as a change from baseline.
-
For testing analgesic compounds, the drug would be administered prior to the Met-Lys-bradykinin, and its ability to prevent the decrease in PWL would be measured.
-
Application in Cardiovascular Models
Scientific Rationale: The kallikrein-kinin system is a key regulator of blood pressure. Bradykinin is a potent vasodilator, and its deficiency has been shown to cause elevated systolic blood pressure in mouse models.[2][18] Administering Met-Lys-bradykinin can be used to study hypotensive effects and the mechanisms of vasodilation.
3.4.1 Protocol: Blood Pressure Monitoring in Anesthetized Rats
This protocol allows for the direct and continuous measurement of arterial blood pressure in response to intravenous drug administration.
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine) and ensure a stable plane of anesthesia throughout the experiment. Monitor body temperature and maintain it at 37°C.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a clear airway.
-
Isolate the right carotid artery and insert a cannula filled with heparinized saline. Connect this cannula to a pressure transducer for continuous recording of blood pressure and heart rate.
-
Isolate the left jugular vein and insert a cannula for intravenous administration of substances.
-
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes after surgery is complete.
-
Procedure:
-
Record a stable baseline blood pressure for 5-10 minutes.
-
Administer a bolus i.v. injection of Met-Lys-bradykinin through the jugular vein cannula. A range of doses should be tested to generate a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg).
-
Continuously record the blood pressure until it returns to the baseline level.
-
-
Data Analysis:
-
Measure the maximum fall in mean arterial pressure (MAP) from the pre-injection baseline for each dose.
-
Plot the change in MAP against the log of the dose to generate a dose-response curve.
-
Application in Oncology Models
Scientific Rationale: There is growing evidence that bradykinin receptors, particularly B1R, are involved in cancer progression.[21] Their expression is often upregulated in tumor tissues, and they can influence tumor cell migration, invasion, and the tumor microenvironment by affecting tumor-associated macrophages (TAMs).[21][22]
3.5.1 Conceptual Protocol: Xenograft Tumor Model in Mice
This model can be used to assess the effect of modulating bradykinin signaling on tumor growth in vivo.
-
Animals: Immunocompromised mice (e.g., Nude or SCID).
-
Cell Lines: A human cancer cell line known to express bradykinin receptors (e.g., glioblastoma or prostate cancer cells).[21][22]
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, B1R/B2R antagonist, Met-Lys-bradykinin analogue).
-
Administer treatments systemically (e.g., i.p.) on a defined schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers, angiogenesis, and macrophage infiltration).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Compare final tumor weights between groups.
-
Analyze histological markers to understand the mechanism of action.
-
| Parameter | Description | Typical Value (Dogs) | Typical Value (Rats/Mice) | Significance in Peptide Studies |
| T½ (Half-life) | Time for plasma concentration to reduce by 50%. | ~20 hours (Metformin)[23] | Varies widely | Determines dosing frequency. Peptides often have short half-lives. |
| Tmax | Time to reach maximum plasma concentration after oral dosing. | ~2.5 hours (Metformin)[23] | 0.5 - 2 hours | Indicates the speed of absorption. |
| Vd (Volume of Distribution) | Apparent volume into which a drug distributes. | ~44 L/kg (Metformin)[23] | Low for peptides | Small peptides are often confined to the extracellular space, resulting in a low Vd. |
| Bioavailability (F%) | Fraction of administered dose reaching systemic circulation. | ~31% (Oral Metformin)[23] | Generally very low (<2%) | A major challenge for oral peptide delivery; parenteral routes are preferred. |
Table 2: Key Pharmacokinetic Parameters. Note: Data for the small molecule Metformin is used to illustrate concepts. Specific pharmacokinetic data for Met-Lys-bradykinin is limited and would need to be determined experimentally.
Conclusion and Future Directions
Met-Lys-bradykinin and its related peptides are indispensable pharmacological tools for the in vivo study of inflammation, pain, cardiovascular regulation, and oncology. The protocols outlined in this guide provide a robust framework for leveraging these agents in preclinical animal models. The key to successful application lies in understanding the underlying biological mechanisms—the "why" behind each step—from receptor signaling to the choice of animal model. Future research will likely focus on developing more stable and receptor-specific kinin analogues, potentially offering new therapeutic avenues for a host of inflammatory and proliferative diseases.
References
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Peptides, 32(8), 1735-1742. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. PubMed. [Link]
-
Talha, B., et al. (2022). A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases. Molecular Biology Reports, 49, 6645–6665. [Link]
-
Kandasamy, K., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Biosciences, 46(4), 92. [Link]
-
NovoPro Bioscience Inc. Met-Lys-Bradykinin peptide. NovoPro. [Link]
-
Medicosis Perfectionalis. (2019). Kallikrein-Kinin System (Pathway)- Let's make Bradykinin. YouTube. [Link]
-
Wikipedia. Bradykinin receptor. Wikipedia. [Link]
-
Perkins, M. N., & Kelly, D. (1993). Induction of Bradykinin B1 Receptors in Vivo in a Model of Ultra-Violet Irradiation-Induced Thermal Hyperalgesia in the Rat. British Journal of Pharmacology, 110(4), 1441–1444. [Link]
-
Aapptec Peptides. Met-Lys-Bradykinin [550-19-6]. Aapptec. [Link]
-
Zheng, Y., et al. (2022). Two Novel Antihypertensive Peptides Identified in Millet Bran Glutelin-2 Hydrolysates: Purification, In Silico Characterization, Molecular Docking with ACE and Stability in Various Food Processing Conditions. Foods, 11(9), 1339. [Link]
-
Drouin, J. N., et al. (1979). Receptors for bradykinin and kallidin. Canadian Journal of Physiology and Pharmacology, 57(4), 375-379. [Link]
-
Araujo, R. C., et al. (2020). Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions. Frontiers in Endocrinology, 11, 570. [Link]
-
Zafrany, M., et al. (2025). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Journal of Autoimmunity. [Link]
-
Chen, Y-C., et al. (2023). Bradykinin B1 Receptor Affects Tumor-Associated Macrophage Activity and Glioblastoma Progression. International Journal of Molecular Sciences, 24(15), 12282. [Link]
-
Wikipedia. Bradykinin receptor B1. Wikipedia. [Link]
-
Castellano, M., et al. (2024). Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review. Animals, 14(21), 3097. [Link]
-
Ueno, A., et al. (2000). Critical roles for bradykinin and prostanoids in acute inflammatory reactions: a search using experimental animal models. Japanese Journal of Pharmacology, 84(2), 127-136. [Link]
-
Takano, M., et al. (2023). Bradykinin deficiency causes high blood pressure in mice. Biochemical and Biophysical Research Communications, 681, 149-153. [Link]
-
Wikipedia. Bradykinin receptor B2. Wikipedia. [Link]
-
da Silva, J. A., et al. (2021). Bradykinin in cancer. Pharmacological Research, 163, 105299. [Link]
-
Gautam, R. & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation in Natural Products, 121-146. [Link]
-
Shoe-Maguire, K., et al. (2016). Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs. American Journal of Veterinary Research, 77(9), 1025-1030. [Link]
-
Segrest, J. P., et al. (2001). Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus. Journal of Biological Chemistry, 276, 49139-49147. [Link]
-
Golab, M., et al. (2020). Kinins and Kinin Receptors in Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 21(23), 9255. [Link]
-
Bhoola, K. D., et al. (1992). Formation of bradykinin (BK) and Lys-bradykinin (Lys-BK) by plasma and tissue kallikreins. Agents and Actions Supplements, 38, 52-60. [Link]
-
Blaes, N., & Girolami, J. P. (2018). Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1. International Journal of Molecular Sciences, 19(9), 2686. [Link]
-
National Center for Biotechnology Information. BDKRB1 bradykinin receptor B1 [ (human)]. NCBI Gene. [Link]
-
Ferreira, S. H., et al. (1993). Bradykinin initiates cytokine-mediated inflammatory hyperalgesia. British Journal of Pharmacology, 110(3), 1227-1231. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 9. Receptors for bradykinin and kallidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 11. Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. cdn.usbio.net [cdn.usbio.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 17. Induction of bradykinin B1 receptors in vivo in a model of ultra-violet irradiation-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bradykinin deficiency causes high blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Critical roles for bradykinin and prostanoids in acute inflammatory reactions: a search using experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Bradykinin B1 Receptor Affects Tumor-Associated Macrophage Activity and Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Identification of Met-Lys-Bradykinin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive protocol for the identification and characterization of Met-Lys-bradykinin, a biologically active peptide, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The protocol details every critical step from sample preparation, including solid-phase extraction (SPE) for plasma samples, to optimized LC-MS/MS parameters and data analysis strategies. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the analysis of this specific bradykinin-related peptide.
Introduction: The Significance of Met-Lys-Bradykinin
Met-Lys-bradykinin is a member of the kinin family of peptides, which are potent mediators of inflammation, blood pressure regulation, and pain. Unlike the more commonly studied bradykinin, Met-Lys-bradykinin is an extended form, and its release and biological activity can be indicative of specific physiological or pathological processes. Accurate and sensitive detection of Met-Lys-bradykinin is therefore crucial for understanding its role in various diseases and for the development of novel therapeutics.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the analysis of peptides in complex biological matrices.[1][2] This technique allows for the precise measurement of the peptide's mass and the generation of fragment ions that provide sequence-specific information, enabling confident identification. This application note presents a detailed workflow for the successful identification of Met-Lys-bradykinin.
Experimental Workflow Overview
The overall experimental workflow for the identification of Met-Lys-bradykinin is depicted below. The process begins with sample collection and preparation, followed by chromatographic separation and mass spectrometric detection and analysis.
Figure 1: General workflow for the LC-MS/MS analysis of Met-Lys-bradykinin.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - All LC-MS grade.
-
Acids: Formic acid (FA), Trifluoroacetic acid (TFA) - LC-MS grade.
-
Salts: Ammonium hydroxide (NH₄OH).
-
SPE Cartridges: Mixed-mode solid-phase extraction cartridges (e.g., Oasis WCX).
-
Vials: Low-binding autosampler vials.
-
Peptide Standard: Met-Lys-bradykinin (purity >95%).
-
Internal Standard (IS): A stable isotope-labeled version of Met-Lys-bradykinin or a structurally similar peptide (e.g., [¹³C₆, ¹⁵N₄]-Arg⁹-bradykinin) is recommended for quantitative analysis. For qualitative identification, an IS may not be necessary but is good practice.
Detailed Protocols
Standard Preparation
-
Stock Solution (1 mg/mL): Carefully weigh approximately 1 mg of the Met-Lys-bradykinin standard and dissolve it in an appropriate solvent (e.g., 1 mL of 0.1% FA in water) to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 0.1% FA in water to achieve concentrations in the ng/mL to µg/mL range, depending on the expected sample concentrations and instrument sensitivity.
Sample Preparation from Human Plasma
Causality: The accurate quantification of bradykinin-related peptides in plasma is challenging due to their low endogenous concentrations and rapid degradation by proteases. Therefore, proper blood collection and sample extraction are critical. The use of protease inhibitors during blood collection is essential to prevent ex vivo degradation of the target peptide. Solid-phase extraction is employed to remove high-abundance proteins and other interfering substances from the plasma matrix, thereby increasing the sensitivity and selectivity of the analysis.
-
Blood Collection: Collect whole blood in tubes containing a protease inhibitor cocktail (e.g., EDTA and other specific inhibitors).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: Add the internal standard to the plasma sample to a final concentration appropriate for your assay.
-
Sample Pre-treatment: Dilute the plasma sample 1:1 with 5% NH₄OH in water and vortex to mix. This step helps in the efficient binding of the peptide to the cation exchange sorbent.
-
Solid-Phase Extraction (SPE) Protocol (using Oasis WCX µElution Plate):
-
Condition: Add 200 µL of MeOH to each well and aspirate to waste.
-
Equilibrate: Add 200 µL of H₂O to each well and aspirate to waste.
-
Load: Load the pre-treated plasma sample onto the plate.
-
Wash 1: Add 200 µL of 5% NH₄OH in water and aspirate to waste.
-
Wash 2: Add 200 µL of 20% MeOH in water and aspirate to waste.
-
Elute: Add 2 x 25 µL of 5% FA in ACN/H₂O (50:50, v/v).
-
-
Final Sample: Transfer the eluted sample to a low-binding autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters
Causality: Reversed-phase chromatography is the method of choice for separating peptides based on their hydrophobicity. A gradient elution with an organic modifier (acetonitrile) is used to elute peptides of varying polarities from the C18 column. The addition of formic acid to the mobile phases improves peak shape and ionization efficiency in positive ion mode ESI.
| Parameter | Recommended Setting |
| LC System: | ACQUITY UPLC or equivalent |
| Column: | CORTECS UPLC C18, 1.6 µm, 2.1 mm x 50 mm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Column Temp.: | 40 °C |
| Injection Vol.: | 5 µL |
| Gradient: | See Table 1 |
Table 1: LC Gradient Conditions
| Time (min) | %A | %B | Curve |
| 0.0 | 98 | 2 | Initial |
| 0.5 | 98 | 2 | 6 |
| 3.0 | 60 | 40 | 6 |
| 3.1 | 10 | 90 | 6 |
| 4.0 | 10 | 90 | 6 |
| 4.1 | 98 | 2 | 6 |
| 5.0 | 98 | 2 | 6 |
Mass Spectrometry (MS) Parameters
Causality: Electrospray ionization (ESI) in positive ion mode is ideal for the analysis of peptides, as it readily forms multiply charged ions. Tandem mass spectrometry (MS/MS) is used for peptide identification. The precursor ion (the intact peptide) is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
| Parameter | Recommended Setting |
| MS System: | Xevo TQ-S or equivalent |
| Ionization Mode: | ESI Positive |
| Capillary Voltage: | 3.0 kV |
| Desolvation Temp.: | 500 °C |
| Cone Gas Flow: | 150 L/hr |
| Desolvation Gas Flow: | 1000 L/hr |
| Collision Gas: | Argon |
Data Analysis and Interpretation
Met-Lys-Bradykinin Properties
-
Sequence: Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
-
Molecular Formula: C₆₁H₉₄N₁₈O₁₃S
-
Average Molecular Weight: 1319.57 Da
-
Monoisotopic Mass: 1318.6881 Da
Precursor Ion Selection
Met-Lys-bradykinin is expected to form multiply charged ions in the ESI source. The most abundant charge states are typically +2, +3, and +4. The theoretical m/z values for these precursor ions are listed in Table 2. The +3 charge state is often the most intense for bradykinin-like peptides and is a good starting point for method development.
Table 2: Theoretical m/z Values for Met-Lys-Bradykinin Precursor Ions
| Charge State | Theoretical m/z |
| [M+H]⁺ | 1319.6954 |
| [M+2H]²⁺ | 660.3514 |
| [M+3H]³⁺ | 440.5699 |
| [M+4H]⁴⁺ | 330.6791 |
Fragmentation Pattern and MRM Transitions
Upon collision-induced dissociation (CID), peptides fragment at the peptide bonds, generating b- and y-type fragment ions. The analysis of these fragment ions confirms the amino acid sequence of the peptide. A theoretical fragmentation pattern for Met-Lys-bradykinin is presented in Figure 2.
Figure 2: Fragmentation pattern of Met-Lys-bradykinin showing b- and y-ions.
For quantitative and confirmatory analysis, specific MRM transitions should be monitored. These transitions consist of the precursor ion m/z and a specific fragment ion m/z. Table 3 provides a list of theoretical MRM transitions for Met-Lys-bradykinin, which should be optimized experimentally.
Table 3: Theoretical MRM Transitions for Met-Lys-bradykinin ([M+3H]³⁺ Precursor)
| Precursor Ion (m/z) | Fragment Ion | Fragment Ion (m/z) | Collision Energy (eV) - Starting Point |
| 440.6 | y₁ | 175.1 | 15 |
| 440.6 | y₂ | 322.2 | 20 |
| 440.6 | y₃ | 419.2 | 25 |
| 440.6 | y₄ | 506.3 | 25 |
| 440.6 | y₅ | 653.4 | 30 |
| 440.6 | b₂ | 260.2 | 20 |
| 440.6 | b₃ | 416.3 | 25 |
Note: Collision energies are instrument-dependent and require optimization for maximum signal intensity.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or low signal | - Poor sample recovery from SPE- Inefficient ionization- Incorrect MS parameters | - Optimize SPE protocol- Check mobile phase composition and pH- Verify MS tuning and calibration- Optimize cone voltage and collision energy |
| High background noise | - Matrix effects- Contaminated mobile phases or LC system | - Improve sample cleanup (e.g., optimize SPE washes)- Use fresh mobile phases- Flush the LC system |
| Poor peak shape | - Column degradation- Inappropriate mobile phase | - Replace the LC column- Ensure proper mobile phase composition and pH |
| Inconsistent retention times | - LC pump issues- Column temperature fluctuations | - Check LC pump performance- Ensure stable column temperature |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of Met-Lys-bradykinin by LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric analysis, researchers can achieve sensitive and specific detection of this important peptide. The provided theoretical m/z values and fragmentation information serve as a robust starting point for method development and data interpretation.
References
-
Waters Corporation. (n.d.). Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. Retrieved from [Link]
-
Waters Corporation. (n.d.). An Improved SPE-LC-MS/MS Method for the Quantification of Bradykinin in Human Plasma Using the ionKey/MS System. Retrieved from [Link]
-
Chen, J., et al. (2025). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. Journal of Allergy and Clinical Immunology: Global, 4(3), 100505. Retrieved from [Link]
-
Iordache, A., et al. (2017). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia Journal, 65(3), 435-442. Retrieved from [Link]
-
Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 125-133. Retrieved from [Link]
-
Waters Corporation. (n.d.). Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Met-Lys-Bradykinin [550-19-6]. Retrieved from [Link]
Sources
Development of a Competitive ELISA for the Quantification of Met-Lys-Bradykinin
Application Note & Protocol
Introduction: The Significance of Met-Lys-Bradykinin
Met-Lys-bradykinin is an eleven-amino-acid peptide (MKRPPGFSPFR) derived from the enzymatic cleavage of high-molecular-weight kininogen (HMWK).[1][2][3] This peptide belongs to the kinin family, a group of potent vasoactive peptides that play a critical role in inflammation, blood pressure regulation, vascular permeability, and pain signaling.[4][5]
Kinins, including Met-Lys-bradykinin and the more extensively studied bradykinin, exert their effects by binding to two specific G-protein coupled receptors: the B1 and B2 receptors.[][7] The B2 receptor is constitutively expressed in many cell types and mediates the majority of the physiological effects of kinins.[8][9] In contrast, the B1 receptor is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation, contributing to chronic inflammatory responses.[9]
The precise quantification of Met-Lys-bradykinin is of growing interest in clinical and pharmaceutical research. Its role as a pro-inflammatory mediator makes it a potential biomarker for a range of pathological conditions, including hereditary angioedema, sepsis, and other inflammatory diseases.[10][11][12] Developing a robust and sensitive immunoassay is therefore crucial for elucidating its function in disease pathogenesis and for the development of novel therapeutic agents targeting the kinin-kallikrein system.
This application note provides a comprehensive, field-proven guide for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of Met-Lys-bradykinin in biological samples.
Assay Principle: The Competitive ELISA Format
Due to its small size, Met-Lys-bradykinin is best quantified using a competitive ELISA format.[13] This assay design is predicated on the principle of a competitive binding reaction between the target analyte in the sample and a fixed amount of a labeled version of the analyte for a limited number of capture antibody binding sites.
The core principle is an inverse relationship between the concentration of Met-Lys-bradykinin in the sample and the measured signal.
Workflow Causality:
-
Immobilization: A specific antibody against Met-Lys-bradykinin is pre-coated onto the wells of a microplate. This antibody serves as the capture reagent.
-
Competition: The unknown sample (containing Met-Lys-bradykinin) is added to the wells simultaneously with a constant amount of Met-Lys-bradykinin that has been conjugated to an enzyme, typically Horseradish Peroxidase (HRP). This is the "tracer" or "labeled antigen."
-
Binding: The sample's native Met-Lys-bradykinin and the HRP-conjugated Met-Lys-bradykinin compete for binding to the limited number of immobilized antibody sites.
-
Signal Generation: After an incubation period, the unbound reagents are washed away. A chromogenic substrate (like TMB) is added.[8][14] The HRP enzyme bound to the plate catalyzes a color change.
-
Detection: The reaction is stopped, and the optical density (OD) is measured. A high concentration of Met-Lys-bradykinin in the sample results in less HRP-conjugate binding and thus a weaker signal. Conversely, a low sample concentration leads to more HRP-conjugate binding and a stronger signal.
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Troubleshooting tips for working with ELISA | Abcam [abcam.com]
- 3. Thermo Scientific 1-Step TMB ELISA Substrate Solutions 250 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. biocompare.com [biocompare.com]
- 5. interchim.fr [interchim.fr]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. mabtech.com [mabtech.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 11. 4 Estimate calibration curve | Analyse ELISA data in R [janalin.github.io]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Met-Lys-Bradykinin: A Technical Guide for Studying Vascular Permeability
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Met-Lys-bradykinin to investigate vascular permeability. This guide delves into the underlying mechanisms, offers detailed protocols for both in vitro and in vivo models, and provides insights into data interpretation.
Introduction: The Significance of Met-Lys-Bradykinin in Vascular Permeability Research
Vascular permeability, the process by which fluids, solutes, and cells move across the endothelial barrier, is a fundamental physiological process. Its dysregulation is a hallmark of numerous pathological conditions, including inflammation, sepsis, allergic reactions, and cancer.[1][2] Bradykinin, a potent vasoactive peptide, is a key mediator of increased vascular permeability.[3][4] Met-Lys-bradykinin, also known as kallidin, is a closely related kinin that differs from bradykinin by an additional N-terminal lysine residue.[5] It is generated from high-molecular-weight kininogen (HK) by tissue kallikrein and plays a significant role in the inflammatory cascade.[6][7]
While both bradykinin and Met-Lys-bradykinin exert their effects primarily through the bradykinin B2 receptor, a G-protein coupled receptor, understanding the nuanced activity of Met-Lys-bradykinin is crucial for a comprehensive understanding of vascular leakage.[6][8] This peptide can be metabolically processed in vivo, potentially altering its activity and contributing to the complex regulation of vascular permeability.[9][10] Therefore, utilizing Met-Lys-bradykinin in experimental models provides a more physiologically relevant approach to studying the mechanisms of vascular leakage and for the development of novel therapeutics targeting these pathways.
Mechanism of Action: Met-Lys-Bradykinin and the B2 Receptor Signaling Cascade
Met-Lys-bradykinin, like bradykinin, primarily signals through the bradykinin B2 receptor (B2R), which is constitutively expressed on endothelial cells.[6][8] The binding of Met-Lys-bradykinin to the B2R initiates a cascade of intracellular events that ultimately lead to an increase in vascular permeability.
The B2R is coupled to Gq and Gi proteins.[6][8] Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11][12] This calcium influx, along with DAG-mediated activation of Protein Kinase C (PKC), plays a pivotal role in the downstream signaling events.
The rise in intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO contributes to vasodilation and can also modulate permeability. Furthermore, the calcium signal activates pathways leading to the rearrangement of the endothelial cytoskeleton. This involves the contraction of actin-myosin filaments, which pulls on cell-cell junctions, leading to the formation of intercellular gaps.[13] This paracellular pathway is considered a major route for the extravasation of plasma proteins and fluids.[14] However, some evidence also suggests that bradykinin can promote transcellular transport through the formation of vesicles.[14]
The activation of the B2R can also stimulate the mitogen-activated protein kinase (MAPK) pathways, which can contribute to the inflammatory response.[8]
Caption: Met-Lys-Bradykinin Signaling Pathway.
In Vitro Models for Studying Vascular Permeability
In vitro assays provide a controlled environment to dissect the direct effects of Met-Lys-bradykinin on endothelial barrier function.
Endothelial Cell Monolayer Permeability Assay (Transwell Assay)
This is a widely used method to assess the integrity of an endothelial cell monolayer.[2][15][16]
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a porous membrane of a Transwell® insert, creating two distinct compartments: an upper (apical) and a lower (basolateral) chamber.[17][18] The permeability of the monolayer is determined by measuring the passage of a tracer molecule (e.g., FITC-dextran) from the upper to the lower chamber.[1][19]
Experimental Workflow:
Caption: Transwell Permeability Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) on collagen-coated Transwell® inserts (e.g., 0.4 µm pore size) in a 24-well plate until a confluent monolayer is formed.[19] This typically takes 2-3 days.
-
Barrier Integrity Check: Before the experiment, assess the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER) or by a baseline permeability assay.
-
Treatment: Replace the medium in the upper and lower chambers with fresh, serum-free medium. Add Met-Lys-bradykinin at various concentrations to the upper chamber. Include a vehicle control.
-
Tracer Addition: After a short pre-incubation with Met-Lys-bradykinin (e.g., 15-30 minutes), add a high molecular weight FITC-dextran (e.g., 70 kDa) to the upper chamber.[2]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Quantification: At the end of the incubation, collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader at excitation/emission wavelengths of 485/535 nm.[1]
-
Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control.
Data Presentation:
| Treatment Group | Met-Lys-Bradykinin (nM) | Fluorescence (Arbitrary Units) | % Increase in Permeability |
| Vehicle Control | 0 | 150 ± 15 | 0% |
| Met-Lys-Bradykinin | 1 | 225 ± 20 | 50% |
| Met-Lys-Bradykinin | 10 | 375 ± 30 | 150% |
| Met-Lys-Bradykinin | 100 | 525 ± 40 | 250% |
Microfluidic "Vessel-on-a-Chip" Models
These models offer a more physiologically relevant in vitro system by incorporating shear stress, a critical factor in maintaining endothelial barrier function.[20][21]
Principle: Endothelial cells are cultured within microfluidic channels, mimicking the architecture of a blood vessel.[2][20] These systems allow for real-time imaging and quantification of permeability changes in response to stimuli like Met-Lys-bradykinin under flow conditions.[21]
Protocol Outline:
-
Device Fabrication and Cell Seeding: Fabricate a microfluidic device with two parallel channels separated by a porous membrane. Seed endothelial cells in the upper channel and culture under continuous perfusion to establish a mature monolayer.
-
Induction of Permeability: Introduce Met-Lys-bradykinin into the perfusing medium.
-
Permeability Measurement: Simultaneously introduce a fluorescent tracer (e.g., FITC-dextran) and monitor its extravasation into the lower channel or the surrounding matrix using confocal microscopy.[2]
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the permeability coefficient.
In Vivo Models for Studying Vascular Permeability
In vivo models are essential for understanding the systemic effects of Met-Lys-bradykinin on vascular permeability in a complex physiological environment.
Miles Assay
The Miles assay is a classic and widely used method to quantify localized vascular leakage in the skin.[3][22][23]
Principle: Evans blue dye, which binds to serum albumin, is injected intravenously.[3][24] Under normal conditions, the large albumin-dye complex is retained within the vasculature.[25] When a permeability-inducing agent like Met-Lys-bradykinin is injected intradermally, it causes localized leakage of the dye into the surrounding tissue, resulting in a blue spot.[22][26] The amount of extravasated dye is then quantified as a measure of vascular permeability.[3]
Experimental Workflow:
Caption: Miles Assay Experimental Workflow.
Detailed Protocol:
-
Animal Model: Use appropriate animal models, such as mice or rats. Anesthetize the animal.
-
Evans Blue Injection: Inject a 1% solution of Evans blue dye in sterile saline intravenously (e.g., via the tail vein) at a dosage of 20-50 mg/kg.[27][28]
-
Intradermal Injections: After a short circulation time (e.g., 5-10 minutes), inject Met-Lys-bradykinin at various concentrations (e.g., in 20-50 µL) intradermally into the shaved dorsal skin. Inject vehicle control at a separate site.
-
Dye Extravasation: Allow the dye to extravasate for a defined period (e.g., 20-30 minutes).[22]
-
Tissue Collection: Euthanize the animal and carefully excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide at 60°C for 24-48 hours to extract the Evans blue dye.[3][24]
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[3][29]
-
Data Analysis: Calculate the amount of extravasated Evans blue per milligram of tissue using a standard curve.
Data Presentation:
| Treatment Group | Met-Lys-Bradykinin (nmol/site) | Evans Blue Extravasation (µg/mg tissue) |
| Vehicle Control | 0 | 0.5 ± 0.1 |
| Met-Lys-Bradykinin | 0.1 | 1.2 ± 0.2 |
| Met-Lys-Bradykinin | 1 | 2.5 ± 0.3 |
| Met-Lys-Bradykinin | 10 | 4.8 ± 0.5 |
Intravital Microscopy
This advanced technique allows for the direct visualization and real-time measurement of vascular leakage in living animals.[30][31]
Principle: A fluorescently labeled tracer (e.g., FITC-dextran) is injected intravenously into an anesthetized animal.[30] A specific vascular bed (e.g., cremaster muscle, mesentery) is exteriorized and observed under a fluorescence microscope. The extravasation of the fluorescent tracer from the blood vessels into the surrounding tissue is recorded and quantified over time after the systemic or local application of Met-Lys-bradykinin.
Protocol Outline:
-
Animal Preparation: Anesthetize the animal and surgically prepare the tissue of interest for microscopic observation.
-
Fluorescent Tracer Injection: Inject a fluorescent tracer of a specific molecular weight intravenously.
-
Baseline Imaging: Record baseline images of the microvasculature.
-
Met-Lys-Bradykinin Administration: Administer Met-Lys-bradykinin systemically or locally.
-
Time-Lapse Imaging: Acquire time-lapse images to monitor the extravasation of the fluorescent tracer.
-
Image Analysis: Quantify the change in fluorescence intensity in the perivascular tissue over time to determine the permeability index.
Conclusion and Future Directions
Met-Lys-bradykinin is a valuable tool for investigating the complex mechanisms of vascular permeability. The protocols outlined in this guide provide a robust framework for researchers to study its effects in both in vitro and in vivo settings. By combining these experimental approaches, scientists can gain deeper insights into the pathophysiology of diseases characterized by vascular leakage and accelerate the development of targeted therapies. Future research should focus on elucidating the precise downstream signaling pathways activated by Met-Lys-bradykinin in different vascular beds and exploring the interplay between Met-Lys-bradykinin and other inflammatory mediators in regulating endothelial barrier function.
References
-
Shi, G., et al. (n.d.). Evans blue extravasation assay. Bio-protocol. Retrieved from [Link]
- Katt, M. E., et al. (2017). A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition. Nanotheranostics, 1(1), 93–105.
- Cloutier, F., et al. (2018). An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Journal of Visualized Experiments, (139), e58247.
-
JoVE. (2017). An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Retrieved from [Link]
- Chen, M. B., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol, 7(9), e2270.
- Goldim, M. P., et al. (2019). Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents. Current Protocols in Neuroscience, 89(1), e81.
-
Wikipedia. (n.d.). Bradykinin receptor B2. Retrieved from [Link]
- Cote, J., et al. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 143(6), 739–747.
- Waithe, O. Y., et al. (2024). Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay. In: Vascular Hyperpermeability. Methods in Molecular Biology, vol 2809. Humana, New York, NY.
- Ferrero, M. E. (2004). In Vivo Vascular Leakage Assay. In: Tumor Necrosis Factor. Methods in Molecular Medicine, vol 98. Humana Press, Totowa, NJ.
- Nagy, J. A., et al. (2013). An in vivo Assay to Test Blood Vessel Permeability. Journal of Visualized Experiments, (73), e50062.
- Gkretsi, V., & Stylianopoulos, T. (2012). Measuring Vascular Permeability In Vivo. In: Tumor Angiogenesis. Methods in Molecular Biology, vol 843. Humana Press, Totowa, NJ.
- Gauthier, J. Y., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528–534.
- Soroush, F., et al. (2017). Characterization of vascular permeability using a biomimetic microfluidic blood vessel model. Biomicrofluidics, 11(2), 024101.
- Pineda, R. G., et al. (1998). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Endocrinology, 139(1), 358–364.
- Andersson, R. G., et al. (2018). In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions. International Journal of Molecular Sciences, 19(11), 3467.
- He, P., & Hu, D. E. (2000). Permeability of endothelial monolayers to albumin is increased by bradykinin and inhibited by prostaglandins.
- Zadran, S., et al. (2008). Bradykinin does not induce gap formation between human endothelial cells. Pflugers Archiv - European Journal of Physiology, 455(4), 685–694.
- Souza, D. G., et al. (2004). Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury. British Journal of Pharmacology, 142(2), 295–304.
-
JoVE. (2013). An in vivo Assay to Test Blood Vessel Permeability. Retrieved from [Link]
- Kaplan, A. P. (2011). The bradykinin-forming cascade and its role in hereditary angioedema. Annals of Allergy, Asthma & Immunology, 106(5), 376–382.
- Soroush, F., et al. (2017). Characterization of vascular permeability using a biomimetic microfluidic blood vessel model. Biomicrofluidics, 11(2), 024101.
- Dickeson, S. K., et al. (2019). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 133(22), 2446–2455.
-
Murphy, T. (2001). Protocol for evaluating vascular permeability in wildtype and PRTg mice. Retrieved from [Link]
-
JoVE. (2022). In Vivo Vascular Permeability Detection in Mouse Submandibular Gland. Retrieved from [Link]
- Vargas-Robles, H., et al. (2019). Analysis of Vascular Permeability by a Modified Miles Assay. Bio-protocol, 9(24), e3466.
- Li, S., et al. (2022). The Biofabrication of Diseased Artery In Vitro Models. Bioengineering, 9(11), 619.
- Li, Y., et al. (2022). Bradykinin/bradykinin 1 receptor promotes brain microvascular endothelial cell permeability and proinflammatory cytokine release by downregulating Wnt3a. Journal of Biochemical and Molecular Toxicology, 36(11), e23213.
-
Nagy, J. A., et al. (2013). An in vivo Assay to Test Blood Vessel Permeability. ResearchGate. Retrieved from [Link]
- Claesson-Welsh, L. (2021). Molecular Mechanisms Regulating Vascular Endothelial Permeability. International Journal of Molecular Sciences, 22(19), 10633.
- Pan, D., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors.
-
Vargas-Robles, H., et al. (2025). Analysis of Vascular Permeability by a Modified Miles Assay. ResearchGate. Retrieved from [Link]
- Wirth, K., et al. (2016). The role of bradykinin receptor type 2 in spontaneous extravasation in mice skin: implications for non-allergic angio-oedema. British Journal of Pharmacology, 173(10), 1645–1655.
- Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114–122.
-
Gauthier, J. Y., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. ResearchGate. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. Retrieved from [Link]
-
Claesson-Welsh, L. (2018). Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay. AIR Unimi. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]
- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bradykinin-forming cascade and its role in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 9. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Bradykinin does not induce gap formation between human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Characterization of vascular permeability using a biomimetic microfluidic blood vessel model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of bradykinin receptor type 2 in spontaneous extravasation in mice skin: implications for non‐allergic angio‐oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 23. air.unimi.it [air.unimi.it]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluating Endothelial Barrier Function in Su - JoVE Journal [jove.com]
Met-Lys-bradykinin: A Versatile Tool for Bradykinin Receptor Binding Studies and Drug Discovery
Application Note & Protocols
Introduction: The Kinin System and its Therapeutic Potential
The kallikrein-kinin system is a crucial signaling cascade involved in a myriad of physiological and pathological processes, including inflammation, pain perception, blood pressure regulation, and smooth muscle contraction.[1][2] The primary effector molecules of this system are kinins, a group of potent, short-lived peptide hormones. Bradykinin (BK) and its analogue, Lys-bradykinin (kallidin), are the most prominent members, exerting their effects through the activation of two distinct G-protein coupled receptors (GPCRs): the bradykinin B1 receptor (B1R) and the B2 receptor (B2R).[3]
The B2 receptor is constitutively expressed in a wide variety of tissues and is primarily responsible for the acute effects of bradykinin.[2][3] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and chronic pain states.[2][3][4] This inducible nature of the B1 receptor makes it an attractive therapeutic target for a range of inflammatory disorders and chronic pain conditions. Met-Lys-bradykinin, a potent and selective agonist for the B1 receptor, serves as an invaluable tool for researchers investigating the pharmacology of this receptor and for the development of novel B1R-targeted therapeutics.[5] This document provides a comprehensive guide to the application of Met-Lys-bradykinin in receptor binding studies, complete with detailed protocols and expert insights.
Met-Lys-bradykinin: Properties and Handling
Met-Lys-bradykinin is a synthetic undecapeptide with the amino acid sequence Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[6] For optimal results and to ensure the integrity of your experiments, proper handling and storage of this peptide are paramount.
| Property | Specification | Source |
| Sequence | Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | [6] |
| Purity | >95% (typically verified by HPLC and Mass Spectrometry) | [6] |
| Form | Lyophilized powder | [6] |
| Storage (Lyophilized) | Short-term (weeks) at 4°C; Long-term (up to 12 months) at -20°C or -80°C. | [6] |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [6][7] |
| Reconstitution | Reconstitute in a suitable buffer (e.g., sterile water, PBS, or assay buffer) to a desired stock concentration. For maximum recovery, centrifuge the vial briefly before opening. | [6] |
Expert Insight: The presence of a methionine residue makes Met-Lys-bradykinin susceptible to oxidation. While generally stable, for long-term storage of the reconstituted peptide, the use of de-gassed buffers and storage under an inert gas atmosphere (e.g., argon or nitrogen) can minimize degradation.
Bradykinin Receptor Signaling Pathways
Understanding the downstream signaling cascades activated by bradykinin receptors is fundamental to designing and interpreting functional assays. Both B1 and B2 receptors are GPCRs that primarily couple to Gαq/11 proteins.[1][8] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][4][9] The elevation in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream events, including the activation of mitogen-activated protein kinases (MAPKs) and other signaling molecules, ultimately leading to the physiological response.[1][8]
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols: Receptor Binding Assays
Receptor binding assays are fundamental for characterizing the interaction between a ligand, such as Met-Lys-bradykinin, and its receptor. These assays allow for the determination of key pharmacological parameters, including the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximal binding capacity (Bmax), which indicates the total number of receptors in the preparation.
Protocol 1: Radioligand Competition Binding Assay for Bradykinin B1 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., a potential B1R antagonist) by measuring its ability to displace a radiolabeled B1R agonist, such as [3H]-Lys-des-Arg9-bradykinin, from the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human bradykinin B1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Lys-des-Arg9-bradykinin (a potent B1R agonist).
-
Unlabeled Ligand: Met-Lys-bradykinin (for non-specific binding determination) and the test compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates with GF/C filters (pre-soaked in 0.3% polyethyleneimine).
-
Plate Harvester and Scintillation Counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the B1 receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Lys-des-Arg9-bradykinin (at a final concentration close to its Kd), and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled Met-Lys-bradykinin (e.g., 1 µM), 50 µL of [3H]-Lys-des-Arg9-bradykinin, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of the test compound at various concentrations (serial dilutions), 50 µL of [3H]-Lys-des-Arg9-bradykinin, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.[10] This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Caption: Radioligand Competition Binding Assay Workflow.
Protocol 2: Fluorescence-Based Calcium Flux Assay
As an alternative to radioligand-based methods, functional assays that measure downstream signaling events can be employed. A calcium flux assay is a common and robust method to assess the activation of Gq-coupled receptors like the B1 receptor.[11] This protocol utilizes a fluorescent calcium indicator to measure the increase in intracellular calcium upon receptor activation by Met-Lys-bradykinin.
Materials and Reagents:
-
Cells: A cell line stably expressing the bradykinin B1 receptor (e.g., HEK293 or CHO).
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Met-Lys-bradykinin and test compounds.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the B1R-expressing cells into the black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the fluorescent calcium indicator (e.g., Fluo-4 AM) in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Compound Addition and Signal Detection:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Using the instrument's injector, add Met-Lys-bradykinin (for agonist testing) or a test compound followed by Met-Lys-bradykinin (for antagonist testing) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
For agonist testing, plot the peak fluorescence response against the logarithm of the Met-Lys-bradykinin concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist testing, perform a dose-response curve of the agonist in the presence of various concentrations of the antagonist to determine the IC50 and subsequently the Ki.
-
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through the inclusion of appropriate controls.
-
In Radioligand Binding Assays: The determination of non-specific binding is crucial. A high level of non-specific binding can obscure the specific binding signal and lead to inaccurate results. The specific binding should ideally constitute at least 80% of the total binding.
-
In Functional Assays: The use of a parental cell line (not expressing the receptor) is a critical control to ensure that the observed response is indeed receptor-mediated. Additionally, the inclusion of a known B1R antagonist should block the agonist-induced signal in a dose-dependent manner.
Conclusion
Met-Lys-bradykinin is an indispensable pharmacological tool for the investigation of the bradykinin B1 receptor. Its high potency and selectivity make it ideal for use in a variety of in vitro assays, including radioligand binding and functional studies. The detailed protocols provided in this application note offer a robust framework for researchers to accurately characterize the interaction of novel compounds with the B1 receptor, thereby facilitating the discovery and development of new therapeutics for inflammatory diseases and chronic pain.
References
-
A modular map of Bradykinin-mediated inflammatory signaling network. (2021). PMC - NIH. [Link]
-
Scheme of proposed signaling pathway used by bradykinin to stimulate... (n.d.). ResearchGate. [Link]
-
Bradykinin pathway and receptor signaling in inflammatory pain... (n.d.). ResearchGate. [Link]
-
Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. (1998). PubMed. [Link]
-
Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. (2025). NIH. [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. (2011). PubMed. [Link]
-
A Robust Bioassay of the Human Bradykinin B 2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. (n.d.). MDPI. [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue | Request PDF. (2025). ResearchGate. [Link]
-
Infrared-emitting, peptidase-resistant fluorescent ligands of the bradykinin B2 receptor: application to cytofluorometry and imaging. (2016). PMC - NIH. [Link]
-
A fluorimetric binding assay for angiotensin II and kinin receptors. (2016). PubMed. [Link]
-
Design of Fluorescent Bradykinin Analogs: Application to Imaging of B2 Receptor-Mediated Agonist Endocytosis and Trafficking and Angiotensin-Converting Enzyme. (2011). Semantic Scholar. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
B2 Bradykinin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]
-
[Lys-des-arg9]-Bradykinin. (n.d.). Eurofins DiscoverX. [Link]
Sources
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. [Lys-des-arg9]-Bradykinin [discoverx.com]
- 8. researchgate.net [researchgate.net]
- 9. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. innoprot.com [innoprot.com]
Application Notes & Protocols: Investigating Met-Lys-bradykinin Stimulation of Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Kallikrein-Kinin System and Its Emerging Role in Bone Homeostasis
The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain.[1] Its primary effector molecules are vasoactive peptides known as kinins, most notably bradykinin (BK) and Lys-bradykinin (kallidin).[2] Met-Lys-bradykinin is a specific kinin peptide generated from the cleavage of high-molecular-weight kininogen (HK).[3][4][5] While historically studied in the context of vascular permeability and inflammation, compelling evidence now implicates the KKS, and specifically kinins like Met-Lys-bradykinin, as significant regulators of bone metabolism.[6][7]
Inflammatory conditions such as rheumatoid arthritis and periodontitis are often associated with localized bone loss.[6][7] This pathological bone resorption is driven by the over-activity of osteoclasts, the primary bone-resorbing cells.[8] Kinins, including bradykinin and its analogs, are potent stimulators of bone resorption in vitro.[6][9][10][11] This guide provides a detailed overview of the signaling mechanisms underlying Met-Lys-bradykinin-induced bone resorption and offers comprehensive, validated protocols for its investigation in a research setting.
Section 1: The Molecular Mechanism of Met-Lys-bradykinin Action in Bone
Met-Lys-bradykinin exerts its effects on bone primarily through an indirect mechanism involving osteoblasts, the bone-forming cells, which in turn regulate osteoclast differentiation and activity. The process is mediated by specific G-protein coupled receptors, the bradykinin B1 and B2 receptors, expressed on osteoblastic cells.[6][12][13][14][15]
Receptor Binding and Initial Signaling Events
-
B2 Receptor (Constitutive): The B2 receptor is constitutively expressed on osteoblasts.[13][15] Bradykinin and Lys-bradykinin are its primary high-affinity ligands.[13] Met-Lys-bradykinin also acts as an agonist at this receptor.[13][16] Binding to the B2 receptor rapidly activates Phospholipase C (PLC).[14][15]
-
B1 Receptor (Inducible): The B1 receptor is typically expressed at low levels but is significantly upregulated by inflammatory cytokines (e.g., IL-1, TNF-α) and tissue injury.[15][17] Its main agonists are des-Arg9-bradykinin and Lys-des-Arg9-bradykinin, metabolites of BK and Lys-BK.[18][19] B1 receptor activation also couples to PLC.[20]
PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a transient spike in cytosolic calcium, while DAG activates Protein Kinase C (PKC).[14]
Downstream Signaling Cascades and Osteoclastogenic Cross-Talk
The initial receptor-mediated events trigger a cascade of downstream signaling pathways within the osteoblast, culminating in the production of factors that drive osteoclastogenesis.
-
Prostaglandin Synthesis: A key consequence of bradykinin receptor activation in osteoblasts is the robust synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2).[6][13][18][21] This is achieved through the upregulation and activation of cyclooxygenase-2 (COX-2).[21] The stimulatory effect of kinins on bone resorption is largely dependent on this prostaglandin response.[6][18]
-
MAPK and NF-κB Activation: The signaling cascade involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) and the transcription factor Nuclear Factor-kappa B (NF-κB).[12][21][22] These pathways are crucial for the expression of pro-inflammatory and osteoclastogenic genes.
-
RANKL/OPG Regulation: The ultimate convergence point of these pathways is the regulation of two critical proteins that govern osteoclast formation: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG).[8][21][23] Met-Lys-bradykinin stimulation, especially in synergy with inflammatory cytokines, leads to an increased RANKL/OPG ratio.[21] RANKL, expressed on the surface of osteoblasts, binds to its receptor RANK on osteoclast precursors, providing the essential signal for their differentiation into mature, bone-resorbing osteoclasts.[8][23][24] OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclastogenesis.[8][25]
The following diagram illustrates the proposed signaling pathway:
Caption: Signaling pathway of Met-Lys-bradykinin in osteoblasts leading to osteoclast activation.
Section 2: Experimental Protocols for Studying Met-Lys-bradykinin-Induced Bone Resorption
To rigorously investigate the effects of Met-Lys-bradykinin, a series of well-controlled in vitro assays are required. These protocols are designed to assess osteoclast differentiation, quantify bone resorption activity, and dissect the underlying signaling pathways.
Osteoclast Differentiation and Activity Assay
This core experiment determines if Met-Lys-bradykinin, either alone or with other factors, can induce the formation of functional, bone-resorbing osteoclasts from precursor cells.
Principle: Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are co-cultured with osteoblasts or treated with conditioned media from osteoblasts that have been stimulated with Met-Lys-bradykinin.[12][26] The differentiation into mature, multinucleated osteoclasts is assessed by Tartrate-Resistant Acid Phosphatase (TRAP) staining, a hallmark enzyme of osteoclasts.[27][28] Resorption activity is then quantified by measuring the pits formed on a bone-mimetic substrate.[29][27][30][31]
Experimental Workflow:
Caption: Workflow for assessing osteoclast differentiation and activity.
Detailed Protocol: Osteoclastogenesis and Pit Assay
Materials:
-
Osteoclast precursors: Murine bone marrow macrophages (BMMs) or RAW 264.7 cell line.[26][33]
-
Osteoblastic cells: Primary mouse calvarial osteoblasts or MC3T3-E1 cell line.[13]
-
Culture media: α-MEM, 10% FBS, Penicillin/Streptomycin.
-
Reagents: M-CSF, RANKL (as positive control), TRAP staining kit, 5% Silver Nitrate.
-
Substrates: Calcium phosphate-coated 96-well plates or sterile bovine bone slices.[30][34][35][36]
Step-by-Step Methodology:
Part A: Preparation of Conditioned Media
-
Seed Osteoblasts: Plate primary osteoblasts or MC3T3-E1 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and culture until 80-90% confluent.
-
Serum Starvation: Replace media with serum-free α-MEM for 4-6 hours prior to stimulation. This minimizes background signaling.
-
Stimulation: Treat osteoblasts with the following (in serum-free α-MEM):
-
Vehicle Control (e.g., sterile PBS)
-
Met-Lys-bradykinin (e.g., 1 µM)
-
IL-1β (e.g., 10 ng/mL) as a co-stimulant (optional)[21]
-
Met-Lys-bradykinin + IL-1β
-
-
Incubation: Incubate for 24-48 hours.
-
Collection: Collect the supernatant (conditioned media), centrifuge to remove cell debris, and store at -80°C or use immediately.
Part B: Osteoclast Culture and Differentiation
-
Seed Precursors: Plate BMMs (1 x 10⁵ cells/well) or RAW 264.7 cells (1.5 x 10³ cells/well) onto calcium phosphate-coated 96-well plates.[33][34][35]
-
Treatment: Add culture media (α-MEM, 10% FBS) supplemented with a suboptimal concentration of M-CSF (e.g., 10 ng/mL) and the conditioned media from Part A (e.g., at a 1:1 ratio with fresh media).
-
Negative Control: M-CSF alone.
-
Positive Control: M-CSF (30 ng/mL) + RANKL (50 ng/mL).[33]
-
-
Culture: Incubate for 6-9 days. Replace the respective treatment media every 2-3 days.[37] Mature, multinucleated osteoclasts should be visible by day 6.[37]
Part C: Quantification and Analysis
-
TRAP Staining:
-
Fix cells with 10% formalin for 10 minutes.
-
Wash with PBS and stain for TRAP activity using a commercial kit according to the manufacturer's instructions.[26]
-
Identify TRAP-positive (red/purple) cells with ≥3 nuclei as mature osteoclasts.
-
Count the number of osteoclasts per well using a light microscope.
-
-
Resorption Pit Visualization (von Kossa Staining):
-
After imaging TRAP-stained cells, gently remove the cells using a 0.25% trypsin solution or sonication.[30]
-
Wash the plate with deionized water.
-
Add 5% silver nitrate solution to each well and expose to bright light for 30-60 minutes.[29]
-
Aspirate and wash with water. Resorbed areas will appear as dark/black pits against a lighter background.[34]
-
-
Quantification:
Self-Validation and Controls (Trustworthiness):
-
Positive Control (RANKL): Ensures that the precursor cells are viable and capable of differentiating.
-
Negative Control (M-CSF alone): Establishes the baseline level of differentiation without specific osteoclastogenic stimuli.
-
Vehicle Control (Conditioned Media): Accounts for any effects of the basal secretome of osteoblasts.
-
Inhibitor Control: To confirm the mechanism, pre-treat osteoblasts with a COX-2 inhibitor (e.g., NS-398) or a B2 receptor antagonist (e.g., Hoe 140) before adding Met-Lys-bradykinin.[16] This should abrogate the pro-resorptive effect.
Expected Data Output:
| Treatment Group (Osteoblast CM) | Osteoclast Count (TRAP+ cells/well) | Resorbed Area (% of total) |
| Vehicle Control | Low | Minimal |
| Met-Lys-bradykinin (1 µM) | Moderate Increase | Moderate Increase |
| IL-1β (10 ng/mL) | Significant Increase | Significant Increase |
| Met-Lys-bradykinin + IL-1β | Synergistic Increase | Synergistic Increase |
| Positive Control (RANKL) | High | High |
| Met-Lys-bradykinin + B2 Antagonist | Low (similar to Vehicle) | Minimal |
Signaling Pathway Analysis in Osteoblasts
Principle: To confirm the proposed signaling mechanism, osteoblastic cells are treated with Met-Lys-bradykinin, and the activation of key downstream molecules is assessed using techniques like Western Blotting and ELISA.
Detailed Protocol: Western Blot for MAPK Activation and COX-2 Expression
-
Cell Culture and Treatment: Culture MC3T3-E1 cells to 80-90% confluency and serum-starve for 4 hours.
-
Time Course Stimulation: Treat cells with Met-Lys-bradykinin (1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes for MAPK phosphorylation; 0, 2, 4, 8, 24 hours for COX-2 expression).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p44/42 MAPK, anti-p44/42 MAPK, anti-COX-2, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to total protein and the loading control (β-actin).
Protocol: ELISA for PGE2 and RANKL
-
Sample Collection: Collect conditioned media from osteoblasts treated as described in Protocol 2.1, Part A.
-
Assay: Use commercially available ELISA kits for PGE2 and soluble RANKL.
-
Procedure: Follow the manufacturer's protocol precisely.
-
Analysis: Measure absorbance using a plate reader and calculate concentrations based on the standard curve. This provides a quantitative measure of the key secreted factors.
References
-
A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022). JoVE. [Link]
-
Regulation of bone metabolism by the kallikrein-kinin system, the coagulation cascade, and the acute-phase reactants. (n.d.). PubMed. [Link]
-
A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022). PubMed. [Link]
-
Bone Resorption Assay. (n.d.). Bio-protocol. [Link]
-
A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022). JoVE. [Link]
-
Stimulation of bone resorption by the kallikrein-kinin system and the coagulation cascade. (n.d.). Acta Orthopaedica Scandinavica. [Link]
-
Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts. (n.d.). Bio-protocol. [Link]
-
Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts. (2016). National Institutes of Health. [Link]
-
Bradykinin regulates osteoblast differentiation by Akt/ERK/NFκB signaling axis. (2014). PubMed. [Link]
-
In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. (2023). National Institutes of Health. [Link]
-
Evidence for BK1 bradykinin-receptor-mediated prostaglandin formation in osteoblasts and subsequent enhancement of bone resorption. (n.d.). National Institutes of Health. [Link]
-
Osteoclast Differentiation Assay. (n.d.). Springer Nature Experiments. [Link]
-
Kinin B1 Receptor Deletion Affects Bone Healing in Type 1 Diabetic Mice. (n.d.). PubMed. [Link]
-
Bradykinin-induced burst of prostaglandin formation in osteoblasts is mediated via B2 bradykinin receptors. (n.d.). PubMed. [Link]
-
In vitro assays, osteoclasts. (n.d.). Pharmatest Services. [Link]
-
Second messenger systems stimulated by bradykinin in osteoblastic cells: evidence for B2 receptors. (n.d.). PubMed. [Link]
-
L-Quebrachitol Attenuates RANKL-Induced Osteoclastogenesis and Bone Resorption in Ovariectomized Rat Model. (n.d.). MDPI. [Link]
-
Bradykinin potentiates cytokine-induced prostaglandin biosynthesis in osteoblasts by enhanced expression of cyclooxygenase 2, resulting in increased RANKL expression. (2007). PubMed. [Link]
-
In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells. (n.d.). National Institutes of Health. [Link]
-
Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques. (2024). National Institutes of Health. [Link]
-
Bradykinin receptors and EphB2/EphrinB2 pathway in response to high glucose-induced osteoblast dysfunction and hyperglycemia-induced bone deterioration in mice. (n.d.). Semantic Scholar. [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. (2011). PubMed. [Link]
-
Met-Lys-Bradykinin peptide. (n.d.). NovoPro Bioscience Inc.[Link]
-
Bradykinin receptor. (n.d.). Wikipedia. [Link]
-
Bradykinin receptor B1. (n.d.). Wikipedia. [Link]
-
Kinin–kallikrein system. (n.d.). Wikipedia. [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. (2011). ResearchGate. [Link]
-
A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. (n.d.). National Institutes of Health. [Link]
-
Stimulation of bone resorption in cultured mouse calvaria by Lys-bradykinin (kallidin), a potential mediator of bone resorption linking anaphylaxis processes to rarefying osteitis. (1986). PubMed. [Link]
-
Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. (2023). National Institutes of Health. [Link]
-
Met-Lys-Bradykinin [550-19-6]. (n.d.). Aapptec Peptides. [Link]
-
Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. (n.d.). Frontiers. [Link]
-
The kallikrein-kinin system: current and future pharmacological targets. (n.d.). PubMed - National Institutes of Health. [Link]
-
Bradykinin, a new potential mediator of inflammation-induced bone resorption. Studies of the effects on mouse calvarial bones and articular cartilage in vitro. (n.d.). PubMed. [Link]
-
Characterization of bradykinin receptors in a human osteoblastic cell line. (n.d.). PubMed. [Link]
-
Bradykinin stimulates bone resorption and lysosomal-enzyme release in cultured mouse calvaria. (n.d.). National Institutes of Health. [Link]
-
Bradykinin Regulates Osteoblast Differentiation by Akt/ERK/NFκB Signaling Axis. (2014). ResearchGate. [Link]
-
Bradykinin Stimulates Bone Resorption and Lysosomal-Enzyme Release in Cultured Mouse Calvaria. (n.d.). PubMed. [Link]
-
Bradykinin Regulates Osteoblast Differentiation by Akt/ERK/NFκB Signaling Axis. (n.d.). OUCI. [Link]
-
Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis. (n.d.). Frontiers. [Link]
-
Osteocyte-Related Cytokines Regulate Osteoclast Formation and Bone Resorption. (n.d.). MDPI. [Link]
-
RANKL targeted peptides inhibit osteoclastogenesis and attenuate adjuvant induced arthritis by inhibiting NF-κB activation and down regulating inflammatory cytokines. (n.d.). PubMed. [Link]
Sources
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 6. Regulation of bone metabolism by the kallikrein-kinin system, the coagulation cascade, and the acute-phase reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Osteocyte-Related Cytokines Regulate Osteoclast Formation and Bone Resorption | MDPI [mdpi.com]
- 9. Bradykinin, a new potential mediator of inflammation-induced bone resorption. Studies of the effects on mouse calvarial bones and articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin stimulates bone resorption and lysosomal-enzyme release in cultured mouse calvaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin stimulates bone resorption and lysosomal-enzyme release in cultured mouse calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin regulates osteoblast differentiation by Akt/ERK/NFκB signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradykinin-induced burst of prostaglandin formation in osteoblasts is mediated via B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Second messenger systems stimulated by bradykinin in osteoblastic cells: evidence for B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 16. Characterization of bradykinin receptors in a human osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 18. Evidence for BK1 bradykinin-receptor-mediated prostaglandin formation in osteoblasts and subsequent enhancement of bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 21. Bradykinin potentiates cytokine-induced prostaglandin biosynthesis in osteoblasts by enhanced expression of cyclooxygenase 2, resulting in increased RANKL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bradykinin Regulates Osteoblast Differentiation by Akt/ERK/NFκB Signaling Axis [ouci.dntb.gov.ua]
- 23. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 24. RANKL targeted peptides inhibit osteoclastogenesis and attenuate adjuvant induced arthritis by inhibiting NF-κB activation and down regulating inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 29. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. peptide.com [peptide.com]
- 33. mdpi.com [mdpi.com]
- 34. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 35. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pharmatest.com [pharmatest.com]
- 37. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Troubleshooting & Optimization
"Met-Lys-bradykinin solubility and storage conditions"
Welcome to the technical support center for Met-Lys-bradykinin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the solubility, storage, and handling of this important vasoactive peptide. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Met-Lys-Bradykinin
Met-Lys-bradykinin is an eleven-amino-acid peptide (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) and a member of the kinin family of peptides, which are known for their potent inflammatory and vasodilatory effects.[1][2] Due to its biological significance and inherent physicochemical properties, proper handling is paramount to achieving reproducible and reliable experimental outcomes. This guide will address the common challenges and questions that arise when working with Met-Lys-bradykinin.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Met-Lys-bradykinin.
FAQ 1: How should I store lyophilized Met-Lys-bradykinin powder?
The stability of lyophilized Met-Lys-bradykinin is excellent when stored correctly. To ensure its long-term integrity, adhere to the following storage conditions:
| Storage Duration | Recommended Temperature | Rationale |
| Long-term (up to 12 months or more) | -20°C or -80°C | Minimizes chemical degradation and preserves peptide integrity.[3][4] |
| Short-term (a few days to weeks) | 4°C | Acceptable for brief periods, but not recommended for extended storage.[3] |
Key Considerations:
-
Hygroscopicity: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. It is crucial to store the vial tightly sealed in a desiccator to prevent degradation.
-
Light Sensitivity: Protect the peptide from direct light, as this can cause photodegradation.[4]
FAQ 2: What is the best solvent for reconstituting Met-Lys-bradykinin?
The choice of solvent is critical for successful reconstitution and depends on the experimental application.
-
Primary Recommendation: Sterile, deionized water is the preferred solvent for reconstituting Met-Lys-bradykinin. Its theoretical isoelectric point (pI) is 12.41, indicating it is a basic peptide and should be soluble in aqueous solutions.[5]
-
Alternative Solvents: If solubility in water is limited, the following options can be considered:
-
Dilute Acetic Acid (0.1%): This can aid in the dissolution of basic peptides.
-
Dimethyl Sulfoxide (DMSO): For highly hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer. However, be aware that DMSO can have effects in biological assays.
-
Important Note on Buffers: Avoid reconstituting peptides directly in phosphate-buffered saline (PBS) or other buffered solutions, as salts can sometimes hinder solubility.[6] It is best to dissolve the peptide in water first and then dilute it with the desired buffer.
FAQ 3: How should I store Met-Lys-bradykinin solutions?
Once reconstituted, Met-Lys-bradykinin is significantly less stable than in its lyophilized form. Proper storage is essential to maintain its biological activity.
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-term (up to 1 week) | 4°C | Suitable for immediate use. |
| Long-term (months) | -20°C or -80°C | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[7][8] |
Critical Best Practice: Aliquoting To prevent degradation from multiple freeze-thaw cycles, it is strongly advised to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[7]
Workflow for Reconstitution and Storage
Caption: Recommended workflow for peptide reconstitution and storage.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling of Met-Lys-bradykinin.
Problem 1: The peptide won't dissolve completely.
Possible Causes and Solutions:
-
Incorrect Solvent: Met-Lys-bradykinin is a basic peptide. If it does not dissolve in water, try adding a small amount of dilute acetic acid to lower the pH.
-
Concentration Too High: Attempting to dissolve the peptide at a very high concentration may exceed its solubility limit. Try reconstituting at a lower concentration.
-
Presence of Salts: If you are using a buffered solution for reconstitution, the salts may be interfering with solubility. Dissolve in sterile water first, then dilute with your buffer.[6]
-
Peptide Aggregation: Vigorous shaking can sometimes lead to aggregation. Gentle vortexing or swirling is recommended. Sonication can also be used to break up aggregates.
Problem 2: The peptide solution is cloudy or has precipitates after storage.
Possible Causes and Solutions:
-
Bacterial Contamination: If non-sterile solvents were used, bacterial growth can occur, leading to cloudiness. It is recommended to use sterile solutions or filter the peptide solution through a 0.2 µm filter.[9]
-
Exceeded Solubility Limit: The peptide may have precipitated out of solution, especially if stored at a lower temperature. Gently warm the solution and vortex to redissolve. If the issue persists, the storage concentration may be too high.
-
Degradation: Over time, the peptide may degrade, leading to insoluble fragments. This is more likely with prolonged storage at 4°C or after multiple freeze-thaw cycles.
Problem 3: Loss of biological activity in my experiments.
Possible Causes and Solutions:
-
Methionine Oxidation: The methionine residue in Met-Lys-bradykinin is susceptible to oxidation, which can reduce or abolish its biological activity.[10] This can be caused by exposure to air or certain metal ions. To minimize this, use deoxygenated solvents and avoid contamination with metal ions.
-
Proteolytic Degradation: As a kinin, Met-Lys-bradykinin is a substrate for various proteases (kininases) that may be present in biological samples or cell culture media.[1][11] The inclusion of protease inhibitors may be necessary.
-
Improper Storage: Repeated freeze-thaw cycles or prolonged storage in solution can lead to degradation and loss of activity.[7][8]
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration. Using low-protein-binding tubes can help mitigate this.
-
TFA Counterion Interference: Trifluoroacetic acid (TFA) is often present as a counterion from the purification process and can sometimes interfere with biological assays.[5] If this is a concern, consider purchasing a TFA-free version of the peptide or performing a counterion exchange.
Chemical Instability Pathway: Methionine Oxidation
Caption: Oxidation pathway of the methionine residue in Met-Lys-bradykinin.
Part 3: Quality Control and Best Practices
To ensure the quality and consistency of your experiments, consider the following quality control measures.
Concentration Determination
-
UV Spectrophotometry: While Met-Lys-bradykinin does not contain tryptophan or tyrosine residues, which have strong absorbance at 280 nm, it does contain phenylalanine, which absorbs at around 257 nm. However, the most accurate method for determining the concentration of peptides without strong chromophores is by UV absorbance at 205-215 nm, where the peptide bond absorbs. This requires a spectrophotometer capable of measuring at these lower wavelengths and non-absorbing buffers.
-
Amino Acid Analysis: This is the most accurate method for determining peptide concentration but is also the most resource-intensive.
Purity and Integrity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for assessing the purity of a peptide preparation. A single, sharp peak is indicative of high purity. The appearance of new peaks over time can indicate degradation. A typical mobile phase for bradykinin-related peptides involves a gradient of acetonitrile in water with 0.1% TFA.[12]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the peptide by verifying its molecular weight (1319.6 g/mol ).[13] It is also a powerful tool for identifying modifications such as oxidation (+16 Da for methionine sulfoxide, +32 Da for methionine sulfone).[14]
References
-
NovoPro Bioscience Inc. Met-Lys-Bradykinin peptide. [Link]
-
Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-23. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. [Link]
-
Orning, L., et al. (1994). Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15. The Journal of biological chemistry, 269(4), 2641-7. [Link]
-
Damasceno, F. C., et al. (2015). Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis. PloS one, 10(3), e0120539. [Link]
-
Aviva Systems Biology. Reconstitution & Storage Instructions. [Link]
-
ResearchGate. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. [Link]
-
Aapptec Peptides. Met-Lys-Bradykinin [550-19-6]. [Link]
-
Bluewell Peptides. (2025). The Complete Peptide Reconstitution & Storage Guide. [Link]
-
Waters Corporation. An Improved SPE-LC-MS/MS Method for the Quantification of Bradykinin in Human Plasma Using the ionKey/MS System. [Link]
-
Waters Corporation. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. [Link]
-
Kist, T. B. L., et al. (1994). Capillary zone electrophoresis separation of kinins using a novel laser fluorescence detector. Brazilian journal of medical and biological research, 27(8), 1839-48. [Link]
-
Elabscience. Met-Lys-Bradykinin. [Link]
-
Reissmann, S. (2004). Development of conformationally restricted analogues of bradykinin and somatostatin using constrained amino acids and different types of cyclization. Current medicinal chemistry, 11(22), 2947-64. [Link]
-
Fisher, G. H., et al. (1978). L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation. Archives of biochemistry and biophysics, 189(1), 81-5. [Link]
-
Waters Corporation. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. [Link]
-
Wu, J., et al. (2025). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. The Journal of Allergy and Clinical Immunology: Global, 4(3), 100505. [Link]
-
de la Cadena, R. A., et al. (2024). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 143(1), 69-79. [Link]
-
Troyan, S., et al. (1991). Characterization of soluble bradykinin receptor-like binding sites. The Journal of biological chemistry, 266(27), 18368-73. [Link]
-
JPT. How to Reconstitute Peptides. [Link]
-
Pénzes, P., et al. (1986). Chemical structure and biological activity relationship in bradykinin analogues containing proline-like unusual amino acids. Acta biochimica et biophysica Hungarica, 21(4), 363-7. [Link]
-
sb-PEPTIDE. Peptide handling & storage guidelines. [Link]
-
McLuckey, S. A., et al. (2012). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 23(1), 128-36. [Link]
-
ResearchGate. (2018). HPLC-UV traces of bradykinin. [Link]
-
ResearchGate. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. [Link]
-
Lam, B., et al. (2007). Mass spectrometry analysis of photo-induced methionine oxidation of a recombinant human monoclonal antibody. Journal of pharmaceutical sciences, 96(1), 1-13. [Link]
-
Vickers, E. R., et al. (2001). High-performance liquid chromatographic determination of bradykinin in saliva: a critical review and a new method. Journal of chromatography. B, Biomedical sciences and applications, 755(1-2), 27-36. [Link]
-
LCGC International. (2023). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. [Link]
-
Land, C. H., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 52(1), 1-8. [Link]
-
Land, C. H., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(1), 1-8. [Link]
-
Zheng, Z., et al. (2022). Two Novel Antihypertensive Peptides Identified in Millet Bran Glutelin-2 Hydrolysates: Purification, In Silico Characterization, Molecular Docking with ACE and Stability in Various Food Processing Conditions. Foods, 11(9), 1335. [Link]
-
ResearchGate. (2014). Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. [Link]
-
Wu, J., et al. (2025). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. The Journal of Allergy and Clinical Immunology: Global, 4(3), 100505. [Link]
Sources
- 1. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Met-Lys-Bradykinin - Elabscience® [elabscience.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 6. biosynth.com [biosynth.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. jpt.com [jpt.com]
- 9. documents.tocris.com [documents.tocris.com]
- 10. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic determination of bradykinin in saliva: a critical review and a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Mass spectrometry analysis of photo-induced methionine oxidation of a recombinant human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Met-Lys-bradykinin Stability in Solution
Welcome to the technical support center for Met-Lys-bradykinin. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical troubleshooting advice to help you maintain the stability and integrity of Met-Lys-bradykinin in your experiments. As Senior Application Scientists, we have synthesized the current scientific understanding with field-proven insights to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of Met-Lys-bradykinin.
Q1: What is the recommended storage condition for lyophilized Met-Lys-bradykinin powder?
For optimal long-term stability, lyophilized Met-Lys-bradykinin should be stored at -20°C.[1] When stored under these conditions, the peptide is stable for up to 12 months.[1] For short-term storage, 4°C is acceptable. It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q2: How should I reconstitute and store Met-Lys-bradykinin solutions?
Before opening, allow the vial of lyophilized powder to warm to room temperature to avoid condensation. The choice of solvent will depend on your specific application. For most in vitro assays, sterile, high-purity water or a common biological buffer like phosphate-buffered saline (PBS) is appropriate. To reconstitute, gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking, as this can induce aggregation.
Once reconstituted, it is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C.[1] The stability of Met-Lys-bradykinin in solution is significantly lower than in its lyophilized form.
Q3: What are the primary causes of Met-Lys-bradykinin degradation in solution?
The degradation of Met-Lys-bradykinin in solution is primarily due to two factors:
-
Enzymatic Degradation: Peptidases are the main culprits in the degradation of bradykinin and its analogs. The most significant enzymes are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and various carboxypeptidases.[2][3] These enzymes are often present in biological samples and can rapidly break down the peptide.
-
Chemical Instability: Like many peptides, Met-Lys-bradykinin can be susceptible to chemical degradation pathways such as hydrolysis and oxidation, which can be influenced by factors like pH and temperature.[4][5][6][7][8]
Q4: I am observing a loss of activity in my Met-Lys-bradykinin solution. What could be the cause?
A loss of activity is a strong indicator of peptide degradation. The most likely cause is enzymatic activity, especially if you are working with biological matrices like plasma or tissue homogenates. Another possibility is chemical instability due to suboptimal pH or prolonged storage at non-ideal temperatures. Our troubleshooting guide below provides detailed steps to identify and mitigate these issues.
Understanding the Degradation of Met-Lys-bradykinin
A solid understanding of the degradation pathways is essential for developing effective stabilization strategies.
Enzymatic Degradation Pathways
Met-Lys-bradykinin is susceptible to cleavage by several peptidases. The primary enzymes and their cleavage sites are illustrated below.
Caption: Major enzymatic degradation pathways of Met-Lys-bradykinin.
A Note on the Paradoxical Activation of Met-Lys-bradykinin Precursors
It is important to be aware of a unique characteristic of some bradykinin-related peptides. For instance, the peptide Met-Lys-bradykinin-Ser-Ser is paradoxically activated by Angiotensin-Converting Enzyme (ACE).[9] ACE cleaves the C-terminal Ser-Ser dipeptide, releasing the more active Met-Lys-bradykinin.[9][10] This is a critical consideration if your experimental system involves precursors to Met-Lys-bradykinin.
Troubleshooting Guide: Stabilizing Your Met-Lys-bradykinin Solutions
This section provides detailed, step-by-step protocols to help you diagnose and resolve stability issues with your Met-Lys-bradykinin solutions.
Issue 1: Rapid Loss of Peptide in Biological Samples
Cause: This is most likely due to enzymatic degradation by peptidases present in the biological matrix.
Solution: The addition of peptidase inhibitors is a common and effective strategy.
Experimental Protocol: Evaluating the Efficacy of Peptidase Inhibitors
-
Prepare Stock Solutions:
-
Met-Lys-bradykinin: Prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water).
-
Inhibitor Cocktail: Prepare a cocktail of peptidase inhibitors. A common starting point is a broad-spectrum cocktail. For more targeted inhibition, consider using specific inhibitors for the enzymes known to degrade bradykinin.
-
-
Sample Preparation:
-
Thaw your biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
Divide the sample into aliquots for each experimental condition (e.g., control without inhibitor, with inhibitor cocktail).
-
-
Incubation:
-
To the appropriate aliquots, add the inhibitor cocktail and gently mix. Allow a short pre-incubation period (e.g., 15 minutes on ice) for the inhibitors to act.
-
Spike each aliquot with a known concentration of Met-Lys-bradykinin.
-
Incubate the samples at the desired experimental temperature (e.g., 37°C) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing and Analysis:
-
At each time point, stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile or ethanol).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact Met-Lys-bradykinin using a validated analytical method, such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of intact Met-Lys-bradykinin as a function of time for both the control and inhibitor-treated samples.
-
A significantly slower degradation rate in the presence of the inhibitor cocktail confirms that enzymatic degradation is the primary issue.
-
Issue 2: Inconsistent Results and Gradual Loss of Activity Over Time
Cause: This may be due to the chemical instability of Met-Lys-bradykinin in your chosen buffer system, which could have a suboptimal pH or contain components that accelerate degradation.
Solution: Perform a pH stability profile to determine the optimal pH for your experimental conditions.
Experimental Protocol: Determining the Optimal pH for Stability
-
Prepare Buffers:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and Tris for alkaline pH.
-
-
Sample Preparation:
-
Prepare solutions of Met-Lys-bradykinin in each of the different pH buffers at a known concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the concentration of intact Met-Lys-bradykinin in each aliquot using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis:
-
For each pH, plot the percentage of remaining Met-Lys-bradykinin against time.
-
Determine the degradation rate constant for each pH.
-
The pH at which the degradation rate is lowest is the optimal pH for the stability of Met-Lys-bradykinin under these conditions.
-
| pH | Buffer System | Rationale |
| 4.0 - 6.0 | Citrate | Often used for acidic formulations. Peptides can sometimes be more stable at slightly acidic pH, which can minimize deamidation and hydrolysis at specific residues.[11] |
| 6.0 - 7.5 | Phosphate | Mimics physiological pH and is a common choice for cell-based assays. However, phosphate buffers can sometimes catalyze peptide degradation.[12] |
| 7.5 - 9.0 | Tris | Useful for experiments requiring a slightly alkaline pH. |
Table 1: Common Buffer Systems for pH Stability Studies
Issue 3: Degradation During High-Temperature Incubations
Cause: Elevated temperatures can accelerate chemical degradation pathways and may also increase the activity of any contaminating enzymes.
Solution: Assess the thermostability of Met-Lys-bradykinin and consider the use of stabilizing excipients.
Experimental Protocol: Assessing Thermostability
-
Prepare Samples:
-
Prepare solutions of Met-Lys-bradykinin in the optimal buffer determined from the pH stability study.
-
-
Incubation:
-
Incubate the samples at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Collect aliquots at various time points.
-
-
Analysis and Data Interpretation:
-
Analyze the concentration of remaining Met-Lys-bradykinin.
-
Plot the degradation rate as a function of temperature to understand the thermal sensitivity of the peptide.
-
Stabilizing Excipients
If thermostability is an issue, the inclusion of certain excipients in your formulation can help.
| Excipient Class | Examples | Mechanism of Action |
| Polyols/Sugars | Mannitol, Sorbitol, Sucrose, Trehalose | These act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and drying. In solution, they can increase the conformational stability of the peptide.[13][14] |
| Amino Acids | Arginine, Glycine, Proline | Can reduce aggregation and improve the stability of the peptide in solution.[15] |
| Antioxidants | Ascorbic Acid, Methionine | Can be added to protect against oxidative degradation, particularly of the methionine residue in Met-Lys-bradykinin.[14] |
Table 2: Common Stabilizing Excipients for Peptide Formulations
Workflow for a Comprehensive Stability Study
The following diagram outlines a logical workflow for conducting a thorough investigation into the stability of Met-Lys-bradykinin in your specific experimental setup.
Sources
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Kallidin- and bradykinin-degrading pathways in human heart: degradation of kallidin by aminopeptidase M-like activity and bradykinin by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 9. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Investigating Met-Lys-bradykinin Degradation by Angiotensin-Converting Enzyme
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the enzymatic degradation of Met-Lys-bradykinin by Angiotensin-Converting Enzyme (ACE). This guide provides in-depth, field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions that often arise during the study of Met-Lys-bradykinin and ACE interactions.
Q1: What is Met-Lys-bradykinin and how does its degradation by ACE differ from that of bradykinin?
Met-Lys-bradykinin is an N-terminally extended form of bradykinin with the sequence Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[1][2] Like bradykinin, it is a substrate for Angiotensin-Converting Enzyme (ACE), also known as kininase II.[3] ACE is a dipeptidyl carboxypeptidase that primarily cleaves dipeptides from the C-terminus of its substrates.[4]
For bradykinin, ACE sequentially removes the C-terminal dipeptides Phe-Arg and then Ser-Pro, leading to its inactivation.[5][6] The degradation of Lys-bradykinin follows a similar pattern, releasing the same dipeptides.[6] In contrast, a related peptide, Met-Lys-bradykinin-Ser-Ser, has been shown to be paradoxically activated by ACE, which removes the C-terminal Ser-Ser dipeptide to generate the more potent B2 receptor agonist, Met-Lys-bradykinin.[7][8]
Q2: What are the primary degradation products of Met-Lys-bradykinin by ACE?
The primary degradation of Met-Lys-bradykinin by ACE involves the cleavage of the C-terminal Phe-Arg dipeptide, followed by the removal of the Ser-Pro dipeptide.[6] This results in the formation of Met-Lys-bradykinin(1-9) and subsequently Met-Lys-bradykinin(1-7). Further degradation can occur, ultimately leading to smaller, inactive peptide fragments.[9] The exact degradation profile can be influenced by the specific isoform of ACE and the experimental conditions.
Q3: Which analytical techniques are most suitable for monitoring Met-Lys-bradykinin degradation?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for monitoring the degradation of Met-Lys-bradykinin and identifying its metabolites.[9] This technique offers high sensitivity and specificity, allowing for the accurate quantification of the parent peptide and its degradation products. HPLC with UV detection can also be used, but it may lack the specificity to distinguish between closely related peptide fragments.[10]
Q4: How do ACE inhibitors affect the degradation of Met-Lys-bradykinin?
ACE inhibitors, such as captopril and enalaprilat, block the active site of ACE, thereby preventing the degradation of its substrates, including Met-Lys-bradykinin.[11][12] This leads to an accumulation of the active peptide. The potency of different ACE inhibitors can vary, and their effectiveness is a key area of research in cardiovascular drug development.[13]
Troubleshooting Experimental Workflows
This section provides detailed guidance on common issues encountered during in vitro assays of Met-Lys-bradykinin degradation by ACE.
Issue 1: High Variability in Enzyme Kinetics Data
Scenario: You are performing a kinetic assay to determine the rate of Met-Lys-bradykinin degradation by ACE, but you observe significant well-to-well or day-to-day variability in your results.
Potential Causes & Solutions:
-
Substrate/Enzyme Instability:
-
Explanation: Peptides like Met-Lys-bradykinin can be susceptible to degradation by other proteases present in your sample or can adsorb to plasticware. ACE itself can lose activity if not stored or handled properly.
-
Solution:
-
-
Inconsistent Pipetting:
-
Explanation: Small variations in the volumes of enzyme or substrate can lead to large differences in the reaction rate.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use a master mix for reagents to minimize pipetting steps.
-
Ensure thorough mixing of the reaction components.
-
-
-
Temperature Fluctuations:
-
Explanation: Enzyme activity is highly dependent on temperature. Inconsistent incubation temperatures will lead to variable reaction rates.
-
Solution:
-
Use a temperature-controlled incubator or water bath.
-
Pre-warm all reagents to the reaction temperature before starting the assay.
-
-
Issue 2: No or Very Low Degradation of Met-Lys-bradykinin Observed
Scenario: You have set up your degradation assay, but even after a prolonged incubation period, you see minimal to no degradation of Met-Lys-bradykinin.
Potential Causes & Solutions:
-
Inactive Enzyme:
-
Explanation: The ACE enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors.
-
Solution:
-
Verify the activity of your ACE stock using a known, reliable substrate and a validated assay protocol.
-
Purchase a new batch of enzyme from a reputable supplier.
-
-
-
Presence of Inhibitors in the Reaction Buffer:
-
Explanation: Components in your buffer, such as chelating agents (e.g., EDTA) or certain salts, can inhibit ACE activity.[15]
-
Solution:
-
Review the composition of your reaction buffer.
-
If necessary, perform a buffer exchange or dialysis to remove potential inhibitors.
-
Consult the enzyme's technical datasheet for recommended buffer conditions.
-
-
-
Incorrect Assay Conditions:
-
Explanation: The pH, ionic strength, and presence of co-factors can significantly impact ACE activity.[6]
-
Solution:
-
Optimize the pH of your reaction buffer (typically around pH 7.0-8.0 for ACE).
-
Ensure the presence of zinc ions, which are essential for ACE catalytic activity.
-
The concentration of chloride ions can also affect the rate of digestion of bradykinin substrates.[6]
-
-
Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: Your chromatogram shows unexpected peaks that do not correspond to Met-Lys-bradykinin or its expected degradation products.
Potential Causes & Solutions:
-
Contamination:
-
Explanation: The sample may be contaminated with other peptides or small molecules.
-
Solution:
-
Use high-purity reagents and solvents.
-
Ensure the cleanliness of your HPLC system.
-
Run a blank sample (reaction buffer without substrate or enzyme) to identify any background peaks.
-
-
-
Non-Enzymatic Degradation:
-
Explanation: Met-Lys-bradykinin may be degrading through non-enzymatic pathways, such as hydrolysis, especially at non-physiological pH or elevated temperatures.
-
Solution:
-
Run a control reaction without the enzyme to assess the stability of the substrate under your assay conditions.
-
Optimize your sample handling and storage procedures to minimize degradation.
-
-
-
Fragmentation in the Mass Spectrometer:
-
Explanation: The peptide may be fragmenting in the ion source of the mass spectrometer, leading to the appearance of additional peaks.
-
Solution:
-
Optimize the mass spectrometer settings (e.g., collision energy) to minimize in-source fragmentation.
-
Consult with a mass spectrometry specialist for guidance on method development for peptide analysis.[16]
-
-
Experimental Protocols
Protocol 1: In Vitro Degradation of Met-Lys-bradykinin by ACE
This protocol outlines a basic workflow for assessing the degradation of Met-Lys-bradykinin by ACE.
Materials:
-
Met-Lys-bradykinin (synthetic, >95% purity)[14]
-
Recombinant human Angiotensin-Converting Enzyme (ACE)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, pH 7.4)
-
ACE inhibitor (e.g., Captopril) for control experiments
-
Quenching solution (e.g., 1% Trifluoroacetic acid in acetonitrile)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of Met-Lys-bradykinin and ACE in the assay buffer.
-
Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the Met-Lys-bradykinin working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the ACE working solution to initiate the reaction.
-
For control experiments, add the ACE inhibitor before adding the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, stop the reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS/MS to quantify the remaining Met-Lys-bradykinin and its degradation products.
-
Data Presentation
Summarize your quantitative data in a clear and organized table.
| Time (min) | [Met-Lys-bradykinin] (µM) | [Met-Lys-bradykinin(1-9)] (µM) | [Met-Lys-bradykinin(1-7)] (µM) |
| 0 | 10.0 | 0.0 | 0.0 |
| 5 | 7.5 | 2.0 | 0.5 |
| 15 | 4.0 | 4.5 | 1.5 |
| 30 | 1.5 | 5.5 | 3.0 |
| 60 | 0.2 | 4.8 | 5.0 |
Table 1: Example data from a time-course experiment of Met-Lys-bradykinin degradation by ACE.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Experimental workflow for in vitro Met-Lys-bradykinin degradation assay.
The Enzymatic Degradation Pathway
Understanding the signaling pathway provides context for your experimental observations.
Caption: Degradation pathway of Met-Lys-bradykinin by ACE.
References
-
Contribution of angiotensin-converting enzyme to the cardiac metabolism of bradykinin: an interspecies study. (n.d.). PubMed. [Link]
-
Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart. (n.d.). PubMed. [Link]
-
The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. (n.d.). Frontiers. [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. (n.d.). PubMed. [Link]
-
Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity. (n.d.). PubMed. [Link]
-
Antihypertensive Drugs: Angiotensin-Converting Enzyme Inhibitors. (2024, October 11). JoVE. [Link]
-
Angiotensin-converting enzyme inhibitor-associated angioedema is characterized by a slower degradation of des-arginine(9)-bradykinin. (n.d.). PubMed. [Link]
-
Contribution of angiotensin-converting enzyme to the cardiac metabolism of bradykinin: an interspecies study. (n.d.). American Physiological Society Journals. [Link]
-
Physiology, Bradykinin. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme. (n.d.). PubMed. [Link]
-
Fragmentation Analysis of Bradykinin by 252 Cf-Plasma Desorption Mass Spectrometry. (n.d.). Analytical Chemistry. [Link]
-
ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries. (n.d.). PMC - NIH. [Link]
-
Fragmentation Analysis of Bradykinin by 252Cf-Plasma Desorption Mass Spectrometry. (n.d.). CORE. [Link]
-
Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. (n.d.). Waters. [Link]
-
Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. (n.d.). PubMed. [Link]
-
Bradykinin Metabolism and Drug-Induced Angioedema. (n.d.). MDPI. [Link]
-
Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade. (n.d.). PubMed. [Link]
-
Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma. (n.d.). PubMed. [Link]
-
Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE). (n.d.). PMC - NIH. [Link]
-
Chemical structure of ACE N-domain and ACE C-domain selective inhibitors. (n.d.). ResearchGate. [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. (2025, August 10). ResearchGate. [Link]
-
Mechanism of bradykinin accumulation associated with ACEI use. (n.d.). ResearchGate. [Link]
-
Angiotensin converting enzyme (ACE) inhibitors and kinin metabolism: evidence that ACE inhibitors may inhibit a kininase other than ACE. (n.d.). PubMed. [Link]
-
Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. (n.d.). PubMed Central. [Link]
-
Effects of the N-Terminal Sequence of ACE on the Properties of Its C-Domain. (n.d.). Hypertension. [Link]
-
Effects of the N-terminal sequence of ACE on the properties of its C-domain. (n.d.). PubMed. [Link]
-
N-Domain–Specific Substrate and C-Domain Inhibitors of Angiotensin-Converting Enzyme. (n.d.). Hypertension - American Heart Association Journals. [Link]
-
HPLC-UV traces of bradykinin. (n.d.). ResearchGate. [Link]
-
Why is there no colorimetric assay for ACE2 to detect the enzyme activity? (2023, April 22). ResearchGate. [Link]
-
ACE Inhibition Assay. (n.d.). OneLab - Andrew Alliance. [Link]
-
Simultaneous Determination of Angiotensin and Bradykinin Metabolites in Human Plasma/Serum by LC/MS/MS Analysis. (n.d.). Cleveland Clinic. [Link]
-
Met-Lys-Bradykinin peptide. (n.d.). NovoPro Bioscience Inc. [Link]
-
Met-Lys-Bradykinin. (n.d.). Elabscience®. [Link]
-
Met-Lys-Bradykinin [550-19-6]. (n.d.). Aapptec Peptides. [Link]
-
Angiotensin converting enzyme (ACE). (2023, June 1). Pathology Tests Explained. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (n.d.). PMC. [Link]
-
Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. (n.d.). PubMed. [Link]
Sources
- 1. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 2. Met-Lys-Bradykinin - Elabscience® [elabscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]
- 6. Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of angiotensin-converting enzyme to the cardiac metabolism of bradykinin: an interspecies study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Antihypertensive Drugs: Angiotensin-Converting Enzyme Inhibitors [jove.com]
- 13. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.usbio.net [cdn.usbio.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage of Met-Lys-bradykinin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing the dosage of Met-Lys-bradykinin for your in vivo studies. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Met-Lys-bradykinin in live animal models.
1. What is Met-Lys-bradykinin and how does it differ from bradykinin?
Met-Lys-bradykinin is a kinin peptide, closely related to bradykinin. Kinins are vasoactive peptides that play a role in inflammation, blood pressure regulation, and pain.[1][2] Met-Lys-bradykinin can be considered a naturally occurring analog of bradykinin. In some biological contexts, it can be converted to bradykinin or other active forms by enzymes like aminopeptidases.[3]
2. What are the primary receptors that Met-Lys-bradykinin interacts with?
Met-Lys-bradykinin, like bradykinin, primarily exerts its effects through two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[1][4]
-
B2 Receptors: These are constitutively expressed in most healthy tissues and are considered the primary receptor for bradykinin.[4][5] Activation of B2 receptors leads to a variety of physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction.[5][6]
-
B1 Receptors: The expression of B1 receptors is typically low in healthy tissues but is induced by inflammatory mediators like cytokines and endotoxins.[1][7][8] They are involved in chronic inflammatory responses.
3. What are the expected physiological effects of Met-Lys-bradykinin in vivo?
Based on its interaction with bradykinin receptors, administration of Met-Lys-bradykinin can be expected to induce:
-
Hypotension: Due to vasodilation mediated by B2 receptors.[2][9]
-
Inflammation and Edema: Resulting from increased vascular permeability.[2]
-
Pain (Nociception): Through the stimulation of sensory neurons.[1]
-
Changes in Glucose Metabolism: B2 receptor signaling has been linked to increased glucose uptake in skeletal muscle and adipose tissue.[10]
4. How stable is Met-Lys-bradykinin in vivo?
Peptides like Met-Lys-bradykinin generally have short half-lives in vivo due to rapid degradation by peptidases, such as angiotensin-converting enzyme (ACE), also known as kininase II.[11][12] This is a critical factor to consider when designing your dosing regimen.
Part 2: Troubleshooting Guide for In Vivo Dosing
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with Met-Lys-bradykinin.
Issue 1: High Variability in Experimental Results
Question: We are observing significant variation in blood pressure response and inflammatory markers between animals in the same treatment group. What could be the cause?
Answer: High variability is a frequent challenge in in vivo research. Several factors can contribute to this:
-
Inconsistent Administration Technique: The method of injection (e.g., intravenous, intraperitoneal, subcutaneous) greatly influences the bioavailability of the peptide. Ensure your team is well-trained and follows a standardized protocol for administration.
-
Formulation Instability: Peptides can be prone to degradation or aggregation in solution. It is crucial to prepare fresh solutions for each experiment and to validate the stability of your formulation under your experimental conditions.
-
Biological Variation: Individual differences in animal metabolism and receptor expression can lead to varied responses. Increasing the number of animals per group can help to improve statistical power and account for this inherent variability.
Issue 2: Lack of Expected Therapeutic Efficacy
Question: Our in vitro data showed a potent effect of Met-Lys-bradykinin, but we are not observing the same response in vivo. What should we investigate?
Answer: A discrepancy between in vitro and in vivo results is a common hurdle in drug development. Here are the key areas to troubleshoot:
-
Poor Pharmacokinetics (PK): As mentioned, peptides often have a short half-life. The compound may be cleared from circulation before it can reach its target tissue in sufficient concentrations. A pilot pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Met-Lys-bradykinin in your animal model.[13]
-
Suboptimal Dosing Regimen: Based on the PK data, you may need to adjust the dose, frequency of administration, or route of administration to maintain a therapeutic concentration at the target site.
-
Low Bioavailability: Peptides can have poor membrane permeability, limiting their ability to reach the target tissue.[13] Consider alternative delivery strategies or chemical modifications to the peptide to enhance its stability and permeability.
Issue 3: Observed Toxicity or Adverse Effects
Question: We are observing adverse effects in our animal models at what we believed to be a therapeutic dose. How should we proceed?
Answer: The observation of toxicity requires a systematic dose de-escalation and further investigation.
-
Determine the Maximum Tolerated Dose (MTD): Conduct a dose-ranging study to identify the highest dose that does not cause unacceptable adverse effects. This involves starting with a low dose and gradually increasing it while closely monitoring the animals for any signs of toxicity.[14]
-
Refine the Dosing Schedule: It's possible that the adverse effects are related to the peak concentration (Cmax) of the peptide. Administering smaller, more frequent doses or using a continuous infusion might maintain a therapeutic level while avoiding high peak concentrations that could lead to toxicity.
-
Evaluate Off-Target Effects: While Met-Lys-bradykinin primarily targets B1 and B2 receptors, it's important to consider potential off-target effects at higher concentrations.
Part 3: Key Experimental Protocols
To ensure the reproducibility and validity of your results, we provide the following detailed protocols for key experiments.
Protocol 1: Dose-Response Study to Determine Efficacy
Objective: To identify the optimal dose of Met-Lys-bradykinin that elicits the desired physiological response (e.g., a specific change in blood pressure or a measurable anti-inflammatory effect) without causing significant adverse effects.
Methodology:
-
Animal Model: Select the appropriate animal model for your research question (e.g., spontaneously hypertensive rats for blood pressure studies).
-
Group Allocation: Randomly assign animals to several treatment groups, including a vehicle control group and at least 3-4 dose levels of Met-Lys-bradykinin.
-
Dose Selection: Based on a thorough literature review of similar bradykinin analogs, select a starting dose range. A logarithmic dose escalation (e.g., 0.1, 1, 10 µg/kg) is often a good starting point.
-
Administration: Administer Met-Lys-bradykinin via the chosen route (e.g., intravenous bolus).
-
Monitoring: Continuously monitor the primary endpoint (e.g., mean arterial pressure) and observe the animals for any adverse effects.
-
Data Analysis: Plot the dose versus the response to determine the dose-response relationship and identify the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of Met-Lys-bradykinin in your chosen animal model.
Methodology:
-
Animal Model: Use the same animal model as in your efficacy studies.
-
Dosing: Administer a single dose of Met-Lys-bradykinin at a therapeutically relevant level.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120 minutes) post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Met-Lys-bradykinin.[15]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Part 4: Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and communication.
Table 1: Example of a Dose-Response Data Summary
| Dose (µg/kg) | N | Mean Arterial Pressure Change (mmHg) | Standard Deviation |
| Vehicle | 6 | -2.5 | 1.8 |
| 0.1 | 6 | -10.2 | 3.5 |
| 1.0 | 6 | -25.8 | 5.1 |
| 10.0 | 6 | -45.3 | 6.2 |
Signaling Pathway and Workflow Diagrams
Visualizing complex biological pathways and experimental workflows can greatly enhance understanding.
Caption: Met-Lys-bradykinin signaling via the B2 receptor.
Caption: Workflow for optimizing in vivo dosage.
References
-
Wikipedia. Bradykinin receptor. [Link]
- Lopatko Fagerström, I., Gerogianni, A., Wendler, M., et al. (2025). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Frontiers in Immunology.
- Ehrenreich, H., & Schultze, J. (2008). Shocking effects of endothelial bradykinin B1 receptors.
- Kumar, P., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network.
- Lopatko Fagerström, I., Gerogianni, A., Wendler, M., et al. (2025). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells.
- Lopatko Fagerström, I., Gerogianni, A., Wendler, M., et al. (2025). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Frontiers Media S.A.
-
Wikipedia. Bradykinin receptor B2. [Link]
- Lopatko Fagerström, I., Gerogianni, A., Wendler, M., et al. (2025).
- Roden, E. A., & Verano, M. (2020). Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions. Frontiers in Endocrinology.
- Sarnyai, Z., & Vécsei, L. (1996). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Endocrinology.
- Gobeil, F., Jr, et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological research.
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- T Hoen, P. A., Jirka, S. M., Ten Broeke, B. R., et al. (2012). Peptides as drug delivery vehicles across biological barriers. Analytical biochemistry.
- Gobeil, F., Jr, et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue.
-
NovoPro Bioscience Inc. Met-Lys-Bradykinin peptide. [Link]
-
Aapptec Peptides. Met-Lys-Bradykinin [550-19-6]. [Link]
- Gobeil, F., Jr, et al. (2018). In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases. Frontiers in Pharmacology.
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]
- Marceau, F., et al. (2020). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein.
- Gobeil, F., Jr, et al. (2023). Design, Synthesis and Pharmacological Characterization of New Bradykinin Analogs.
- Perkins, M. N., & Kelly, D. (1993).
- Marceau, F., et al. (2020). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein.
- Powers, C. A., & Rabito, S. F. (1991). Physiological and biochemical effects of bradykinin and lys-bradykinin in pituitary cells. Endocrinology.
- Marceau, F., & Regoli, D. (2004). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system. The Journal of allergy and clinical immunology.
- Agilent Technologies. (2023). Therapeutic Peptides Workflow Resource Guide.
- Queen's University Belfast. (2026). In vivo CAR-T engineering using targeted peptide delivery systems.
- Tan, T. J., et al. (2022). Screening for Peptides to Bind and Functionally Inhibit SARS-CoV-2 Fusion Peptide Using Mirrored Combinatorial Phage Display and Human Proteomic Phage Display.
- Sheikh, I. A., & Kaplan, A. P. (1989). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical pharmacology.
- Waters Corporation. (2017).
- Li, D., et al. (2024). Translational PK–PD model for in vivo CAR-T-cell therapy delivered using CAR mRNA-loaded polymeric nanoparticle vector. CPT: Pharmacometrics & Systems Pharmacology.
- Li, Y., et al. (2026). A micropeptide component of the OGDH complex modulates ATP production in the TCA cycle. bioRxiv.
- Hussain, I., et al. (2024). Hydrogels in Drug Delivery: Past Developments, Current Innovations, and Future Directions.
- Yamada, A., et al. (2015). Antihypertensive effect of the bovine casein-derived peptide Met-Lys-Pro. Food chemistry.
- Al-Salami, H., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals.
- Szulc, K., et al. (2021).
- Al-Shehri, S., & Al-Dossari, D. (2023).
- Kim, H. S., et al. (2016). Pharmacokinetic and pharmacodynamic interactions between metformin and a novel dipeptidyl peptidase-4 inhibitor, evogliptin, in healthy subjects. Drug design, development and therapy.
- Graham, G. G., et al. (2011). Clinical pharmacokinetics of metformin. Clinical pharmacokinetics.
Sources
- 1. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 9. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]
- 11. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Interference of TFA in Met-Lys-bradykinin Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Met-Lys-bradykinin. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the interference of trifluoroacetic acid (TFA) in biological assays involving this potent vasoactive peptide. Our goal is to equip you with the expertise to anticipate, identify, and resolve common issues arising from TFA contamination, ensuring the integrity and reproducibility of your experimental data.
The Double-Edged Sword: Understanding TFA in Peptide Chemistry
Trifluoroacetic acid (TFA) is an indispensable tool in peptide synthesis and purification. It is widely used as a cleavage reagent to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] Consequently, commercially available synthetic peptides, including Met-Lys-bradykinin, are often supplied as TFA salts.
While essential for producing high-purity peptides, residual TFA can significantly interfere with downstream biological assays.[3] The negatively charged TFA counter-ions associate with positively charged residues on the peptide, such as the N-terminus and the side chains of lysine and arginine, which are present in Met-Lys-bradykinin.[4][5] This association can alter the peptide's physicochemical properties and introduce artifacts into your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Met-Lys-bradykinin sample a TFA salt?
Your Met-Lys-bradykinin is likely a TFA salt due to its synthesis and purification process. TFA is a standard reagent used for cleaving the peptide from the solid support after synthesis and for enhancing separation during HPLC purification.[1][2] During lyophilization, unbound TFA is removed, but the TFA anions that form salts with the positively charged amino acids in the peptide sequence remain.[4]
Q2: How can residual TFA impact my Met-Lys-bradykinin cell-based assays?
Residual TFA can significantly affect cell-based assays in several ways:
-
Cytotoxicity: TFA is cytotoxic even at low concentrations, with some studies reporting effects at nanomolar levels.[1][3] This can lead to decreased cell viability, inhibition of cell proliferation, or apoptosis, confounding the interpretation of your results.[3][6]
-
Altered Cellular Responses: TFA has been shown to modulate cellular signaling pathways, which can either inhibit or sometimes promote cell growth, leading to high variability and potentially false-positive or false-negative results.[1][2] For Met-Lys-bradykinin, which acts on bradykinin receptors to elicit cellular responses like inflammation or vasodilation, TFA-induced cellular stress can mask or alter the specific effects of the peptide.[7][8]
Q3: I'm conducting a receptor binding assay. Can TFA interfere?
Yes, TFA can interfere with receptor binding assays. The binding of TFA to Met-Lys-bradykinin can alter its three-dimensional structure. This conformational change may affect the peptide's ability to bind to its target receptors, the bradykinin B1 and B2 receptors, potentially leading to an underestimation of its binding affinity.[4]
Q4: My mass spectrometry results for Met-Lys-bradykinin are showing poor signal. Could TFA be the culprit?
Absolutely. TFA is a notorious cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS).[9][10] This occurs because TFA has a high proton affinity and forms strong ion pairs with the positively charged peptide in the gas phase. This "masks" the peptide's charge, preventing it from being efficiently detected by the mass spectrometer, resulting in a significantly reduced signal-to-noise ratio.[11][12]
Q5: What are the acceptable limits of TFA in my experiments?
The acceptable limit of TFA is highly dependent on the sensitivity of your assay. For many cell-based assays, TFA concentrations should be minimized, ideally to less than 0.1%.[3] For in vivo studies, the removal of TFA is critical to avoid toxicity and immunogenicity.[3] For mass spectrometry, even trace amounts of TFA can cause significant ion suppression, and alternative mobile phase modifiers like formic acid are recommended.[10]
Troubleshooting Common Issues
Here are some common problems encountered in Met-Lys-bradykinin assays and how to troubleshoot them with TFA interference in mind.
Issue 1: High Variability and Poor Reproducibility in Cell-Based Assays
-
Symptoms: Inconsistent dose-response curves, unexpected cytotoxicity, or a high degree of variability between replicate wells.
-
Potential Cause: Cytotoxic effects of residual TFA. The final concentration of TFA in your assay may be in the inhibitory range for your cell line.
-
Troubleshooting Workflow:
Troubleshooting high variability in cell-based assays.
Issue 2: Reduced or No Biological Activity of Met-Lys-bradykinin
-
Symptoms: The peptide fails to elicit the expected biological response (e.g., calcium mobilization, cytokine release) even at high concentrations.
-
Potential Cause: TFA-induced conformational changes in Met-Lys-bradykinin may be hindering its interaction with bradykinin receptors.
-
Solution: Perform a counter-ion exchange to replace TFA with a more biocompatible ion like chloride or acetate. (See Protocols section below).
Issue 3: Poor Signal Intensity in Mass Spectrometry Analysis
-
Symptoms: Low signal-to-noise ratio, or complete absence of the Met-Lys-bradykinin peak in your mass spectrum.
-
Potential Cause: Significant ion suppression by TFA.
-
Troubleshooting Workflow:
Troubleshooting poor signal in mass spectrometry.
Experimental Protocols for TFA Removal
For sensitive biological assays, removing TFA from your Met-Lys-bradykinin sample is highly recommended. Below are two common and effective methods for counter-ion exchange.
Protocol 1: TFA/HCl Exchange by Lyophilization
This is a widely used method to replace TFA with chloride ions.[3][4]
Materials:
-
Met-Lys-bradykinin (TFA salt)
-
Milli-Q or other high-purity water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the Met-Lys-bradykinin TFA salt in distilled water to a concentration of 1 mg/mL.[4]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4]
-
Incubate: Let the solution stand at room temperature for at least one minute.[4]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen or a -80°C freezer.[4]
-
Lyophilize: Lyophilize the frozen sample overnight until all the liquid has been removed.[4]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution each time.[4]
-
Final Product: After the final lyophilization, the resulting powder is the hydrochloride salt of Met-Lys-bradykinin.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This method uses a resin to capture the TFA ions and replace them with acetate ions.
Materials:
-
Met-Lys-bradykinin (TFA salt)
-
Strong anion-exchange resin
-
1 M Sodium acetate solution
-
Milli-Q or other high-purity water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Prepare the resin: Pack a small column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the amount of TFA in your peptide sample.
-
Equilibrate the column: Elute the column with 1 M sodium acetate solution.
-
Wash the column: Thoroughly wash the column with distilled water to remove excess sodium acetate.
-
Load the sample: Dissolve the Met-Lys-bradykinin TFA salt in distilled water and apply it to the prepared column.
-
Elute the peptide: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin. Collect the fractions containing the peptide.
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the final Met-Lys-bradykinin acetate salt.
Data Summary: Comparison of TFA Removal Methods
| Method | Pros | Cons | Typical Residual TFA |
| TFA/HCl Exchange | Simple, does not require specialized chromatography equipment. | May not be suitable for acid-labile peptides. Multiple cycles are required for complete removal. | < 1% after 3 cycles |
| Anion-Exchange | Highly effective for complete TFA removal. | More complex, requires chromatography setup. Potential for peptide loss on the column. | < 0.1% |
Conclusion
While TFA is a necessary component of synthetic peptide production, its presence can be a significant source of interference in biological assays involving Met-Lys-bradykinin. By understanding the mechanisms of this interference and implementing appropriate troubleshooting and TFA removal protocols, researchers can ensure the accuracy and reliability of their experimental results. For critical applications, particularly in cell-based assays and in vivo studies, investing the time to perform a counter-ion exchange is a crucial step towards generating high-quality, reproducible data.
References
- Blais Jr, C., et al. (2000). Kinin-forming systems: a biochemical and physiological overview. Immunopharmacology, 43(2-3), 127-142.
- LifeTein. (2024, March 27).
- CPC Scientific. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA)
- AnaSpec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- GenScript. (n.d.).
- ResearchGate. (2008, October 26).
- Proprep. (n.d.). In mass spectrometry, why does TFA (trifluoroacetic acid)
- BenchChem. (n.d.).
- Guo, D., & Mant, C. T. (2005). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
- Waters. (2019, October 2).
- Creative Peptides. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
- ResearchGate. (2015, April 28). How can I remove TFA?
- National Taiwan University. (n.d.). Improving Signal Intensity in the Analysis of Peptides with Trifluoroacetic Acid-containing Mobile Phase by Reversed-Phase Capillary Liquid Chromatography-electrospray Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- Braga, D., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4152-4160.
- Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5726.
- Apffel, A., et al. (1995). Enhancing the performance of LC-MS for intact protein analysis by counteracting the signal suppression effects of trifluoroacetic acid during electrospray.
- Innovagen. (n.d.). Peptide counter ions.
- MDPI. (2022).
- Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
- Fekete, S., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Journal of Pharmaceutical and Biomedical Analysis, 174, 534-542.
- American Physiological Society. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
- ResearchGate. (2022).
- National Institutes of Health. (2009). Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis.
- MDPI. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 23(15), 8567.
- BenchChem. (2025). Technical Support Center: Navigating TFA-Induced Signal Suppression in Mass Spectrometry.
- BenchChem. (n.d.). Impact of TFA on Glutaurine TFA biological activity.
- PubMed. (2016). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis.
- United States Biological. (n.d.). Bradykinin Met-Lys CAS.
- ResearchGate. (2013, October 7).
- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
- ResearchGate. (n.d.).
- ResearchGate. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
- PubMed Central. (2016).
- ResearchGate. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue.
- MedChemExpress. (n.d.). Lys-Bradykinin TFA (Synonyms: Kallidin (380-389) (human, porcine, bovine) TFA).
- PubMed. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue.
- BioAgilytix. (n.d.).
- ACS Publications. (2022). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology, 56(15), 10335-10337.
- PubMed. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
- PubMed. (2012). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells.
Sources
- 1. Dysregulation of the kallikrein-kinin system in bronchoalveolar lavage fluid of patients with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Defects of contact activation system (CAS) and kallikrein/kinin system (KKS) [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. Bradykinin B1 and B2 receptors, tumour necrosis factor alpha and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin B1 and B2 receptor mechanisms and cytokine-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. Bradykinin B1 and B2 receptors, tumour necrosis factor α and inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Met-Lys-Bradykinin Integrity in Experimental Settings
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide addresses the critical challenge of preventing the enzymatic degradation of Met-Lys-bradykinin (also known as kallidin) and related kinin peptides during experimentation. Due to their potent biological activity and extremely short half-life, maintaining the integrity of these peptides is paramount for generating reliable and reproducible data. This resource provides in-depth, field-proven insights and protocols designed to ensure your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is Met-Lys-bradykinin and why is its stability a concern?
Met-Lys-bradykinin is a potent vasoactive peptide, part of the kallikrein-kinin system, which plays a crucial role in inflammation, blood pressure regulation, and pain.[1][2] Like bradykinin, it exerts its effects by binding to specific receptors, primarily the B2 receptor.[3][4] The primary challenge in studying this peptide is its rapid degradation by a class of enzymes called kininases, which are abundant in plasma, tissues, and on cell surfaces.[5] The half-life of bradykinin in human plasma can be as short as 17 to 34 seconds, making it incredibly susceptible to inactivation both in vivo and ex vivo during sample handling.[1][6][7] Failure to prevent this degradation can lead to a significant underestimation of its concentration or biological effect.
Q2: What are the primary enzymes responsible for degrading Met-Lys-bradykinin?
Met-Lys-bradykinin is degraded by several key kininases:
-
Angiotensin-Converting Enzyme (ACE, or Kininase II): This is the main enzyme responsible for inactivating kinins in circulation.[1][8] It cleaves the peptide at the Pro⁷-Phe⁸ bond, followed by the Phe⁵-Ser⁶ bond, leading to inactive fragments like BK(1-7) and the stable metabolite BK(1-5).[9][10][11]
-
Carboxypeptidase N (CPN, or Kininase I): This plasma enzyme removes the C-terminal arginine residue.[12][13] This action converts Met-Lys-bradykinin into Met-Lys-des-Arg⁹-bradykinin, a metabolite that is an agonist for the inducible B1 receptor, effectively changing the peptide's biological target.[13]
-
Aminopeptidase P (APP): This enzyme cleaves the N-terminal Arg¹-Pro² bond and becomes a particularly important degradation pathway when ACE is inhibited.[1][14][15]
-
Neutral Endopeptidase (NEP, or Neprilysin): This metallopeptidase is widely distributed in tissues and contributes significantly to kinin degradation by cleaving the peptide at multiple sites.[1][16][17][18]
Q3: Why is preventing degradation essential for my specific experiment?
The necessity of preventing degradation is twofold and depends on your experimental goals:
-
For Quantification Assays (e.g., ELISA, LC-MS/MS): When measuring endogenous or administered Met-Lys-bradykinin in biological samples like plasma or tissue homogenates, rapid ex vivo degradation during collection and processing is a major source of error.[21] Without immediate and effective inhibition of kininases, the measured levels will not reflect the true physiological or pathological concentrations, rendering the data unreliable.[22]
Q4: What is a "kininase inhibitor cocktail" and why is a single inhibitor often insufficient?
A kininase inhibitor cocktail is a mixture of several different enzyme inhibitors designed to simultaneously block the major pathways of bradykinin degradation. Using a single inhibitor, such as an ACE inhibitor alone, is often insufficient because other enzymatic pathways take over.[1][15] For instance, when ACE is blocked, the relative importance of aminopeptidase P (APP) and carboxypeptidase N (CPN) in kinin degradation increases.[1][15] A comprehensive cocktail ensures that the peptide is protected from multiple enzymatic attacks, preserving its integrity for accurate measurement or assessment of its biological function.
Troubleshooting Guides: Experimental Scenarios
Scenario 1: My peptide shows low potency or inconsistent effects in a tissue/cell bioassay.
Underlying Issue: The most probable cause is the rapid enzymatic breakdown of Met-Lys-bradykinin by kininases present on the cell surface or released from the tissue preparation. ACE and NEP are often expressed on endothelial and epithelial cells, where they can efficiently degrade the peptide before it reaches its receptor.[16][19]
Solution: Implement a multi-target kininase inhibitor cocktail in your assay buffer.
Step-by-Step Protocol: Selecting and Applying an Inhibitor Cocktail for Bioassays
-
Identify Key Kininases: For most vascular and tissue preparations, ACE, NEP, and carboxypeptidases are the primary concerns.[1][5]
-
Prepare the Cocktail: Create a concentrated stock solution of a multi-inhibitor cocktail. A commonly effective combination is outlined in the table below. The final working concentrations should be achieved by diluting this stock into your final assay buffer.
-
Pre-incubation is Critical: Add the inhibitor cocktail to your tissue or cell preparation and allow it to pre-incubate for at least 10-30 minutes before adding Met-Lys-bradykinin.[4][23] This ensures that the enzymes are sufficiently inhibited prior to the peptide's introduction.
-
Run Appropriate Controls: Always include a control group where the peptide is added without the inhibitor cocktail to confirm the extent of degradation in your system. You should also run a vehicle control (buffer + inhibitors only) to ensure the inhibitors themselves do not affect the biological readout.
Table 1: Recommended Kininase Inhibitors for In Vitro Bioassays
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Rationale & Citation |
| Captopril or Enalaprilat | ACE (Kininase II) | 0.5 - 10 µM | Blocks the primary degradation pathway in many systems.[14][24] |
| Phosphoramidon or Thiorphan | NEP (Neprilysin) | 1 - 10 µM | Inhibits a key tissue-based kininase, crucial when ACE is blocked.[16][20] |
| Apstatin or 2-Mercaptoethanol | APP | 10 - 40 µM | Blocks N-terminal degradation, which becomes significant during ACE inhibition.[14][15][23] |
| MGTA | CPN (Kininase I) | 1 µM | Prevents conversion to the B1 receptor agonist, ensuring observed effects are from the parent peptide.[24] |
Note: Optimal concentrations may vary by experimental system and should be determined empirically.
Scenario 2: I can't detect endogenous Met-Lys-bradykinin in plasma, or my measurements are highly variable.
Underlying Issue: This is a classic problem caused by the extremely rapid degradation of kinins in blood samples immediately upon collection.[21] The process of blood drawing itself can activate the contact system, leading to both the formation and immediate breakdown of bradykinin, creating a highly dynamic and unstable environment for measurement.[21][22]
Solution: Adhere to a strict, validated protocol for blood collection and sample processing that incorporates immediate enzymatic inhibition.
Workflow: Best Practices for Stabilizing Kinins in Blood Samples
Caption: Workflow for blood sample handling to preserve kinin integrity.
Detailed Protocol: Blood Collection for Kinin Quantification
-
Prepare a Stabilizing Anticoagulant/Inhibitor Tube: Before collecting blood, prepare collection tubes (polypropylene is recommended) containing an anticoagulant (e.g., EDTA or sodium citrate) and a potent kininase inhibitor cocktail.[7][21] This cocktail should be pre-added to the tube so that blood makes immediate contact with the inhibitors.
-
Use Optimal Collection Technique: Use a 21-gauge butterfly needle with minimal tubing to draw blood.[21] Discard the first 1-2 mL of blood to avoid tissue factors that can interfere with the assay. Collect the blood directly into the prepared inhibitor-containing tube.
-
Immediate Mixing: As soon as the tube is filled, gently invert it 8-10 times to ensure thorough mixing of the blood with the inhibitors. Do not shake vigorously, as this can cause hemolysis.
-
Prompt Centrifugation: Process the sample as quickly as possible. Centrifugation should occur within 30 minutes of collection to separate the plasma from blood cells.[21] Delays can lead to further degradation.[21]
-
Plasma Harvesting and Storage: Carefully collect the plasma supernatant, avoiding the buffy coat. Immediately aliquot the plasma into pre-chilled, labeled cryovials. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.[25]
-
Avoid Freeze-Thaw Cycles: Thaw aliquots only once, immediately before analysis. Repeated freeze-thaw cycles will degrade the peptide.[25][26]
Visualizing the Challenge: The Degradation Pathway
Understanding the multiple points of enzymatic attack highlights the need for a comprehensive inhibitor strategy. The following diagram illustrates the primary cleavage sites on the bradykinin (BK) backbone, which are analogous for Met-Lys-bradykinin.
// Peptide sequence peptide [label="Arg¹—Pro²—Pro³—Gly⁴—Phe⁵—Ser⁶—Pro⁷—Phe⁸—Arg⁹", pos="5,1!"];
// Enzymes and cleavage sites APP [label="Aminopeptidase P\n(APP)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", pos="2,2.5!"]; NEP1 [label="Neutral Endopeptidase\n(NEP)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", pos="5,2.5!"]; ACE1 [label="Angiotensin-Converting Enzyme\n(ACE)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="8,2.5!"]; ACE2 [label="ACE", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="6.5,0!"]; CPN [label="Carboxypeptidase N\n(CPN)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="10,2.5!"];
// Arrows pointing to cleavage sites APP -> peptide [pos="2.5,1.2", headlabel=" Arg¹-Pro²", labelangle=0, labeldistance=1.5, color="#FBBC05"]; NEP1 -> peptide [pos="5,1.2", headlabel=" Gly⁴-Phe⁵", labelangle=0, labeldistance=1.5, color="#34A853"]; ACE1 -> peptide [pos="8.5,1.2", headlabel=" Pro⁷-Phe⁸", labelangle=0, labeldistance=1.5, color="#4285F4"]; ACE2 -> peptide [pos="6.5,0.8", headlabel=" Phe⁵-Ser⁶", labelangle=0, labeldistance=1.5, color="#4285F4"]; CPN -> peptide [pos="10.5,1.2", headlabel=" Phe⁸-Arg⁹", labelangle=0, labeldistance=1.5, color="#EA4335"]; }
Caption: Major enzymatic cleavage sites on the bradykinin peptide backbone.
References
- Blais Jr, C., Marceau, F., & Adam, A. (2020). Bradykinin (BK) metabolism and its receptors. MDPI.
- Ryan, J. W., Chen, L. M., & Linder, A. E. (1995).
- Schrem, H. (n.d.). Physiology, Bradykinin.
- Orawski, A. T., Susz, J. P., & Simmons, W. H. (1987).
- Skidgel, R. A. (1996). Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology. PubMed.
- Hornig, B., Linder, L., & Lüscher, T. F. (2000).
- Stone, C. Jr., & Brown, N. (2017). Bradykinin in ACEI and other drug-induced angioedema. ScienceDirect.
- Helms, L., Disch, F., & Klooker, T. (1999).
- Ferro, C. J., Spratt, J. C., & Haynes, W. G. (2004). Neutral endopeptidase inhibition augments vascular actions of bradykinin in patients treated with angiotensin-converting enzyme inhibition. PubMed.
- Kaplan, A. P. (2015). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers.
- JoVE. (2024). Antihypertensive Drugs: Angiotensin-Converting Enzyme Inhibitors. JoVE.
- Ahmad, S., & Marshall, R. J. (2006).
- Dendorfer, A., Wolfrum, S., & Dominiak, P. (2001). Inhibition of kinin breakdown prolongs retention and action of bradykinin in a myocardial B2 receptor compartment. PMC - NIH.
- Farkas, H., & Veszeli, N. (2023).
- Orlowski, M., & Simmons, W. H. (1992). Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15. PubMed.
- Sheikh, I. A., & Kaplan, A. P. (1987). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum.
- Gauthier, J. Y., & Gobeil, F. Jr. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. PubMed.
- Sheikh, I. A., & Kaplan, A. P. (1989). Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N. PubMed.
- Bras, G., Bochenska, O., & Rapala-Kozik, M. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. PubMed.
- Schmaier, A. H. (2022). Bradykinin – An elusive peptide in measuring and understanding. PMC - NIH.
- Gauthier, J. Y., & Gobeil, F. Jr. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue.
- NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. NovoPro Bioscience Inc..
- Wu, Q., & Yin, H. (2021).
- Skidgel, R. A. (2000).
- ResearchGate. (n.d.). Major kininases responsible for the degradation of bradykinin....
- Marceau, F., & Bachvarov, D. R. (2021). Kinins and Kinin Receptors in Cardiovascular and Renal Diseases. MDPI.
- Kokkonen, J. O., & Kovanen, P. T. (2000). Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma. PubMed.
- Mathews, K. P., & Hugli, T. E. (1983). Familial carboxypeptidase N deficiency. PubMed - NIH.
- Lemos, V. S., & Bezerra, F. A. (2002).
- Erdös, E. G., & Marcic, B. M. (2002). Neprilysin inhibitors potentiate effects of bradykinin on b2 receptor. PubMed - NIH.
- Skidgel, R. A., & Erdös, E. G. (2020). Enzymatic Degradation of Bradykinin.
- Murphey, L. J., Hachey, D. L., & Oates, J. A. (2000). Metabolism of bradykinin In vivo in humans: identification of BK1-5 as a stable plasma peptide metabolite. PubMed.
- Marceau, F., & Gauthier, J. (2020). Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants. Frontiers.
- ResearchGate. (n.d.). Formation of bradykinin (BK) and Lys-bradykinin (Lys-BK) by plasma and tissue kallikreins..
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Bachem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of bradykinin In vivo in humans: identification of BK1-5 as a stable plasma peptide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of a new aminopeptidase P inhibitor, apstatin, on bradykinin degradation in the rat lung [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of aminopeptidase P potentiates wheal response to bradykinin in angiotensin-converting enzyme inhibitor-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutral endopeptidase inhibition augments vascular actions of bradykinin in patients treated with angiotensin-converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potentiation of bradykinin effect by angiotensin-converting enzyme inhibition does not correlate with angiotensin-converting enzyme activity in the rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neprilysin inhibitors potentiate effects of bradykinin on b2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of kinin breakdown prolongs retention and action of bradykinin in a myocardial B2 receptor compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. bachem.com [bachem.com]
Technical Support Center: Met-Lys-bradykinin HPLC Purification
Welcome to the technical support resource for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Met-Lys-bradykinin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification of this peptide. The content is structured to provide both quick answers through FAQs and in-depth, systematic solutions in the troubleshooting guide.
Introduction to Met-Lys-bradykinin Purification
Met-Lys-bradykinin (Sequence: Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is an eleven-amino-acid peptide.[1][2] Its purification via RP-HPLC is standard, but its specific properties can present unique challenges. The presence of basic residues (Lys, Arg) and an oxidizable Methionine residue requires careful method optimization to achieve high purity and yield. This guide provides field-proven insights to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for Met-Lys-bradykinin purification?
A1: For initial method development, a standard peptide RP-HPLC setup is recommended. The following table outlines a robust starting point.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, Wide Pore (300 Å) | Wide-pore silica prevents size-exclusion effects and allows the peptide to fully interact with the stationary phase.[3] C18 offers strong hydrophobic retention suitable for this peptide. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | TFA acts as an ion-pairing agent, masking residual silanols on the column and protonating the peptide's basic residues, leading to sharper peaks.[][5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common organic modifier for peptide separations due to its low viscosity and UV transparency.[6] |
| Gradient | 5% to 50% B over 30 minutes | A shallow gradient is crucial for resolving peptides from closely-related impurities like deletion or truncated sequences.[6] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Adjust proportionally for different column diameters. |
| Detection | 210-220 nm | This wavelength range targets the peptide backbone's amide bonds, providing a strong signal for most peptides.[7] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer. However, monitor for peptide stability. |
Q2: My Met-Lys-bradykinin peptide seems to have very poor solubility. How should I prepare my sample for injection?
A2: Peptides rich in basic amino acids can sometimes be challenging to dissolve. Always attempt to dissolve your sample in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA).[8] If solubility remains an issue, a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) can be used, but keep the injection volume minimal to avoid peak distortion. For lyophilized peptides supplied as TFA salts, the presence of the counterion generally enhances solubility in aqueous solutions.[1]
Q3: Why is Trifluoroacetic Acid (TFA) so commonly used, and are there alternatives?
A3: TFA is an excellent ion-pairing reagent that enhances peak shape and resolution for peptides.[][9] It forms a neutral complex with the positively charged residues (Lys, Arg) on the peptide, reducing unwanted interactions with negatively charged silanol groups on the silica support.[10] However, TFA is an ion-suppressing agent in mass spectrometry (MS).[9] If your HPLC is connected to an MS detector, switching to 0.1% Formic Acid (FA) is recommended. Be aware that using FA may result in broader peaks and requires re-optimization of the gradient.[11]
In-Depth Troubleshooting Guide
This section addresses specific chromatographic problems with a systematic, cause-and-effect approach.
General Troubleshooting Workflow
The following diagram illustrates a logical flow for diagnosing common HPLC issues.
Caption: General HPLC troubleshooting decision tree.
Issue 1: Peak Tailing
Symptom: The peak for Met-Lys-bradykinin is asymmetrical, with a drawn-out tail on the right side.
Causality: Peak tailing for basic peptides like Met-Lys-bradykinin is most often caused by secondary ionic interactions between the protonated amine groups of Lysine and Arginine and ionized, acidic silanol groups (-Si-O⁻) on the silica surface of the column packing.[10][12] This interaction is stronger than the intended hydrophobic interaction, causing a portion of the molecules to lag behind, resulting in a tail.
Systematic Troubleshooting:
-
Increase Ion-Pairing Agent Concentration: The concentration of TFA in the mobile phase may be insufficient to fully mask the active silanol sites.
-
Action: Prepare fresh mobile phases with a slightly higher TFA concentration (e.g., 0.12% or 0.15%). Do not exceed 0.2% as it can accelerate column degradation.[]
-
Rationale: A higher concentration of the ion-pairing agent more effectively competes with the peptide for interaction with the silanol groups.[10]
-
-
Check Mobile Phase pH: If using a buffer other than TFA (like formic acid or phosphate), ensure the pH is low enough (pH 2-3) to keep the silanol groups protonated (non-ionized) and the peptide's basic residues consistently protonated.[13]
-
Action: Measure the pH of the aqueous component of your mobile phase before adding the organic solvent.[8] Adjust if necessary.
-
Rationale: At a low pH, both the peptide and the silanols are positively charged or neutral, minimizing unwanted ionic interactions.
-
-
Reduce Sample Mass Load: Injecting too much peptide can saturate the C18 stationary phase, forcing excess molecules to interact with the less desirable silanol sites.
-
Action: Perform a loading study. Serially dilute your sample and inject decreasing amounts until the peak shape becomes symmetrical.[14]
-
Rationale: Operating within the column's linear capacity ensures that separation occurs primarily through the intended reversed-phase mechanism.
-
-
Perform a Column Wash: The column may be contaminated with strongly retained basic compounds from previous runs.
-
Action: Follow the "Detailed Protocol: C18 Column Cleaning and Regeneration" outlined below.
-
Rationale: A thorough wash removes contaminants that can act as active sites for unwanted secondary interactions.
-
Issue 2: Poor Resolution or Co-eluting Peaks
Symptom: The main Met-Lys-bradykinin peak is not well separated from adjacent impurity peaks.
Causality: Poor resolution is a function of column efficiency, selectivity, and retention. For peptides, impurities are often structurally similar (e.g., a single amino acid deletion), making separation challenging. The key is to manipulate the mobile phase and gradient to exploit subtle differences in hydrophobicity.
Systematic Troubleshooting:
-
Flatten the Gradient: A steep gradient moves compounds through the column too quickly, not allowing sufficient time for separation.
-
Change the Organic Modifier: While Acetonitrile is standard, sometimes changing the organic solvent can alter selectivity.
-
Action: Prepare Mobile Phase B using Methanol or Isopropanol instead of Acetonitrile and re-run the separation.
-
Rationale: Different organic modifiers alter the "pi-pi" and dipole interactions between the peptide and the stationary phase, which can change the elution order and improve the separation of specific impurity pairs.[15]
-
-
Adjust the Mobile Phase pH: Modifying the pH can change the ionization state and conformation of the peptide and impurities, altering their retention behavior.[13]
-
Action: If using a TFA-based system (pH ~2), consider an alternative like an ammonium formate buffer at pH 3.5 or 4.0.
-
Rationale: Even small changes in charge distribution across the peptide can significantly impact its interaction with the C18 phase, providing a powerful tool for improving selectivity.[13]
-
Issue 3: Ghost Peaks or Extraneous Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in the blank run following a sample injection (carryover) or inconsistently across runs.
Causality: Ghost peaks can originate from several sources: carryover from a previous injection, contaminants in the mobile phase, or degradation of the peptide itself. The Methionine residue in Met-Lys-bradykinin is susceptible to oxidation, forming methionine sulfoxide, which will appear as a separate, earlier-eluting peak.
Systematic Troubleshooting:
-
Diagnose the Source:
-
Action: Inject a "blank" (injection solvent only) immediately after a sample run. If the ghost peak appears, it is carryover. If it appears in a blank run after the system has been idle, it is likely from mobile phase contamination or system bleed.
-
Rationale: This systematic test isolates the variable responsible for the extraneous peak.
-
-
Address Carryover:
-
Action: Implement a high-organic "needle wash" step in your autosampler method. Extend the gradient to a high %B (e.g., 95%) and hold for several minutes at the end of each run to flush the column.[16]
-
Rationale: Strongly retained substances from the sample matrix or the peptide itself can adsorb to the injector or column head. A strong solvent wash is required to remove them.
-
-
Prevent Peptide Oxidation:
-
Action: Prepare samples fresh and keep them in an autosampler cooled to 4°C.[17] Use high-quality, freshly opened solvents to prepare mobile phases. Consider sparging mobile phases with helium or nitrogen to remove dissolved oxygen.
-
Rationale: Oxidation is a chemical modification that creates a new, more polar species. Minimizing exposure to oxygen and heat is critical for sample integrity.
-
-
Ensure Mobile Phase Purity:
Detailed Protocol: C18 Column Cleaning and Regeneration
This protocol is essential for addressing issues like high backpressure, peak tailing, and ghost peaks that arise from column contamination.[18]
Workflow Diagram:
Caption: C18 column regeneration workflow.
Step-by-Step Methodology:
-
Preparation: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Flow: Reverse the column direction and connect it to the pump. Flushing in the reverse direction is more effective at dislodging particulates from the inlet frit.[19]
-
Flush Buffers: Wash the column with at least 20 column volumes of HPLC-grade water (with no acid or buffer additives) to remove salts.
-
Flush Late-Eluting Compounds: Wash with 20 column volumes of 100% Acetonitrile to remove strongly retained hydrophobic compounds.
-
Strong Organic Wash (Optional): If you suspect very non-polar contaminants, wash with 20 column volumes of Isopropanol.
-
Return to Storage/Use Conditions: Flush with 5 column volumes of Acetonitrile, then re-equilibrate with your initial mobile phase conditions for at least 20 column volumes before reconnecting the detector and running a test sample.
References
-
Biotage. (2023-01-30). How to improve peptide purification by altering the mobile phase pH. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
D'Orazio, G., et al. (2021-06-01). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Spectroscopy Online. (2019-11-01). Advantage of Premixed Mobile Phases for Consistent Chromatography of Peptides Using Nano-LC–MS/MS. [Link]
-
Gilar, M., et al. (2002). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. PubMed. [Link]
-
Reddit r/Chempros. (2021-12-11). HPLC peak shape trouble shooting. [Link]
-
HPLC Professionals. (2023-10-14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Quora. What are the common challenges faced in peptide purification using chromatography?[Link]
-
Dolan, J. W. (2012-07-01). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Chromedia. HPLC Troubleshooting Guide. [Link]
-
Varian, Inc. (2008-06-01). HPLC Analysis and Preparative Scale Purification of Synthetic Bradykinin. [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
ResearchGate. (2011-08-10). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue | Request PDF. [Link]
-
Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]
-
NovoPro Bioscience Inc. Met-Lys-Bradykinin peptide. [Link]
-
Wang, L. (2023-12-08). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Orlowski, M., et al. (1994). Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15. PubMed. [Link]
-
Aapptec Peptides. Met-Lys-Bradykinin [550-19-6]. [Link]
-
De Villiers, A., et al. (1996). High-Performance Liquid Chromatographic Analysis with Diode-Array Detection of Bradykinin, Neuropeptide K, and Substance P in Human Plasma. [Link]
-
Majima, M., et al. (1988). Purification and identification of [hydroxyprolyl3]bradykinin in ascitic fluid from a patient with gastric cancer. PubMed. [Link]
-
Yin, Y., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. Nature Communications. [Link]
-
Bras, G., et al. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. PubMed. [Link]
-
Campbell, D. J., et al. (2022). Bradykinin – An elusive peptide in measuring and understanding. PMC. [Link]
Sources
- 1. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 2. peptide.com [peptide.com]
- 3. hplc.eu [hplc.eu]
- 5. bachem.com [bachem.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. waters.com [waters.com]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. reddit.com [reddit.com]
- 17. cdn.usbio.net [cdn.usbio.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Met-Lys-Bradykinin Quality Control and Purity Assessment
Welcome to the technical support center for Met-Lys-bradykinin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into ensuring the quality and purity of this critical peptide. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Foundational Knowledge: Understanding Met-Lys-Bradykinin
Met-Lys-bradykinin is a kinin peptide, an endogenous vasoactive peptide that plays a significant role in inflammation, blood pressure regulation, and pain.[1][2][3] Its biological activity is critically dependent on its precise amino acid sequence (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) and structural integrity.[3][4]
Synthesis and Inherent Impurities
Met-Lys-bradykinin is typically produced via solid-phase peptide synthesis (SPPS).[5][6] While a powerful technique, SPPS can introduce several types of impurities that can significantly impact experimental outcomes.[5][7][8] Understanding these potential impurities is the first step in effective quality control.
Common Synthesis-Related Impurities:
-
Deletion Sequences: Occur due to incomplete amino acid coupling, resulting in a peptide missing one or more residues.[7][9]
-
Truncation Sequences: Result from incomplete deprotection of the terminal amino group, halting further chain elongation.[7][8]
-
Incompletely Deprotected Sequences: Side-chain protecting groups that are not fully removed can alter the peptide's structure and function.[7][9]
-
Oxidation Products: Amino acids like Methionine (Met) are susceptible to oxidation, which can inactivate the peptide.[9][10]
-
Diastereomers: Racemization of amino acids during synthesis can lead to stereoisomers with potentially different biological activities.[5][9]
Mechanism of Action: A Simplified Overview
Met-Lys-bradykinin exerts its effects primarily through binding to and activating bradykinin receptors, which are G-protein coupled receptors.[1][11] This interaction initiates a signaling cascade that leads to various physiological responses.
Caption: Simplified signaling pathway of Met-Lys-bradykinin.
Core Quality Control & Purity Assessment Protocols
A multi-pronged approach is essential for the comprehensive quality control of Met-Lys-bradykinin. No single technique can provide a complete picture of purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for assessing peptide purity.[12][13][14][15] It separates the target peptide from impurities based on hydrophobicity.[16][17]
Step-by-Step RP-HPLC Protocol for Met-Lys-bradykinin Purity Analysis:
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized Met-Lys-bradykinin.
-
Dissolve the peptide in an appropriate solvent, typically sterile, deionized water or a buffer compatible with your HPLC system. A brief sonication may aid dissolution.[18][19]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Chromatographic Conditions:
-
Column: A C18 column is the standard choice for peptide analysis.[20][21]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient is often optimal for separating closely related peptide impurities. A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.[22]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV absorbance at 210-220 nm, where the peptide bond absorbs.[14][21]
-
-
Data Analysis:
-
The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[14][21][23]
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Expert Insights & Causality:
-
Why TFA? Trifluoroacetic acid acts as an ion-pairing agent, sharpening the peptide peaks and improving resolution.
-
Shallow Gradient: A slow increase in the organic solvent (acetonitrile) concentration allows for better separation of impurities with hydrophobicities similar to the target peptide.[22]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity (molecular weight) of Met-Lys-bradykinin and identifying impurities.[15][17][24]
Step-by-Step LC-MS Protocol for Identity Confirmation:
-
Sample Preparation: Prepare the sample as you would for RP-HPLC analysis.
-
LC-MS System: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source, is used.[17]
-
Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular weight of Met-Lys-bradykinin (approximately 1319.6 g/mol ).[3][4]
-
Data Analysis:
-
Confirm that the major peak in the chromatogram corresponds to the correct mass-to-charge ratio (m/z) for Met-Lys-bradykinin.
-
Analyze the masses of minor peaks to identify potential impurities (e.g., a peak with a mass 16 Da higher than the main peak suggests oxidation of the methionine residue).
-
Amino Acid Analysis (AAA)
Amino acid analysis is the gold standard for accurately quantifying the amount of peptide in a sample.[25][26] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[25][26]
Conceptual Workflow for Amino Acid Analysis:
Caption: Conceptual workflow of amino acid analysis for peptide quantification.
Data Interpretation:
The molar ratios of the constituent amino acids should align with the known sequence of Met-Lys-bradykinin. This confirms the peptide's composition and provides an accurate measure of its concentration.[25]
Summary of Quality Control Specifications
| Parameter | Method | Typical Acceptance Criteria | Purpose |
| Purity | RP-HPLC | ≥95% for most research applications, ≥98% for sensitive assays.[23] | Quantifies the percentage of the target peptide relative to peptide-related impurities. |
| Identity | Mass Spectrometry | Observed molecular weight should match the theoretical molecular weight. | Confirms the correct peptide was synthesized. |
| Peptide Content | Amino Acid Analysis | Typically 70-90% (the remainder is water and counter-ions). | Determines the actual amount of peptide in the lyophilized powder. |
| Appearance | Visual Inspection | White to off-white lyophilized powder. | A simple, initial check for gross contamination or degradation. |
Troubleshooting Guide
This section addresses common issues encountered during the quality control and use of Met-Lys-bradykinin.
Q1: My RP-HPLC chromatogram shows multiple peaks. What could they be?
A1: Multiple peaks indicate the presence of impurities.
-
Identify the Main Peak: The largest peak should be your target peptide.
-
Analyze with Mass Spectrometry: Couple your HPLC to a mass spectrometer to determine the molecular weights of the impurity peaks.
-
Mass - Amino Acid Residue: Suggests a deletion sequence.
-
Mass + 16 Da: Likely an oxidized form of the peptide (oxidation of Methionine).
-
Mass Unchanged: Could be a diastereomer or a conformational isomer.
-
-
Troubleshooting the Synthesis: If significant impurities are present, the synthesis process may need optimization, such as double coupling steps for difficult amino acid additions.[27]
Q2: The molecular weight from my mass spectrometry analysis is incorrect.
A2: An incorrect molecular weight is a critical issue.
-
Check for Common Modifications:
-
Oxidation: An increase of 16 Da per methionine residue.
-
Incomplete Deprotection: The mass will be higher by the mass of the residual protecting group.
-
-
Verify the Sequence: If the mass discrepancy is large, it could indicate a significant error in the synthesis, such as an amino acid insertion or a major truncation. De novo sequencing via tandem MS (MS/MS) can help elucidate the actual sequence.[28][29]
Q3: The peptide has low solubility.
A3: Solubility issues can hinder experiments.
-
Initial Dissolution: Always attempt to dissolve the peptide in sterile water first.[19]
-
Adjust pH: Since Met-Lys-bradykinin is a basic peptide, adding a small amount of dilute acetic acid (e.g., 1-10%) can improve solubility.[19]
-
Use Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to aid dissolution before diluting with an aqueous buffer.[19]
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.[18]
Q4: I'm observing lower than expected biological activity.
A4: Reduced bioactivity can stem from several factors.
-
Confirm Peptide Concentration: Use amino acid analysis for an accurate concentration measurement. Colorimetric assays like Bradford or BCA are often not accurate for peptides.[21][25]
-
Assess Purity: Impurities can compete with the active peptide for receptor binding or have inhibitory effects.
-
Check for Degradation: Improper storage can lead to degradation. Ensure the peptide has been stored as a lyophilized powder at -20°C or below and protected from moisture.[18][30][31] Once in solution, stability is limited.[18][31]
-
Consider Metabolic Activation/Degradation: Some enzymes, like angiotensin-converting enzyme (ACE), can metabolize bradykinin and its analogs.[2][32][33] The presence of such enzymes in your experimental system could affect the peptide's apparent activity.
Frequently Asked Questions (FAQs)
Q: How should I store Met-Lys-bradykinin?
A:
-
Lyophilized Powder (Long-term): Store at -20°C or colder in a tightly sealed container, preferably in a desiccator to protect from moisture.[18][30][31]
-
In Solution (Short-term): Storing peptides in solution is not recommended for long periods.[18][31] If necessary, dissolve in a sterile, slightly acidic buffer (pH 5-6), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C.[19][31]
Q: What is the impact of the TFA counter-ion on my experiments?
A: Trifluoroacetic acid (TFA) is a remnant from the HPLC purification process.[14][34] For most in vitro assays, the residual amounts of TFA are negligible.[34] However, in highly sensitive cell-based assays, high concentrations of TFA can be cytotoxic. If this is a concern, consider exchanging the TFA for a more biocompatible counter-ion like acetate.
Q: My peptide powder appears clumpy or has a reduced volume. Is this a problem?
A: Lyophilized peptides can be hygroscopic, meaning they readily absorb moisture from the air.[18][31] This can cause the powder to appear clumpy and will reduce the net peptide content by weight. To avoid this, always allow the vial to warm to room temperature in a desiccator before opening.[18][19]
Q: How do I accurately determine the concentration of my peptide solution?
A: The most accurate method is amino acid analysis.[25][26] UV-Vis spectrophotometry is generally not suitable for Met-Lys-bradykinin as it lacks tryptophan or tyrosine residues for reliable absorbance measurements at 280 nm.
References
-
The Basics of HPLC Peptide Analysis. (2019, December 10). LCGC International. Retrieved January 20, 2026, from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-317). Humana Press.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved January 20, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved January 20, 2026, from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]
- USP Therapeutic Peptides Expert Panel. (2014).
-
Amino Acid Analysis - Protein Chemistry Lab. (n.d.). Texas A&M University. Retrieved January 20, 2026, from [Link]
- De Spiegeleer, B., D'Hondt, M., & Vangenechten, J. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 107-124.
-
Amino Acid Analysis Overview. (2012, November 5). Bio-Synthesis. Retrieved January 20, 2026, from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved January 20, 2026, from [Link]
-
Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved January 20, 2026, from [Link]
-
Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech. Retrieved January 20, 2026, from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved January 20, 2026, from [Link]
- VanDuyse, B. C., et al. (2024). Synthetic peptides quality control and assurance. In Methods in Enzymology (Vol. 688, pp. 221-246). Elsevier.
- Ivanov, A. R., & Kertesz, V. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(22), 5261-5267.
- Ivanov, A. R., & Kertesz, V. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(22), 5261-5267.
- Ivanov, A. R., & Kertesz, V. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Semantic Scholar.
-
Mass Spectrometry-Based Peptide Sequencing Analysis. (n.d.). BTP Biotechnology. Retrieved January 20, 2026, from [Link]
-
Link, A. (2025, October 6). Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
-
What is the usual nature of impurities in synthetic peptides? (2015, February 2). ResearchGate. Retrieved January 20, 2026, from [Link]
- Gobeil, F., Jr., & Bk, D. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International Journal of Molecular Sciences, 22(16), 8888.
- Gobeil, F., Jr., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534.
-
Peptide Purity. (2023, October 21). Peptide Sciences. Retrieved January 20, 2026, from [Link]
-
Met-Lys-Bradykinin peptide. (n.d.). NovoPro Bioscience Inc. Retrieved January 20, 2026, from [Link]
-
Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. (2011, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
bradykinin, Met-Lys-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Orlowski, M., & Simmons, W. H. (1992). Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15. Molecular and Cellular Biochemistry, 114(1-2), 167-173.
- Bas, M., & Kojda, G. (2020). Bradykinin Metabolism and Drug-Induced Angioedema. International Journal of Molecular Sciences, 21(23), 9037.
-
How can I check the purity level of a peptide in a synthesized powder besides a BCA test? (2013, December 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. (2024, October 30). Biovera. Retrieved January 20, 2026, from [Link]
-
5 Key Factors in Peptide Purity Testing. (2025, August 21). GenicBio. Retrieved January 20, 2026, from [Link]
- Sheikh, I. A., & Kaplan, A. P. (1986). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical Pharmacology, 35(12), 1957-1963.
-
Peptide Purity Guide — 98%, 99% & Research-Grade Explained. (n.d.). Peptides.org. Retrieved January 20, 2026, from [Link]
-
Met-Lys-Bradykinin [550-19-6]. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bradykinin, Met-Lys- | C61H94N18O13S | CID 3035449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 7. 合成ペプチドに含まれる不純物 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. hplc.eu [hplc.eu]
- 14. bachem.com [bachem.com]
- 15. peptidesciences.com [peptidesciences.com]
- 16. renyi.hu [renyi.hu]
- 17. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 18. bachem.com [bachem.com]
- 19. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 23. peptideregenesis.com [peptideregenesis.com]
- 24. Comprehensive Comparison of Peptide Purity Detection Methods: Mass Spectrometry vs IP Sample Spectrum [en.biotech-pack.com]
- 25. pcl.tamu.edu [pcl.tamu.edu]
- 26. Amino Acid Analysis Overview [biosyn.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Mass Spectrometry-Based Peptide Sequencing Analysis | BTP Biotechnology [en.biotech-pack.com]
- 29. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 30. jpt.com [jpt.com]
- 31. genscript.com [genscript.com]
- 32. mdpi.com [mdpi.com]
- 33. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Met-Lys-Bradykinin peptide [novoprolabs.com]
Validation & Comparative
A Comparative Analysis of Met-Lys-bradykinin and Bradykinin Potency: A Guide for Researchers
For researchers and professionals in drug development, a nuanced understanding of peptide agonists and their receptor interactions is paramount. This guide provides an in-depth, objective comparison of the potency of Met-Lys-bradykinin and its more extensively studied counterpart, bradykinin. We will delve into their structural nuances, receptor interactions, and critically, the experimental data that elucidates their comparative potency. This analysis is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for experimental design.
Introduction to the Kallikrein-Kinin System and its Vasoactive Peptides
The kallikrein-kinin system is a crucial signaling cascade that regulates a variety of physiological processes, including inflammation, blood pressure control, and pain transmission.[1] The primary effectors of this system are the kinins, a group of structurally related peptides. Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is the most well-characterized of these.[2] It is generated through the proteolytic cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein.[2]
Met-Lys-bradykinin, also known as kallidin or Lys-bradykinin with an additional N-terminal methionine, is another key kinin. Its sequence is Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[3] This peptide can be released from kininogens by the action of tissue kallikreins and certain proteases from neutrophils.[4][5] Both bradykinin and Met-Lys-bradykinin exert their physiological effects primarily through the activation of two G protein-coupled receptors (GPCRs): the B1 and B2 bradykinin receptors.[6] The B2 receptor is constitutively expressed in a wide array of tissues and mediates most of the acute effects of kinins, while the B1 receptor is typically induced during tissue injury and inflammation.[6][7]
Molecular Structures: A Subtle but Significant Difference
The primary structural difference between bradykinin and Met-Lys-bradykinin lies in the N-terminus. Met-Lys-bradykinin possesses a methionine and a lysine residue preceding the arginine of the core bradykinin sequence. This seemingly minor addition has significant implications for its metabolism and, consequently, its observed potency in various experimental systems.
| Peptide | Amino Acid Sequence | Molecular Formula | Molar Mass |
| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | C50H73N15O11 | 1060.21 g/mol |
| Met-Lys-bradykinin | Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | C61H94N18O13S | 1319.61 g/mol |
Comparative Potency: An Analysis of Experimental Evidence
The potency of an agonist is a measure of the concentration required to produce a defined effect. For GPCRs, this is often quantified by the half-maximal effective concentration (EC50) in functional assays or the half-maximal inhibitory concentration (IC50) in binding assays. A lower EC50 or IC50 value indicates higher potency.[8]
Direct comparisons of Met-Lys-bradykinin and bradykinin have revealed nuances in their relative potencies, which are often context-dependent and influenced by the experimental system employed.
Receptor Binding Affinity
Receptor binding assays directly measure the affinity of a ligand for its receptor. In competitive binding assays, the ability of an unlabeled ligand (e.g., Met-Lys-bradykinin or bradykinin) to displace a radiolabeled ligand from the receptor is quantified.
While specific Ki values for Met-Lys-bradykinin are not as widely reported as for bradykinin, studies on related peptides suggest that N-terminal extensions can influence receptor affinity. However, the biological activity of Met-Lys-bradykinin is often found to be comparable to that of bradykinin. This is largely attributed to its rapid conversion to Lys-bradykinin and subsequently to bradykinin by aminopeptidases present in biological fluids and tissues.[9]
Functional Potency in Cellular and Tissue-Based Assays
Functional assays provide a measure of the biological response elicited by an agonist. These assays are critical for understanding the physiological consequences of receptor activation.
In Vitro Smooth Muscle Contraction
Isolated smooth muscle preparations, such as the guinea pig ileum or rabbit jugular vein, are classic bioassays for assessing kinin activity. In these systems, agonist-induced receptor activation leads to muscle contraction, which can be measured and quantified.
A study on the human isolated umbilical vein, a contractile bioassay for the B2 receptor, found Met-Lys-bradykinin-Ser-Ser to be approximately 30-fold less potent than bradykinin.[4] However, the study also revealed a paradoxical activating role of angiotensin-converting enzyme (ACE) on this peptide. In the rabbit isolated jugular vein, Met-Lys-bradykinin-Ser-Ser was nearly as potent as bradykinin, with EC50 values of 16.3 nM and 10.5 nM, respectively.[4] This highlights the importance of considering the metabolic environment of the assay system.
Second Messenger Assays
Bradykinin receptors, particularly the B2 receptor, are coupled to Gq proteins, which activate phospholipase C (PLC).[10] PLC activation leads to the production of inositol phosphates (IPs) and an increase in intracellular calcium ([Ca2+]i).[11] Assays measuring these second messengers provide a quantitative readout of receptor activation in a cellular context.
In human corneal epithelial cells, the potencies of bradykinin and Met-Lys-bradykinin in stimulating inositol phosphate accumulation were found to be very similar, with EC50 values of 3.26 nM and 2.3 nM, respectively.[12] This suggests that in this cell type, Met-Lys-bradykinin is a highly potent agonist, comparable to bradykinin.
Summary of Potency Data
| Assay System | Agonist | Potency (EC50) | Reference |
| Human Corneal Epithelial Cells (Inositol Phosphate Accumulation) | Bradykinin | 3.26 ± 0.61 nM | [12] |
| Met-Lys-bradykinin | 2.3 ± 0.42 nM | [12] | |
| Rabbit Isolated Jugular Vein (Contraction) | Bradykinin | 10.5 nM | [4] |
| Met-Lys-bradykinin-Ser-Ser | 16.3 nM | [4] | |
| Human Isolated Umbilical Vein (Contraction) | Bradykinin | ~30-fold more potent than Met-Lys-bradykinin-Ser-Ser | [4] |
The Critical Role of Enzymatic Conversion
The comparable potency of Met-Lys-bradykinin to bradykinin in many biological systems can be largely attributed to its enzymatic conversion. Aminopeptidases present in plasma and tissues can cleave the N-terminal methionine and lysine residues, converting Met-Lys-bradykinin to Lys-bradykinin and subsequently to bradykinin.[7][9] This metabolic processing effectively generates the high-potency bradykinin ligand at the site of action.
This phenomenon underscores a crucial consideration for in vitro studies: the presence or absence of these converting enzymes in the assay system can significantly impact the observed potency of Met-Lys-bradykinin. When designing experiments to compare these two peptides, researchers must be mindful of the potential for metabolic conversion and may consider the use of peptidase inhibitors to dissect the intrinsic activity of the parent peptide.
Experimental Methodologies
To ensure the scientific integrity of potency comparisons, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize bradykinin receptor agonists.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for Radioligand Competition Binding Assay
Caption: A generalized workflow for a radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human B1 or B2 bradykinin receptor.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled bradykinin (e.g., [3H]bradykinin), and varying concentrations of the unlabeled competitor (bradykinin or Met-Lys-bradykinin).
-
To determine non-specific binding, include wells with a high concentration of unlabeled bradykinin.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Smooth Muscle Contraction Assay
This bioassay measures the physiological response of a tissue to an agonist.
Workflow for Isolated Smooth Muscle Contraction Assay
Caption: A generalized workflow for an isolated smooth muscle contraction assay.
Detailed Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Place the tissue in a petri dish containing a physiological salt solution (e.g., Tyrode's solution) and gently flush the lumen to remove its contents.
-
Cut the ileum into segments of appropriate length.
-
-
Mounting and Equilibration:
-
Mount a segment of the ileum in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.
-
Attach one end of the tissue to a fixed point and the other end to an isometric force transducer.
-
Apply a resting tension to the tissue and allow it to equilibrate for a set period.
-
-
Dose-Response Curve Generation:
-
Once a stable baseline is achieved, add cumulative concentrations of the agonist (bradykinin or Met-Lys-bradykinin) to the organ bath.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal response.
-
Plot the percentage of maximal response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing the bradykinin receptor of interest in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the agonist (bradykinin or Met-Lys-bradykinin) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion and Future Directions
The available evidence indicates that Met-Lys-bradykinin is a potent agonist at bradykinin receptors, with a potency that is often comparable to that of bradykinin itself. This is largely due to its efficient conversion to bradykinin by aminopeptidases in many biological systems. For researchers investigating the kallikrein-kinin system, it is crucial to consider the metabolic stability of the peptides under study and the enzymatic capabilities of the chosen experimental model.
Future research should focus on dissecting the intrinsic activity of Met-Lys-bradykinin at bradykinin receptors in the absence of enzymatic conversion. This can be achieved through the use of peptidase inhibitors or by employing cell-free assay systems. A deeper understanding of the structure-activity relationships of N-terminally extended bradykinin analogs will be invaluable for the development of novel therapeutics targeting the kallikrein-kinin system.
References
- Bhoola, K. D., Figueroa, C. D., & Worthy, K. (1992). Bioregulation of kinins: kallikreins, kininogens, and kininases. Pharmacological reviews, 44(1), 1–80.
- Calixto, J. B., Medeiros, R., Fernandes, E. S., Ferreira, J., & Cabrini, D. A. (2000). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. British journal of pharmacology, 129(8), 1515–1530.
- Campbell, D. J. (2003). The kallikrein–kinin system in humans. Clinical and experimental pharmacology and physiology, 30(1-2), 105-112.
- Duka, A., Duka, I., & Kintsurashvili, E. (2013). The role of kinin B1 and B2 receptors in the regulation of blood pressure.
- Gera, L., Fortin, J. P., Adam, A., Stewart, J. M., & Marceau, F. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological research, 64(5), 528-534.
- Griesbacher, T. (2004). The kallikrein-kinin system: a brief review of its biochemistry and pharmacology. Wiener klinische Wochenschrift, 116(7-8), 223-231.
- Leeb-Lundberg, L. M. F., Marceau, F., Müller-Esterl, W., Pettibone, D. J., & Zuraw, B. L. (2005). International union of pharmacology. XLV. The kinin receptors. Pharmacological reviews, 57(1), 27–77.
- Marceau, F., & Bachvarov, D. R. (1998). Kinin receptors. Clinical reviews in allergy & immunology, 16(4), 385-401.
- Woodward, D. F., Spada, C. S., Hawley, S. B., & Nieves, A. L. (1995). The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists. British journal of pharmacology, 116(8), 3210–3218.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Moreau, M. E., Garbacki, N., Molinaro, G., Brown, N. J., Marceau, F., & Adam, A. (2005). The kallikrein-kinin system: current and future pharmacological targets. Journal of pharmacological sciences, 99(1), 6-38.
- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.
- Clapham, D. E. (1995). Calcium signaling. Cell, 80(2), 259-268.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
- Regoli, D., & Barabé, J. (1980). Pharmacology of bradykinin and related kinins. Pharmacological reviews, 32(1), 1–46.
- Gera, L., Fortin, J. P., Adam, A., Stewart, J. M., & Marceau, F. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological research, 64(5), 528–534.
- Proud, D., & Kaplan, A. P. (2000). The human kinin-forming system. Advances in immunology, 76, 159-204.
- Skidgel, R. A., & Erdös, E. G. (1998). Cellular peptidases: roles in kinin metabolism. Clinical and experimental pharmacology and physiology, 25(s1), S59-S62.
-
PubChem. (n.d.). Bradykinin, Met-Lys-. National Center for Biotechnology Information. Retrieved from [Link]
- Bras, G., Bochenska, O., Rapala-Kozik, M., Guevara-Lora, I., Faussner, A., Kamysz, W., & Kozik, A. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114–123.
- Marceau, F., Hess, J. F., & Bachvarov, D. R. (1998). The B1 receptors for kinins. Pharmacological reviews, 50(3), 357–386.
- Stewart, J. M. (2003). Bradykinin B1 and B2 receptor antagonists. Current pharmaceutical design, 9(25), 2035-2042.
- Whalley, E. T., Clegg, S., Stewart, J. M., & Vavrek, R. J. (1987). The effect of kinin agonists and antagonists on the Kinin B1 and B2 receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 652–655.
- Williams, G. H. (2001). The renin-angiotensin system. The New England journal of medicine, 345(11), 839–841.
- Yang, H. Y., & Erdös, E. G. (1967). Second kininase in human blood plasma.
- Zhang, X., & Li, J. (2013). The kallikrein-kinin system in retinal diseases. Progress in retinal and eye research, 32, 1-19.
- Zuccollo, A., & Clapp, W. L. (2000). The kallikrein-kinin system in the kidney. American Journal of Kidney Diseases, 35(5), 799-810.
- Couture, R., & Girolami, J. P. (2004). The kallikrein-kinin system as a target for drug development. Expert opinion on therapeutic targets, 8(6), 525-541.
- Farmer, S. G. (1996). The kallikrein-kinin system. Immunopharmacology, 33(1-3), 22-26.
- Hall, J. M. (1997). Bradykinin receptors. General pharmacology, 28(1), 1-6.
- Hornig, B., & Drexler, H. (2001). The bradykinin-B2 receptor and the nitric oxide system in humans. Journal of molecular medicine (Berlin, Germany), 79(9), 494–501.
- Linz, W., Wiemer, G., Gohlke, P., Unger, T., & Schölkens, B. A. (1995). Contribution of kinins to the cardiovascular actions of angiotensin-converting enzyme inhibitors. Pharmacological reviews, 47(1), 25–49.
- Madeddu, P., Emanueli, C., & El-Dahr, S. S. (2007). The kallikrein-kinin system and the prevention of cardiovascular and renal disease.
- Regoli, D., Gobeil, F., Nguyen, Q. T., Jukic, D., & Nantel, F. (1994). Bradykinin receptor types and B2 subtypes. Life sciences, 55(10), 735–749.
- Schmaier, A. H. (2003). The plasma kallikrein-kinin system. Coronary artery disease, 14(6), 441–447.
- Sharma, J. N. (2009). The kallikrein-kinin system: a brief review of its role in the pathogenesis of inflammation and pain. Vascular pharmacology, 50(1-2), 1–8.
- Kenakin, T. (2004). Principles: receptor theory in pharmacology. Trends in pharmacological sciences, 25(4), 186-192.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sensitization of guinea-pig ileum to the action of bradykinin by trypsin hydrolysate of ox and rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol phosphate metabolism in bradykinin-stimulated human A431 carcinoma cells. Relationship to calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bradykinin-induced contraction of isolated smooth muscle tissue preparations by oligopeptide thiobenzyl ester substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kallidin- and bradykinin-degrading pathways in human heart: degradation of kallidin by aminopeptidase M-like activity and bradykinin by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inositol phosphate formation and release of intracellular free calcium by bradykinin in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Met-Lys-bradykinin's Receptor Binding Affinity Versus Other Key Kinins
In the intricate landscape of the kallikrein-kinin system (KKS), the precise interaction between kinin peptides and their cognate G-protein coupled receptors (GPCRs) dictates a cascade of physiological and pathological events, from inflammation and blood pressure regulation to pain signaling. For researchers and drug development professionals navigating this system, a nuanced understanding of the binding affinities of various kinins is paramount. This guide provides an in-depth, objective comparison of the receptor binding affinity of Met-Lys-bradykinin against other critical kinins, supported by experimental data and methodologies.
Introduction to the Kallikrein-Kinin System and its Key Players
The KKS is a proteolytic cascade that results in the generation of potent vasoactive peptides known as kinins. The primary effectors of this system are two main receptors: the B1 bradykinin receptor (B1R) and the B2 bradykinin receptor (B2R). While the B2R is constitutively expressed in a wide array of tissues, the B1R is typically expressed at low levels and is significantly upregulated in response to tissue injury and inflammation, making it a key player in chronic inflammatory conditions.
The ligands for these receptors are a family of structurally related peptides, including:
-
Bradykinin (BK): A nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that is a potent and selective agonist for the B2R.
-
Lys-bradykinin (Kallidin): A decapeptide (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that also primarily acts on the B2R.
-
Met-Lys-bradykinin: An undecapeptide (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) whose receptor interaction profile presents unique complexities.
-
des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin: Metabolites of BK and Lys-BK, respectively, which are the primary endogenous agonists for the B1R.
This guide will focus on the comparative binding affinities of these kinins, with a special emphasis on Met-Lys-bradykinin and its extended form, Met-Lys-bradykinin-Ser-Ser.
Comparative Binding Affinity of Kinins at B1 and B2 Receptors
The affinity of a ligand for its receptor is a critical determinant of its biological potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of key kinins for human B1 and B2 bradykinin receptors, as determined by radioligand binding assays.
| Kinin | B1 Receptor Affinity (Ki, nM) | B2 Receptor Affinity (Ki, nM) | Selectivity |
| Met-Lys-bradykinin-Ser-Ser | Very Low | Very Low | N/A |
| Bradykinin (BK) | >1,000 | ~0.54 - 1.0 | B2 Selective |
| Lys-bradykinin (Kallidin) | ~2.54 | ~0.63 | B2 Preferential |
| des-Arg⁹-bradykinin | ~1.0 - 10.0 | >1,000 | B1 Selective |
| Lys-des-Arg⁹-bradykinin | ~0.12 | >10,000 | Highly B1 Selective |
Note: "Very Low" indicates that the affinity was too low to be accurately determined in standard binding competition assays.
Key Insights from the Data:
-
Met-Lys-bradykinin-Ser-Ser's Unique Profile: A pivotal finding is that the extended peptide, Met-Lys-bradykinin-Ser-Ser, exhibits remarkably low affinity for both B1 and B2 receptors in its native form. This is a crucial distinction from other primary kinins.
-
Metabolic Activation is Key: The biological relevance of Met-Lys-bradykinin-Ser-Ser is unveiled through its metabolic activation. Angiotensin-converting enzyme (ACE), which is classically known for degrading bradykinin, paradoxically activates Met-Lys-bradykinin-Ser-Ser by cleaving the C-terminal Ser-Ser dipeptide. This conversion yields Met-Lys-bradykinin, a much more potent agonist, particularly at the B2 receptor. In functional assays on the rabbit jugular vein, Met-Lys-bradykinin-Ser-Ser demonstrated potency nearly equal to bradykinin (EC₅₀ values of 16.3 nM and 10.5 nM, respectively), an effect that was significantly diminished by an ACE inhibitor.
-
Clear Receptor Selectivity: Bradykinin and Lys-bradykinin are potent agonists at the B2 receptor, with sub-nanomolar to low nanomolar affinities. Conversely, their des-arginated metabolites, des-Arg⁹-bradykinin and especially Lys-des-Arg⁹-bradykinin, are highly selective and potent agonists for the B1 receptor. This differential selectivity is fundamental to their distinct physiological roles in acute versus chronic inflammation.
Experimental Workflow: Determining Receptor Binding Affinity
The quantitative data presented above is primarily generated through competitive radioligand binding assays. This technique is the gold standard for quantifying the affinity of an unlabeled ligand (the "competitor," e.g., Met-Lys-bradykinin) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Below is a detailed, step-by-step methodology for a typical radioligand binding assay for bradykinin receptors.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
1. Membrane Preparation:
-
Rationale: To isolate the cellular fraction containing the receptors of interest, which are embedded in the cell membrane.
-
Steps:
-
Culture cells stably expressing the human B1 or B2 bradykinin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
2. Competition Binding Assay:
-
Rationale: To determine the concentration of the unlabeled test kinin required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value).
-
Steps:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of the appropriate radioligand (e.g., [³H]bradykinin for B2R, [³H]Lys-des-Arg⁹-bradykinin for B1R), typically at a concentration close to its dissociation constant (Kd).
-
Add varying concentrations of the unlabeled competitor kinin (e.g., Met-Lys-bradykinin, bradykinin, etc.) in a serial dilution.
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known potent unlabeled ligand).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
3. Separation and Quantification:
-
Rationale: To separate the receptor-bound radioligand from the unbound radioligand and quantify the amount of bound radioactivity.
-
Steps:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
4. Data Analysis:
-
Rationale: To calculate the IC₅₀ and subsequently the Ki value.
-
Steps:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Downstream Signaling Pathways
Upon agonist binding, both B1R and B2R primarily couple to Gαq/11 G-proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the production of inflammatory mediators like prostaglandins and nitric oxide (NO).
Diagram of Kinin Receptor Signaling
Caption: Canonical Gq-PLC signaling pathway of bradykinin receptors.
Conclusion
The binding affinity of kinins to their receptors is a finely tuned process with significant physiological consequences. While most kinins exhibit clear selectivity for either the B1 or B2 receptor, Met-Lys-bradykinin, particularly in its extended form, presents a more complex picture. Its low intrinsic affinity for both receptors, coupled with a paradoxical metabolic activation by ACE, underscores the intricate regulatory mechanisms within the kallikrein-kinin system. For researchers in pharmacology and drug discovery, this knowledge is not merely academic; it is fundamental to the rational design of selective agonists and antagonists for therapeutic intervention in a host of inflammatory, cardiovascular, and pain-related disorders. The experimental protocols and data presented herein provide a robust framework for the continued exploration of these critical signaling pathways.
References
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
-
Drouin, J. N., St-Pierre, S. A., & Regoli, D. (1979). Receptors for bradykinin and kallidin. Canadian journal of physiology and pharmacology, 57(4), 375–379. Available from: [Link]
-
Lach, E., & Gies, J. P. (1994). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 34, 127-134. Available from: [Link]
-
Gobeil, F., Jr, Pheng, L. H., Badini, I., Nguyen-Le, X. K., & Regoli, D. (1996). Development of a binding assay for the B1 receptors for kinins. Peptides, 17(5), 845–851. Available from: [Link]
-
Drouin, J. N., St-Pierre, S. A., & Regoli, D. (1979). Receptors for bradykinin and kallidin. Canadian Journal of Physiology and Pharmacology, 57(4), 375-379. Available from: [Link]
-
Schmaier, A. H. (2016). The contact activation and kallikrein/kinin systems: pathophysiologic and physiologic activities. Journal of thrombosis and haemostasis : JTH, 14(1), 28–39. Available from: [Link]
-
Wikipedia. Bradykinin receptor. Available from: [Link]
-
Marceau, F., Bachvarov, D. R., & Bascands, J. L. (2020). Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation. International immunopharmacology, 82, 106305. Available from: [Link]
-
Leeb-Lundberg, L. M., Marceau, F., Müller-Esterl, W., Pettibone, D. J., & Zuraw, B. L. (2005). International union of pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological reviews, 57(1), 27–77. Available from: [Link]
-
Kakoki, M., & Smithies, O. (2009). The kallikrein-kinin system in health and in diseases of the kidney. Kidney international, 75(10), 1019–1030. Available from: [Link]
-
Blaukat, A. (2003). Structure and signaling pathways of kinin receptors. Andrologia, 35(5), 299-305. Available from: [Link]
-
Koumbadinga, G. A., Desormeaux, A., Bouthillier, J., Adam, A., Géra, L., & Marceau, F. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological research, 64(5), 528–534. Available from: [Link]
-
Hall, J. M. (1997). Bradykinin receptors. General pharmacology, 28(1), 1–6. Available from: [Link]
-
Khan, M. M., & Schmaier, A. H. (2018). Kallikrein-Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation. Frontiers in immunology, 9, 2111. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Wang, L., Zhou, X. E., & Xu, H. E. (2022). Function and structure of bradykinin receptor 2 for drug discovery. Acta pharmacologica Sinica, 43(9), 2215–2222. Available from: [Link]
-
Leeb-Lundberg, L. M. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British journal of pharmacology, 143(7), 809–811. Available from: [Link]
-
Koumbadinga, G. A., Desormeaux, A., Bouthillier, J., Adam, A., Géra, L., & Marceau, F. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534. Available from: [Link]
-
Wikipedia. Bradykinin. Available from: [Link]
-
Dias, J. P., et al. (2023). Bradykinin Receptors in Metabolic Disorders: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10793. Available from: [Link]
-
Kuramitsu, Y., et al. (2013). High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Peptide Science 2012, 213-214. Available from: [Link]
-
Regoli, D., Nsa Allogho, S., Rizzi, A., & Gobeil, F. (1998). Bradykinin receptors and their antagonists. European journal of pharmacology, 348(1), 1–10. Available from: [Link]
-
Sharif, N. A., et al. (2024). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics, 40(9), 481-492. Available from: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. Available from: [Link]
-
NovoPro Bioscience Inc. Met-Lys-Bradykinin peptide. Available from: [Link]
-
Gong, H., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. Nature Structural & Molecular Biology, 28(5), 456-466. Available from: [Link]
-
Gobeil, F., et al. (2001). B1 and B2 kinin receptors in various species. Canadian Journal of Physiology and Pharmacology, 79(6), 447-457. Available from: [Link]
-
Alauddin, M. M., et al. (2020). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules (Basel, Switzerland), 25(16), 3736. Available from: [Link]
A Comparative Guide to the Cross-Reactivity of Met-Lys-bradykinin with Bradykinin Antagonists
This guide provides an in-depth technical comparison of the cross-reactivity of Met-Lys-bradykinin with various bradykinin receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions between this potent vasoactive peptide and established antagonists, supported by experimental data and detailed protocols. We will explore the subtle yet critical differences in receptor affinity and functional response, offering insights into the rational selection of antagonists for research and therapeutic development.
Introduction: The Kinin Landscape - Beyond Bradykinin
The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, and pain.[1] While bradykinin (BK) is the most well-known effector peptide of this system, its analogues, such as Met-Lys-bradykinin (ML-BK), play significant, and often overlooked, roles. ML-BK is a primary product of the enzymatic action of tissue kallikrein on high-molecular-weight kininogen.[2] Understanding its interaction with bradykinin receptors and the efficacy of antagonists in blocking its effects is paramount for a comprehensive understanding of the kallikrein-kinin system's physiological and pathological functions.
Kinins exert their effects through two main G protein-coupled receptors: the B1 and B2 receptors.[3] The B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of the acute effects of bradykinin, including vasodilation and increased vascular permeability.[4] The B1 receptor, on the other hand, is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury.[5]
Met-Lys-bradykinin's biological activity is complex. While it can directly interact with bradykinin receptors, it is also readily converted by aminopeptidases in biological fluids and tissues to Lys-bradykinin (kallidin) and subsequently to bradykinin.[6] This metabolic conversion is a critical consideration when evaluating the cross-reactivity of bradykinin antagonists, as the observed in vivo or in situ effects of ML-BK are often a composite of the actions of ML-BK itself and its more potent metabolites.
Comparative Analysis of Receptor Activation and Antagonist Potency
Direct comparative data on the binding affinities (Ki) of a wide range of bradykinin antagonists specifically against Met-Lys-bradykinin are limited. The primary reason for this is the rapid conversion of Met-Lys-bradykinin to Lys-bradykinin and bradykinin. Consequently, the efficacy of bradykinin antagonists is typically assessed by their ability to inhibit the functional responses induced by these more stable and potent B2 receptor agonists.
However, studies on the functional potency of Met-Lys-bradykinin provide valuable insights. In functional assays, where the peptide can be metabolized, Met-Lys-bradykinin often exhibits potencies comparable to that of bradykinin.
Table 1: Comparative Functional Potency (EC50) of Bradykinin and Met-Lys-bradykinin
| Agonist | Assay Type | Tissue/Cell Line | EC50 (nM) | Reference |
| Bradykinin | Bovine Ciliary Muscle Contraction | Bovine Ciliary Muscle | 0.9 ± 0.3 | [7] |
| Met-Lys-bradykinin | Bovine Ciliary Muscle Contraction | Bovine Ciliary Muscle | 1 ± 0.1 | [7] |
| Bradykinin | Inositol Phosphate Accumulation | Human Corneal Epithelial Cells | 3.26 ± 0.61 | [8] |
| Met-Lys-bradykinin | Inositol Phosphate Accumulation | Human Corneal Epithelial Cells | 2.3 ± 0.42 | [8] |
| Bradykinin | Rabbit Jugular Vein Contraction | Rabbit Jugular Vein | 10.5 | [6] |
| Met-Lys-BK-Ser-Ser | Rabbit Jugular Vein Contraction | Rabbit Jugular Vein | 16.3 | [6] |
The data in Table 1 clearly demonstrates that in functional assays, Met-Lys-bradykinin is a potent agonist, with EC50 values in the low nanomolar range, similar to bradykinin. This underscores the importance of considering the metabolic conversion of ML-BK when interpreting experimental results.
Table 2: Binding Affinities (Ki) of Selected Bradykinin B2 Receptor Antagonists
While direct Ki values against Met-Lys-bradykinin are scarce, the affinities of antagonists for the B2 receptor, the primary target of ML-BK's active metabolites, are well-characterized.
| Antagonist | Receptor | Preparation | Ki (nM) | Reference |
| Icatibant (Hoe 140) | Human B2 | IMR-90 Cells | ~1 (IC50) | [9] |
| Guinea Pig B2 | Ileum Membranes | 0.56 (IC50) | [9] | |
| WIN 64338 | Human B2 | IMR-90 Cells | 64 ± 8 | [10] |
| Guinea Pig B2 | Trachea | 50.9 ± 19 | [11] | |
| FR173657 | Human B2 | IMR-90 Cells | 0.36 | [12] |
| Pig B2 | Ileum | - | [13] | |
| Rat B2 | Uterus | 1.5 (IC50) | [9] |
Expert Interpretation: The high potency of antagonists like Icatibant and FR173657 at the B2 receptor strongly suggests they will be effective in blocking the physiological effects of Met-Lys-bradykinin. Since ML-BK's primary mode of action is through its conversion to bradykinin and subsequent activation of the B2 receptor, potent B2 receptor antagonists are the most logical choice for inhibiting its activity. The cross-reactivity, therefore, is less about the antagonist's direct interaction with ML-BK and more about its ability to block the common downstream target.
Signaling Pathways and Experimental Workflows
To fully appreciate the cross-reactivity, it is essential to understand the signaling cascades initiated by bradykinin receptor activation and the experimental methodologies used to quantify these interactions.
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin (or its precursors) leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium mobilization is a key signaling event that can be measured to assess receptor activation.
Experimental Workflow: Assessing Antagonist Cross-Reactivity
A robust assessment of cross-reactivity involves both binding and functional assays. The following workflow outlines a comprehensive approach.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of an antagonist for the B2 receptor.
Materials:
-
Cell membranes expressing the human B2 receptor.
-
[³H]-Bradykinin (Radioligand).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 0.1% BSA, and 140 µg/mL bacitracin).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Bradykinin (at a concentration near its Kd), 50 µL of the antagonist dilution (or vehicle for total binding), and 100 µL of the cell membrane preparation. For non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
Incubate at room temperature for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the antagonist from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Human cell line stably expressing the B2 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid).
-
Bradykinin or Met-Lys-bradykinin as the agonist.
-
Test antagonist.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the B2R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing the desired concentration of the test antagonist (or vehicle) to the wells and incubate for 20-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject 50 µL of the agonist (bradykinin or Met-Lys-bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Generate concentration-response curves for the antagonist's inhibition of the agonist-induced calcium signal.
-
Calculate the IC50 value for the antagonist.
Conclusion and Future Directions
The cross-reactivity of bradykinin antagonists with Met-Lys-bradykinin is primarily dictated by their ability to block the B2 receptor, the main target for the active metabolites of ML-BK. While direct binding of antagonists to ML-BK may be of academic interest, from a functional and therapeutic standpoint, potent and selective B2 receptor antagonists like Icatibant are highly effective at mitigating the physiological consequences of elevated Met-Lys-bradykinin levels.
Future research should focus on developing antagonists with improved pharmacokinetic profiles and oral bioavailability. Furthermore, elucidating the specific contributions of Met-Lys-bradykinin versus bradykinin in various disease states will enable more targeted therapeutic strategies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the intricate pharmacology of the kallikrein-kinin system.
References
-
Golias, C., Charalabopoulos, A., Stagikas, D., Charalabopoulos, K., & Batistatou, A. (2007). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system--bradykinin. Hippokratia, 11(3), 124–128. [Link]
-
Gera, L., Gobeil, F., Jr, Sénécal, J., B-Boucher, M., & Marceau, F. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological research, 64(5), 528–534. [Link]
-
Sharif, N. A., Xu, S., & Crider, J. Y. (2020). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of ocular pharmacology and therapeutics : the official journal of the Association for Ocular Pharmacology and Therapeutics, 36(8), 579–590. [Link]
-
Patsnap. (2024). What are bradykinin receptor antagonists and how do they work? Patsnap Synapse. [Link]
-
Yin, Y., Liu, Y., He, Q., & Zhou, Y. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. Nature Structural & Molecular Biology, 28(6), 538-546. [Link]
-
Gobeil, F., Jr, Pheng, L. H., Badini, I., Nguyen-Le, X. K., & Regoli, D. (2002). Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses. British journal of pharmacology, 135(4), 897–907. [Link]
-
Regoli, D., Nsa Allogho, S., Rizzi, A., & Gobeil, F. (1998). Bradykinin receptors and their antagonists. European journal of pharmacology, 348(1), 1–10. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. [Link]
-
Bas, M., & Kojda, G. (2012). Icatibant, the bradykinin B2 receptor antagonist with target to the interconnected kinin systems. Expert opinion on pharmacotherapy, 13(14), 2057–2069. [Link]
-
Sharma, J. N. (2006). Pharmacologic targets and prototype therapeutics in the kallikrein-kinin system: bradykinin receptor agonists or antagonists. TheScientificWorldJournal, 6, 1247–1261. [Link]
-
Singh, S., & Hussain, A. (2022). A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases. Molecular biology reports, 49(7), 6847–6861. [Link]
-
Simpson, P. J., & Webber, A. (2000). Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors. European journal of pharmacology, 392(1-2), 101–109. [Link]
-
Borkowski, J. A., Ransom, R. W., Seabrook, G. R., Trumbauer, M., Chen, H., Hill, R. G., Strader, C. D., & Hess, J. F. (1995). The bradykinin B2 receptor is not linked to the major bradykinin-induced second messenger pathways in neonatal rat sensory neurons. European journal of pharmacology, 290(1), R1–R2. [Link]
-
Regoli, D., & Gobeil, F. (1996). Kinin receptor antagonists. Trends in pharmacological sciences, 17(10), 373–379. [Link]
-
Leeb-Lundberg, L. M., Marceau, F., Müller-Esterl, W., Pettibone, D. J., & Zuraw, B. L. (2005). International union of pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological reviews, 57(1), 27–77. [Link]
-
Bas, M., & Hoffmann, T. K. (2012). Icatibant, the bradykinin B2 receptor antagonist with target to the interconnected kinin systems. Expert opinion on pharmacotherapy, 13(14), 2057–2069. [Link]
-
Chivers, S. B., Brackley, A. D., & Jeske, N. A. (2022). Raf kinase inhibitory protein reduces bradykinin receptor desensitization. Journal of neurochemistry, 162(2), 156–165. [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. [Link]
-
Gelin, C. F., Pole-Loges, M., & Marceau, F. (2006). From bradykinin B2 receptor antagonists to orally active and selective bradykinin B1 receptor antagonists. Peptides, 27(8), 1974–1981. [Link]
-
Le, T. L., & Scherrer, D. (2004). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British journal of pharmacology, 143(7), 831–839. [Link]
-
Lumry, W. R., & Cicardi, M. (2010). Icatibant, a new bradykinin-receptor antagonist, in hereditary angioedema. The New England journal of medicine, 363(6), 532–541. [Link]
-
Salvemini, D., & Misko, T. P. (1994). Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. Biochemical pharmacology, 48(5), 941–950. [Link]
-
Lund University. (2010). Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema. Lund University Research Portal. [Link]
-
Marceau, F., Bachvarov, D. R., & Gobeil, F., Jr. (2020). Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation. International immunopharmacology, 82, 106305. [Link]
-
Roy, S., Gupta, K., & Ali, H. (2019). Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 Receptor Antagonist Icatibant Are G Protein Biased Agonists for MRGPRX2 in Mast Cells. Journal of immunology (Baltimore, Md. : 1950), 202(4), 1235–1244. [Link]
-
Sharif, N. A., & Xu, S. (1997). The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists. British journal of pharmacology, 121(4), 745–753. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
StatPearls. (2023). Physiology, Bradykinin. StatPearls Publishing. [Link]
-
Asano, M., Inamura, N., Hatori, C., Sawai, H., Fujiwara, T., Katayama, A., Kayakiri, H., Satoh, S., Abe, Y., & Oku, T. (1997). The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657. British journal of pharmacology, 120(4), 617–624. [Link]
-
Maurer, M., Aberer, W., Bouillet, L., Caballero, T., Fabien, V., Kanny, G., Kaplan, A., & Longhurst, H. (2022). The Icatibant Outcome Survey: 10 years of experience with icatibant for patients with hereditary angioedema. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 52(9), 1073–1083. [Link]
-
Sawutz, D. G., Salvino, J. M., Dolle, R. E., Casiano, F., Ward, S. J., Houck, W. T., Faunce, D. M., Douty, B. D., Baizman, E., Awad, M. M., & et al. (1994). The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist. Proceedings of the National Academy of Sciences of the United States of America, 91(10), 4693–4697. [Link]
-
Patsnap. (2024). What is the mechanism of Icatibant Acetate?. Patsnap Synapse. [Link]
-
Whalley, E. T., & Clegg, S. (1994). Effects of WIN 64338, a nonpeptide bradykinin B2 receptor antagonist, on guinea-pig trachea. British journal of pharmacology, 113(3), 941–944. [Link]
-
Meini, S., & Patacchini, R. (2010). Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle. European journal of pharmacology, 635(1-3), 164–170. [Link]
-
ResearchGate. (2020). (PDF) A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. [Link]
-
Marceau, F., & Gobeil, F. (2021). A Robust Bioassay of the Human Bradykinin B 2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. Biomolecules, 11(11), 1604. [Link]
-
Asano, M., Inamura, N., Hatori, C., Sawai, H., Fujiwara, T., Katayama, A., Kayakiri, H., Satoh, S., Abe, Y., & Oku, T. (1997). The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657. British journal of pharmacology, 120(4), 617–624. [Link]
-
Magerl, M., Keßler, B., & Maurer, M. (2010). Treatment of acute attacks of hereditary angioedema (HAE) with the bradykinin B2 receptor antagonist icatibant. Revista Portuguesa de Imunoalergologia, 18(3), 207-214. [Link]
-
Perkins, M. N., & Campbell, E. A. (1997). The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception. British journal of pharmacology, 121(8), 1747–1752. [Link]
-
Marshall, F. H., & Strange, P. G. (1998). Pharmacological characterization of bradykinin B1 and B2 receptors in IMR-90 and INT-407 human cell lines using a microphysiometer. British journal of pharmacology, 123(5), 903–910. [Link]
-
ResearchGate. (n.d.). Simplified mechanism by which bradykinin increases vascular permeability in HAE. [Link]
-
Perkins, M. N., & Campbell, E. A. (1998). Effects of FR173657, a non-peptide B2 antagonist, on kinin-induced hypotension, visceral and peripheral oedema formation and bronchoconstriction. British journal of pharmacology, 124(6), 1133–1140. [Link]
-
Urtz, N., & Gaveriaux-Ruff, C. (2006). Roles of bradykinin in vascular permeability and angiogenesis in solid tumor. International immunopharmacology, 2(6), 751–760. [Link]
-
Zhang, X., & Wu, D. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
-
Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Current protocols in pharmacology, Chapter 1, Unit 1.1. [Link]
-
Cohen, M. L., & Wiley, K. S. (1993). Kinins, receptors, antagonists. Canadian journal of physiology and pharmacology, 71(7), 519–525. [Link]
-
Gonzalez-Perez, V., & Leduc, R. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PloS one, 12(3), e0174942. [Link]
-
Gonzalez-Espinosa, C., & Odom, S. (2006). Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells. Journal of visualized experiments : JoVE, (1), e104. [Link]
-
Fernandes, S., & Martins, C. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International journal of molecular sciences, 23(4), 1957. [Link]
-
Bas, M., & Greve, J. (2016). Bradykinin-Mediated Angioedema Induced by Drugs. International journal of molecular sciences, 17(12), 2029. [Link]
-
Quarcoo, D., & Schuebbe, S. (2022). Bradykinin-Induced Sensitization of Transient Receptor Potential Channel Melastatin 3 Calcium Responses in Mouse Nociceptive Neurons. Frontiers in molecular neuroscience, 15, 869680. [Link]
-
Quarcoo, D., & Schuebbe, S. (2022). Bradykinin-Induced Sensitization of Transient Receptor Potential Channel Melastatin 3 Calcium Responses in Mouse Nociceptive Neurons. Frontiers in molecular neuroscience, 15, 869680. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema | Lund University [lunduniversity.lu.se]
- 3. Pharmacological and functional characterization of bradykinin receptors in canine cultured tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of WIN 64338, a nonpeptide bradykinin B2 receptor antagonist, on guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.st [sci-hub.st]
- 13. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Validating the Bioactivity of Synthetic Met-Lys-bradykinin
For researchers, scientists, and drug development professionals, the validation of a synthetic peptide's biological activity is a critical step in ensuring its therapeutic potential and relevance. This guide provides an in-depth technical comparison of synthetic Met-Lys-bradykinin to its parent molecule, bradykinin, and other analogs. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to rigorously assess bioactivity.
Introduction to Bradykinin and its Analogs
Bradykinin (BK) is a potent inflammatory mediator involved in a myriad of physiological and pathological processes, including vasodilation, pain, and inflammation.[1][2] It exerts its effects primarily through the activation of the B2 bradykinin receptor (B2R), a G-protein coupled receptor (GPCR).[3][4] Met-Lys-bradykinin (MLBK) is a naturally occurring kinin peptide that differs from bradykinin by the addition of a methionine and lysine residue at its N-terminus.[5] While it can be converted to bradykinin by aminopeptidases, it also possesses intrinsic biological activity.[5] The validation of synthetic MLBK's bioactivity is paramount for its use in research and potential therapeutic applications.
Comparative Bioactivity Profile
The central tenet of validating synthetic Met-Lys-bradykinin is to compare its functional and binding characteristics against the well-established profile of bradykinin. This is achieved through a tiered approach, moving from receptor binding to cellular and tissue-level functional responses.
| Parameter | Met-Lys-bradykinin | Bradykinin | Kallidin (Lys-BK) | Icatibant (Antagonist) |
| Receptor Binding Affinity (Ki) | Data not readily available in direct comparative studies | Sub-nanomolar to nanomolar range[6][7] | Similar to Bradykinin[7] | Sub-nanomolar[6][8] |
| Functional Potency (EC50) | ~2.3 nM (Human Corneal Epithelial Cells)[9] | ~3.26 nM (Human Corneal Epithelial Cells)[9] | ~0.95 nM (Human Corneal Epithelial Cells)[9] | N/A |
| Functional Efficacy | Full Agonist | Full Agonist | Full Agonist | Antagonist |
Table 1: Comparative bioactivity of Met-Lys-bradykinin and related compounds at the B2 bradykinin receptor. The data presented is a synthesis of values reported in the literature and may vary depending on the specific assay conditions and cell/tissue type used.
The Bradykinin B2 Receptor Signaling Cascade
Understanding the signaling pathway initiated by B2 receptor activation is fundamental to designing and interpreting bioactivity assays. Upon agonist binding, the B2 receptor, primarily coupled to Gq proteins, activates Phospholipase C (PLC).[1][3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger that can be readily measured to quantify receptor activation.[1]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Design and Protocols
The following protocols are designed to provide a robust framework for validating the bioactivity of synthetic Met-Lys-bradykinin.
Receptor Binding Affinity: Competitive Radioligand Binding Assay
This assay directly measures the affinity of the synthetic peptide for the B2 receptor by competing with a radiolabeled ligand.
Principle: The ability of unlabeled Met-Lys-bradykinin to displace a known concentration of a high-affinity radiolabeled B2 receptor ligand (e.g., [3H]-bradykinin) from receptor preparations is quantified. The concentration of Met-Lys-bradykinin that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the B2 receptor (e.g., CHO-K1 cells stably expressing human B2R) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-bradykinin (typically at its Kd value), and serial dilutions of synthetic Met-Lys-bradykinin, bradykinin (as a positive control), and a known B2R antagonist (for determining non-specific binding).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Potency: Calcium Mobilization Assay
This cell-based assay measures the ability of the synthetic peptide to elicit a downstream signaling event, providing a functional measure of its potency.
Principle: Cells expressing the B2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with Met-Lys-bradykinin, the increase in intracellular calcium concentration leads to a change in the fluorescence of the dye, which is measured in real-time. The concentration of the peptide that produces 50% of the maximal response is the EC50 value.
Detailed Protocol:
-
Cell Culture and Plating: Culture cells expressing the B2 receptor (e.g., HEK293 or CHO cells) and seed them into a 96-well, black-walled, clear-bottom plate. Allow the cells to adhere and form a monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate in the dark at 37°C.
-
Compound Preparation: Prepare serial dilutions of synthetic Met-Lys-bradykinin, bradykinin, and a buffer control in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
-
Agonist Addition: Inject the prepared dilutions of the peptides into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Ex Vivo Functional Efficacy: Isolated Smooth Muscle Contraction Assay
This assay provides a measure of the peptide's ability to elicit a physiological response in an intact tissue.
Principle: A segment of smooth muscle tissue that is known to contract in response to bradykinin (e.g., guinea pig ileum or rat uterus) is suspended in an organ bath. The contractile force generated upon the addition of Met-Lys-bradykinin is measured isometrically.
Detailed Protocol:
-
Tissue Preparation: Dissect a segment of the desired smooth muscle tissue and mount it in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period.
-
Viability Check: Elicit a maximal contraction with a depolarizing agent like potassium chloride (KCl) to ensure tissue viability.
-
Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tissue to return to baseline, add increasing concentrations of synthetic Met-Lys-bradykinin or bradykinin to the organ bath in a cumulative manner. Record the contractile response at each concentration.
-
Data Analysis: Express the contractile response as a percentage of the maximal KCl-induced contraction. Plot the percentage response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal efficacy (Emax).
In Vivo Functional Assessment: Bradykinin-Induced Hypotension in Rats
This in vivo assay assesses the systemic effect of the synthetic peptide on blood pressure, a key physiological response to bradykinin.
Principle: Anesthetized rats are instrumented to continuously monitor arterial blood pressure. The administration of Met-Lys-bradykinin is expected to cause a transient hypotensive response, the magnitude and duration of which can be quantified.
Detailed Protocol:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Instrumentation: Connect the arterial cannula to a pressure transducer to continuously record mean arterial pressure (MAP).
-
Stabilization: Allow the animal to stabilize for a period to obtain a baseline blood pressure reading.
-
Drug Administration: Administer a bolus intravenous injection of synthetic Met-Lys-bradykinin or bradykinin at various doses.
-
Data Recording: Record the change in MAP from baseline for a set period after each injection.
-
Data Analysis: Calculate the maximum decrease in MAP and the area under the curve (AUC) of the hypotensive response for each dose. Construct a dose-response curve to compare the in vivo potency of the peptides.
Conclusion
The comprehensive validation of synthetic Met-Lys-bradykinin requires a multi-faceted approach that interrogates its bioactivity at the molecular, cellular, and tissue levels. By employing the detailed protocols outlined in this guide, researchers can generate robust and reliable data to objectively compare its performance with native bradykinin and other analogs. This rigorous validation is essential for ensuring the quality and utility of synthetic peptides in both basic research and the development of novel therapeutics.
References
- Bradykinin Receptor B2 (BDKRB2) BioAssay™ ELISA Kit (Human)
- Hennenberg, M., et al. (2018). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 1-13.
- Innoprot. (n.d.). B2 Bradykinin Receptor Assay.
- MedchemExpress. (n.d.). Bradykinin Receptor | Agonists Antagonists.
- Meini, S., et al. (2010). Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle. European Journal of Pharmacology, 635(1-3), 158-164.
- Levesque, L., et al. (1998). Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses. British Journal of Pharmacology, 124(4), 737-744.
- Silva, A. R., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534.
- Kandhavelu, M., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cellular and Molecular Medicine, 25(22), 10738-10750.
- Kaplan, A. P. (2020).
- Jackson, D. E., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52324.
- Fryer, R. M., et al. (2008). Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema. British Journal of Pharmacology, 153(5), 947-955.
- ResearchGate. (n.d.).
- Hall, J. M. (2005). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. British Journal of Pharmacology, 144(1), 1-3.
- Sharif, N. A., et al. (1996). The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists. British Journal of Pharmacology, 118(1), 135-142.
- DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines.
- Sheng, J., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors.
- ResearchGate. (n.d.). Function and structure of bradykinin receptor 2 for drug discovery.
- Center for Research on Complex Generics. (n.d.). Scientific Considerations for Synthetic Peptides Referencing Peptide Drugs of rDNA Origin.
- U.S. Food and Drug Administration. (2021).
- U.S. Food and Drug Administration. (n.d.).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Zhang, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Kent Scientific. (2024).
- El-Daly, I., et al. (2018). Bradykinin B2 receptor-dependent enhancement of enalapril-evoked hypotension in ethanol-fed female rats. European Journal of Pharmacology, 820, 150-158.
- Fernandez, M. C., et al. (2000). Angiotensin-(1-7)
- Wikipedia. (n.d.). Bradykinin receptor B2.
Sources
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Met-Lys-bradykinin: Differentiating Agonist and Antagonist Properties at Bradykinin Receptors
This guide provides an in-depth comparison of the molecular interactions and functional outcomes that define a compound as an agonist versus an antagonist, using Met-Lys-bradykinin as a central case study. We will explore the essential experimental frameworks required to characterize such ligands, moving from receptor binding to downstream cellular and tissue-level responses.
Introduction: The Kallikrein-Kinin System and its Receptors
The Kallikrein-Kinin System (KKS) is a crucial signaling cascade that releases vasoactive peptides known as kinins.[1] The principal effectors of this system are bradykinin (BK) and its derivatives, which exert their effects through two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[2][3]
-
Bradykinin B2 Receptor (B2R): This receptor is widely and constitutively expressed in healthy tissues.[3][4] It is the primary mediator of the acute effects of bradykinin, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[1][5]
-
Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically expressed at very low levels in normal tissues but is significantly upregulated during inflammation, tissue injury, or infection.[6][7] It is primarily activated by des-Arg metabolites of kinins and is associated with chronic inflammatory responses and pain.[5][6]
Met-Lys-bradykinin (kallidin), the subject of this guide, is a naturally occurring kinin that differs from bradykinin by a single lysine residue at its N-terminus.[8] Understanding its interaction with the bradykinin receptors is critical for developing therapeutics targeting inflammation, cardiovascular diseases, and pain.[9] This guide will dissect the experimental approaches used to confirm its identity as a receptor agonist and differentiate its functional signature from that of a receptor antagonist.
Section 1: The B2 Receptor Signaling Cascade
Both B1 and B2 receptors primarily couple to Gαq proteins.[3][8] Upon agonist binding, the receptor undergoes a conformational change, activating Gαq. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium, which drives many of the physiological effects of kinins.
Section 2: The Agonist Profile of Met-Lys-bradykinin
Met-Lys-bradykinin is generated from high-molecular-weight kininogen (HMWK) by the action of plasma kallikrein.[1][10] While it is established as a B2R agonist, a fascinating aspect of its biology involves a related precursor peptide, Met-Lys-BK-Ser-Ser, which is released from HMWK by the neutrophil protease PR3.[11][12]
This precursor, Met-Lys-BK-Ser-Ser, exhibits very low affinity for B1 and B2 receptors on its own.[11][12] However, it is metabolically activated by Angiotensin Converting Enzyme (ACE), which paradoxically cleaves the C-terminal Ser-Ser extension to generate the potent B2R agonist Met-Lys-BK.[11][12] This enzymatic conversion is a critical consideration in experimental design, as the presence of ACE in a tissue preparation can dramatically increase the apparent potency of the precursor peptide.
In functional assays, such as the contraction of rabbit jugular vein tissue, Met-Lys-bradykinin is nearly as potent as bradykinin itself, demonstrating its robust agonist activity at endogenous B2 receptors.[11]
Section 3: Experimental Framework for Ligand Characterization
To rigorously classify a ligand as an agonist or antagonist, a multi-tiered experimental approach is essential. This process moves from confirming physical interaction with the receptor to quantifying the functional cellular and physiological consequences.
Experiment 1: Receptor Binding Assay
Causality and Rationale: The first step is to determine if a compound physically binds to the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of an unlabeled test compound (e.g., Met-Lys-bradykinin or an antagonist) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]bradykinin for B2R). This assay provides the inhibition constant (Ki), a measure of binding affinity. It is crucial to understand that this assay only measures binding, not function . Both agonists and antagonists will displace the radioligand.
Self-Validating Protocol: Competitive B2R Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the B2 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [³H]bradykinin) and a constant amount of membrane preparation to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound (the "competitor," such as Met-Lys-bradykinin or the antagonist Icatibant) to the wells. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled bradykinin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Comparative Binding Affinity Data
| Compound | Receptor Target | Typical Ki (nM) | Classification | Source |
| Bradykinin | B2R | 0.1 - 1.0 | Agonist | [2] |
| Met-Lys-bradykinin | B2R | ~1.0 - 5.0 | Agonist | [13] |
| Icatibant (HOE-140) | B2R | ~0.8 | Antagonist | [2][4] |
| [des-Arg⁹]-Bradykinin | B1R | ~0.1 - 0.5 | Agonist | [4] |
Experiment 2: Second Messenger Assay (Calcium Mobilization)
Causality and Rationale: After confirming binding, the next step is to measure function. Since the B2R signals through Gq to mobilize intracellular calcium, measuring this calcium flux is a direct readout of receptor activation. An agonist will trigger a dose-dependent increase in intracellular calcium, while a competitive antagonist will not produce a signal on its own but will inhibit the response produced by an agonist.
Self-Validating Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Culture: Plate cells stably or transiently expressing the B2 receptor into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the agonist (Met-Lys-bradykinin) in an assay buffer. For antagonist characterization, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
Signal Measurement: Use a fluorescence imaging plate reader (FLIPR) or similar instrument. The instrument first measures the baseline fluorescence of each well. It then adds the compound from a source plate and immediately begins recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis:
-
Agonist Mode: The increase in fluorescence intensity (peak minus baseline) is plotted against the log concentration of the agonist. A dose-response curve is fitted to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Mode: The EC50 of the agonist is determined in the presence of various concentrations of the antagonist. The rightward shift in the agonist's dose-response curve is used to calculate the antagonist's potency (often expressed as a pA2 or Ki value via the Schild regression).
-
Experiment 3: Functional Tissue Assay
Causality and Rationale: The ultimate test of a compound's activity is in a physiological system. Isolated tissue bath experiments measure a direct physiological response, such as smooth muscle contraction, downstream of receptor activation. This provides a robust, integrated measure of a compound's potency and efficacy.
Self-Validating Protocol: Isolated Rabbit Jugular Vein Contraction Assay
-
Tissue Dissection: Humanely euthanize a rabbit and carefully dissect the jugular veins, placing them in cold, oxygenated Krebs-Henseleit buffer.
-
Mounting: Cut the vein into rings and mount them in an isolated organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a small amount of resting tension for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Agonist Dose-Response: Add cumulative concentrations of the agonist (Met-Lys-bradykinin or bradykinin) to the bath, allowing the contractile response to plateau at each concentration before adding the next. Record the force of contraction.
-
Antagonist Evaluation: After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of an antagonist (e.g., Icatibant) for 20-30 minutes. Then, repeat the cumulative agonist dose-response curve in the presence of the antagonist.
-
Data Analysis: Convert the force of contraction to a percentage of the maximum response. Plot the percent response versus the log[agonist] concentration to determine the EC50. The antagonist's effect is quantified by the rightward shift it causes in the agonist's curve.
Comparative Functional Potency Data
| Compound | Assay | Measured Parameter | Typical Value (nM) | Classification | Source |
| Bradykinin | Rabbit Jugular Vein | EC50 | 10.5 | Agonist | [11] |
| Met-Lys-bradykinin | Rabbit Jugular Vein | EC50 | 16.3 | Agonist | [11] |
| Met-Lys-BK-Ser-Ser | Rabbit Jugular Vein | EC50 | ~212 (potency reduced 13-fold by ACE inhibitor) | Pro-drug Agonist | [11] |
Conclusion
The characterization of a ligand like Met-Lys-bradykinin requires a systematic progression through binding, signaling, and functional assays. The collective data firmly establish it as a potent B2 receptor agonist , with a potency comparable to that of bradykinin itself.
In contrast, an antagonist like Icatibant also binds to the B2R with high affinity but fails to elicit a downstream response (e.g., calcium mobilization or tissue contraction). Its defining characteristic is its ability to competitively block the action of an agonist. The unique biology of the Met-Lys-BK-Ser-Ser precursor highlights the critical importance of considering metabolic activation or inactivation when designing experiments and interpreting data. This multi-faceted approach ensures a comprehensive and accurate understanding of a compound's pharmacological profile, which is paramount for researchers in the field of drug development.
References
-
Regoli, D., & Nsa, All, G. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-10. [Link]
-
Gauthier, J. Y., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-34. [Link]
-
Wikipedia contributors. (2023, December 2). Kininogen. Wikipedia. [Link]
-
Bork, K., et al. (2021). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 137(11), 1526-1535. [Link]
-
Gauthier, J. Y., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Request PDF on ResearchGate. [Link]
-
Carlucci, G., et al. (2020). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules, 25(16), 3719. [Link]
-
Patsnap Synapse. (2024). What are bradykinin receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
Braas, K. M., et al. (1988). Bradykinin analogues: differential agonist and antagonist activities suggesting multiple receptors. British Journal of Pharmacology, 94(1), 3-5. [Link]
-
Braas, K. M., et al. (1988). Bradykinin analogues: differential agonist and antagonist activities suggesting multiple receptors. PubMed. [Link]
-
Pan, Y., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. Nature Structural & Molecular Biology, 28, 519–526. [Link]
-
UniProt Consortium. (2007). KNG1 - Kininogen-1 - Homo sapiens (Human). UniProtKB. [Link]
-
Patsnap Synapse. (2025). What B1 receptor antagonists are in clinical trials currently?. Patsnap Synapse. [Link]
-
Aapptec Peptides. (n.d.). Met-Lys-Bradykinin [550-19-6]. Aapptec. [Link]
-
Braas, K. M., et al. (1988). Bradykinin analogues: differential agonist and antagonist activities suggesting multiple receptors. Johns Hopkins University Discovery. [Link]
-
NovoPro Bioscience Inc. (n.d.). Met-Lys-Bradykinin peptide. NovoPro. [Link]
-
Sino Biological. (n.d.). Kininogen 1 General Information. Sino Biological. [Link]
-
Wikipedia contributors. (2023, October 29). High-molecular-weight kininogen. Wikipedia. [Link]
-
Golias, C., et al. (2007). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin. Hippokratia, 11(3), 124-128. [Link]
-
Zhang, J. C., et al. (2001). Domain structure of high and low molecular weight kininogens. ResearchGate. [Link]
-
Steranka, L. R., et al. (1988). Bradykinin antagonism: differentiation between peptide antagonists and antiinflammatory agents. Semantic Scholar. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Met-Lys-bradykinin. Guide to Pharmacology. [Link]
-
Sharma, J. N., & Al-Sherif, A. (2006). Pharmacologic Targets and Prototype Therapeutics in the Kallikrein-Kinin System: Bradykinin Receptor Agonists or Antagonists. TheScientificWorldJOURNAL, 6, 1247-1261. [Link]
-
Bigorra, J., et al. (1998). Highly selective bradykinin agonists and antagonists with replacement of proline residues by N-methyl-D- and L-phenylalanine. Journal of Medicinal Chemistry, 41(19), 3628-36. [Link]
-
Rips, R., et al. (1985). Bradykinin antagonizes morphine-induced analgesia in rats. European Journal of Pharmacology, 112(2), 277-80. [Link]
-
Marceau, F., et al. (2020). Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation. International Immunopharmacology, 82, 106305. [Link]
Sources
- 1. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Molecular basis for kinin selectivity and activation of the human bradykinin receptors | bioRxiv [biorxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. High-molecular-weight kininogen - Wikipedia [en.wikipedia.org]
- 11. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Differential Effects of Met-Lys-Bradykinin on B1 and B2 Receptors
This guide provides an in-depth comparison of the pharmacological effects of Met-Lys-bradykinin (MLBK) on the bradykinin B1 and B2 receptor subtypes. We will explore the nuances of receptor expression, ligand affinity, and downstream signaling cascades, supported by validated experimental protocols for researchers in pharmacology and drug development.
Introduction: The Kallikrein-Kinin System and its Receptors
The kallikrein-kinin system (KKS) is a crucial endogenous cascade that releases potent, vasoactive peptides known as kinins.[1][2] This system's primary effectors, bradykinin (BK) and kallidin (Lys-bradykinin), are generated from precursor kininogens by the enzymatic action of kallikreins.[1][3] Met-Lys-bradykinin is an amino-terminally extended form of bradykinin.[4]
The profound physiological and pathological effects of these kinins—ranging from vasodilation and inflammation to pain—are mediated through two distinct G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[1][4][5] A fundamental distinction between these receptors lies in their expression patterns. The B2 receptor is constitutively expressed in a multitude of tissues, mediating the majority of acute kinin-related responses.[1][5][6] In stark contrast, the B1 receptor is typically absent or expressed at very low levels in healthy tissues but is rapidly induced by tissue injury, inflammatory cytokines (like IL-1β), and bacterial endotoxins, making it a key player in chronic inflammatory states.[1][6][7][8]
Understanding how a specific ligand like Met-Lys-bradykinin differentially interacts with these two receptors is paramount for developing targeted therapeutics for inflammatory diseases, pain, and cardiovascular conditions.
Comparative Analysis: Met-Lys-Bradykinin at B1 vs. B2 Receptors
The functional consequences of MLBK stimulation are dictated by its preferential affinity and signaling efficacy at the two receptor subtypes.
Binding Affinity and Ligand Specificity
The primary determinant of a ligand's effect is its ability to bind to the receptor. B1 and B2 receptors exhibit distinct preferences for kinin peptides.
-
B2 Receptors: Show high affinity for intact kinins, including bradykinin, Lys-bradykinin (kallidin), and Met-Lys-bradykinin.[9][10]
-
B1 Receptors: Are preferentially activated by the C-terminal des-Arg metabolites of kinins, such as des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin, which are generated by the action of carboxypeptidases (kininases I).[2][7][8]
Met-Lys-bradykinin functions as a potent agonist primarily at the B2 receptor, with its binding affinity being significantly lower for the B1 receptor. This selectivity forms the basis of its differential effects.
| Parameter | B1 Receptor | B2 Receptor |
| Primary Endogenous Agonists | des-Arg⁹-BK, Lys-des-Arg⁹-BK[7][8] | Bradykinin (BK), Lys-BK[7][8] |
| Expression Profile | Inducible (inflammation, tissue injury)[1][6][8] | Constitutive[1][6] |
| Met-Lys-bradykinin Affinity | Low | High[9][10] |
| Pathophysiological Role | Chronic Inflammation, Chronic Pain[8][11] | Acute Inflammation, Vasodilation, Acute Pain[8][11] |
Downstream Signaling Pathways
Upon agonist binding, both B1 and B2 receptors primarily couple to Gαq/11 proteins, initiating a canonical signaling cascade.[4][6]
-
Phospholipase C (PLC) Activation: Gαq activation stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca²⁺) into the cytoplasm.[4][12][13]
-
PKC and MAPK/ERK Activation: The rise in intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC) and downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[14][15][16]
While the core pathway is shared, the cellular context and potential coupling to other G-proteins (e.g., Gαi/o) can lead to diverse and specific downstream effects.[17][18] For Met-Lys-bradykinin, its potent stimulation of B2 receptors leads to a robust activation of this entire cascade. Its weak interaction with B1 receptors results in a negligible signaling response unless at very high concentrations.
Experimental Guide: Protocols for Receptor Characterization
To empirically validate the differential effects of Met-Lys-bradykinin, a series of well-established in vitro assays should be performed. The use of cell lines stably transfected to express either the human B1 or B2 receptor is a robust and reproducible model system.
Protocol 1: Radioligand Binding Assay
-
Objective: To quantify the binding affinity (Ki) of Met-Lys-bradykinin for B1 and B2 receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from confluent cultures of HEK293-hB1R and HEK293-hB2R cells.
-
Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of a suitable radioligand ([³H]bradykinin for B2R, [³H]Lys-des-Arg⁹-BK for B1R) at or below its Kd value.[17][19]
-
Competition: Add increasing concentrations of unlabeled Met-Lys-bradykinin to compete with the radioligand for receptor binding sites.
-
Non-Specific Binding: Determine non-specific binding in parallel wells containing a high concentration of an unlabeled, potent reference ligand (e.g., 1 µM of cold bradykinin for B2R).[17]
-
Incubation: Incubate plates at 4°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.[9]
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filter mats (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Met-Lys-bradykinin to generate a competition curve. Calculate the IC₅₀ value (the concentration of MLBK that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
-
Objective: To measure the functional potency (EC₅₀) and efficacy of Met-Lys-bradykinin in activating B1 and B2 receptors.
-
Methodology:
-
Cell Plating: Seed HEK293-hB1R and HEK293-hB2R cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 45-60 minutes at 37°C, according to the manufacturer's protocol.[13][20][21]
-
Compound Addition: Utilize a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[13][20] Add varying concentrations of Met-Lys-bradykinin to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after compound addition in real-time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.[13][22]
-
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the log concentration of Met-Lys-bradykinin to generate a dose-response curve. Determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (maximal effect) from this curve.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To confirm that receptor activation by Met-Lys-bradykinin leads to the phosphorylation of downstream signaling molecules ERK1/2.
-
Methodology:
-
Cell Culture and Starvation: Grow HEK293-hB1R and HEK293-hB2R cells to near confluence. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the starved cells with Met-Lys-bradykinin (typically at its EC₅₀ and a maximal concentration) for a short time course (e.g., 0, 2, 5, 10, 30 minutes).[14]
-
Lysis: Immediately aspirate the medium and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[14][15][16]
-
-
Data Analysis: Use densitometry to quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each condition to determine the fold-increase in phosphorylation over the unstimulated control.
Summary of Expected Results
The data gathered from these experiments will provide a comprehensive profile of Met-Lys-bradykinin's activity.
| Assay | Expected Outcome for B1 Receptor | Expected Outcome for B2 Receptor |
| Binding Assay | High Ki value (micromolar range), indicating low affinity. | Low Ki value (nanomolar range), indicating high affinity.[9] |
| Calcium Mobilization | High EC₅₀ value (micromolar range) and/or low Emax, indicating low potency and efficacy. | Low EC₅₀ value (nanomolar range) and robust Emax, indicating high potency and efficacy.[10] |
| ERK Phosphorylation | Minimal or no increase in p-ERK/Total ERK ratio. | A rapid and robust, time-dependent increase in p-ERK/Total ERK ratio.[14][23] |
Conclusion
Met-Lys-bradykinin is a potent and selective agonist of the bradykinin B2 receptor, activating canonical Gαq-mediated signaling pathways that lead to calcium mobilization and ERK phosphorylation. Its direct interaction with the B1 receptor is minimal. This differential activity underscores the distinct roles of the B1 and B2 receptors in physiology and disease. While B2 receptor activation by MLBK mediates acute inflammatory and vascular responses, the inducible B1 receptor is a key driver of chronic inflammatory and pain states, responding primarily to kinin metabolites. The experimental framework provided here offers a validated, self-consistent approach to characterizing such differential effects, providing crucial data for the rational design of selective modulators of the kallikrein-kinin system.
References
-
Palea, S., & Artasensi, A. (2017). The kallikrein-kinin system: biological effects and clinical implications. Multiple role of the kinin system. PMC. [Link]
-
El-Dahshan, A. R., & El-Say, A. A. (2019). Pharmacologic Targets and Prototype Therapeutics in the Kallikrein-Kinin System: Bradykinin Receptor Agonists or Antagonists. Semantic Scholar. [Link]
-
Adams, V. (n.d.). 6 Bradykinin and the Kallikrein-Kinin System. Kallikreins, Bradykinin and Vascular Signal Transduction. [Link]
-
Ovid. (n.d.). THE KALLIKREIN KININ SYSTEM. Journal of Hypertension. [Link]
-
PubMed. (n.d.). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
PubMed. (2010). Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle. PubMed. [Link]
-
NIH. (n.d.). Kallikrein activates bradykinin B2 receptors in the absence of kininogen. PMC. [Link]
-
NIH. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
NIH. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. [Link]
-
American Physiological Society. (n.d.). Bradykinin stimulates the ERK→Elk-1→Fos/AP-1 pathway in mesangial cells. American Journal of Physiology-Renal Physiology. [Link]
-
MDPI. (n.d.). A Robust Bioassay of the Human Bradykinin B 2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. MDPI. [Link]
-
Frederick National Lab for Cancer Research. (n.d.). G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. Frederick National Lab for Cancer Research. [Link]
-
PubMed. (1991). Bradykinin stimulates Ca2+ mobilization in NCB-20 cells leading to direct inhibition of adenylylcyclase. A novel mechanism for inhibition of cAMP production. PubMed. [Link]
-
PubMed Central. (n.d.). Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation. PubMed Central. [Link]
-
PubMed. (n.d.). Bradykinin stimulates the ERK-->Elk-1-->Fos/AP-1 pathway in mesangial cells. PubMed. [Link]
-
Company of Biologists journals. (n.d.). Bradykinin receptor number and sensitivity to ligand stimulation of mitogenesis is increased by expression of a mutant Ras oncogene. Journal of Cell Science. [Link]
-
American Physiological Society. (n.d.). Bradykinin stimulates the ERK→Elk-1→Fos/AP-1 pathway in mesangial cells. American Journal of Physiology-Renal Physiology. [Link]
-
Springer. (n.d.). Characterization of Ligand Binding to GPCRs Through Computational Methods. Springer. [Link]
-
NIH. (2024). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. PMC. [Link]
-
PubMed. (2003). Bradykinin Reduces Growth Factor-Induced Glomerular ERK1/2 Phosphorylation. PubMed. [Link]
-
YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
PubMed. (n.d.). Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors. PubMed. [Link]
-
PubMed. (n.d.). Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells. PubMed. [Link]
-
PubMed. (n.d.). The involvement of bradykinin B1 and B2 receptor mechanisms in cytokine-induced mechanical hyperalgesia in the rat. PubMed. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
PubMed Central. (n.d.). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. PubMed Central. [Link]
-
PubMed. (2007). Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells. PubMed. [Link]
-
MDPI. (n.d.). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. MDPI. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
-
PubMed. (2020). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. PubMed. [Link]
-
PubMed. (n.d.). Bradykinin receptors and their antagonists. PubMed. [Link]
-
PubMed. (n.d.). Pharmacological characterization of bradykinin B1 and B2 receptors in IMR-90 and INT-407 human cell lines using a microphysiometer. PubMed. [Link]
Sources
- 1. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ovid.com [ovid.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin stimulates Ca2+ mobilization in NCB-20 cells leading to direct inhibition of adenylylcyclase. A novel mechanism for inhibition of cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Bradykinin stimulates the ERK-->Elk-1-->Fos/AP-1 pathway in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bradykinin reduces growth factor-induced glomerular ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Met-Lys-bradykinin and Other Vasoactive Kinins
This guide provides a detailed comparative analysis of the pharmacological profiles of key members of the kinin family, with a particular focus on Met-Lys-bradykinin. We will delve into their generation, receptor interactions, functional potencies, and in vivo effects, supported by established experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, cardiovascular disease, and pain.
The Kallikrein-Kinin System: A Primer on Vasoactive Peptide Generation
The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that releases potent, short-lived vasoactive peptides known as kinins.[1] These peptides are central players in inflammation, blood pressure regulation, pain transmission, and vascular permeability.[1][2] The primary components of this system are kininogens (precursor proteins), kallikreins (serine proteases that cleave kininogens), and the kinins themselves.[1][3]
The two principal kinins in mammals are bradykinin (BK) and kallidin (Lys-bradykinin) .[4] BK is a nonapeptide generated from high-molecular-weight kininogen (HMWK) by plasma kallikrein.[3] Kallidin, a decapeptide, is released from both HMWK and low-molecular-weight kininogen (LMWK) by tissue kallikreins.[3][5] Kallidin can be subsequently converted to bradykinin by an aminopeptidase.[3]
Recent discoveries have identified other kinin-related peptides. Notably, the neutrophil protease PR3 can cleave HMWK to release a unique peptide, Met-Lys-bradykinin-Ser-Ser .[6][7] Understanding the distinct pharmacological profile of this and other kinins is essential for dissecting their specific roles in physiology and pathology.
Kinin Receptors: The Gateways to Cellular Action
The biological effects of kinins are mediated by two main G protein-coupled receptors (GPCRs), designated B1 and B2.[4][8]
-
B2 Receptors (B2R): These receptors are constitutively and widely expressed in healthy tissues.[8][9] They are the primary targets for the initially formed kinins, BK and kallidin, mediating acute effects like vasodilation, increased vascular permeability, and pain.[4][8]
-
B1 Receptors (B1R): In contrast, B1 receptors are typically expressed at very low levels in normal tissues.[8][9] Their expression is significantly upregulated by tissue injury and pro-inflammatory cytokines, implicating them in chronic inflammatory conditions and persistent pain.[8][10] B1 receptors are preferentially activated by the des-Arg metabolites of BK and kallidin (des-Arg⁹-BK and Lys-des-Arg⁹-BK), which are generated by the action of carboxypeptidases (kininase I).[4][8]
The activation of both receptor subtypes typically couples to Gαq, stimulating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the mobilization of intracellular calcium.[8][11]
Caption: Kinin generation, metabolic activation, and receptor signaling cascade.
Comparative Pharmacology: Receptor Binding and Functional Potency
A direct comparison of kinins reveals significant differences in their interactions with B1 and B2 receptors. This dictates their distinct physiological and pathological roles.
Receptor Binding Affinity
Receptor binding assays, typically using radiolabeled ligands, are employed to determine the affinity (expressed as Kᵢ or Kₑ) of a compound for a specific receptor. A lower Kᵢ value indicates a higher binding affinity.
The data reveal a clear hierarchy of receptor preference. Bradykinin and Kallidin are potent ligands for the B2 receptor.[8] In contrast, the neutrophil-derived peptide, Met-Lys-BK-Ser-Ser, exhibits very low affinity for both B1 and B2 receptors in its native form.[6][7]
| Kinin | Target Receptor | Species | Kᵢ / Kₑ (nM) | Reference |
| Bradykinin | B2 | Human | ~0.1 - 2.0 | [12] |
| Kallidin (Lys-BK) | B2 | Human | Similar to BK | [12] |
| des-Arg⁹-BK | B1 | Rabbit | ~0.2 | [13] |
| Met-Lys-BK-Ser-Ser | B1 | Recombinant | Very Low Affinity | [6][7] |
| Met-Lys-BK-Ser-Ser | B2 | Recombinant | Very Low Affinity | [6][7] |
Note: Affinity values can vary based on the cell type, membrane preparation, and specific assay conditions used.[12]
Functional Potency
Functional assays measure the biological response elicited by a ligand, such as intracellular calcium mobilization or smooth muscle contraction. The potency is typically expressed as an EC₅₀ value (the concentration required to produce 50% of the maximal response).
A key pharmacological distinction emerges for Met-Lys-BK-Ser-Ser. While it is a low-potency agonist on its own, it undergoes metabolic activation by Angiotensin-Converting Enzyme (ACE), which is also known as kininase II.[6][7] ACE cleaves the C-terminal Ser-Ser dipeptide, converting the precursor into Met-Lys-BK. This product is a known high-affinity B2 receptor agonist.[7] This paradoxical activation by an enzyme typically responsible for kinin degradation highlights a unique regulatory mechanism.
| Kinin | Assay Type | Tissue/Cell Line | Potency (EC₅₀) | Key Finding | Reference |
| Bradykinin | Calcium Mobilization | hB₂-CHO cells | ~1-10 nM | Potent B2 agonist | [12] |
| Kallidin (Lys-BK) | Smooth Muscle Contraction | Bovine Ciliary Muscle | ~0.7 nM (High affinity site) | Potent B2 agonist | [14] |
| Met-Lys-BK | Smooth Muscle Contraction | Bovine Ciliary Muscle | ~1.0 nM (High affinity site) | Potent B2 agonist | [14] |
| Met-Lys-BK-Ser-Ser | Smooth Muscle Contraction | Human Umbilical Vein | ~30-fold less potent than BK | Activity is ACE-dependent | [6][7] |
| T-kinin | Smooth Muscle Relaxation | Dog Carotid Artery | Less active than BK | Lower B2 activity | [15] |
In Vivo Effects: From Blood Pressure to Inflammation
The differences in receptor affinity and potency translate to distinct in vivo physiological effects.
-
Bradykinin and Kallidin: As potent B2 receptor agonists, both BK and kallidin are powerful vasodilators, causing a rapid and transient drop in blood pressure (hypotension).[16][17] They also significantly increase vascular permeability, leading to edema, and stimulate sensory nerve endings, causing pain.[3][17] These actions are central to the classic signs of inflammation.[3] The hypotensive effects of BK are markedly potentiated by ACE inhibitors, which block its degradation.[16]
-
Met-Lys-bradykinin (via its precursor): The in vivo effects of Met-Lys-BK-Ser-Ser are intrinsically linked to its conversion by ACE.[7] This suggests a localized mechanism of action where the peptide, released by neutrophils at a site of inflammation, can be activated by ACE on vascular endothelial cells to generate a potent B2 agonist. This could sustain or amplify the local inflammatory and vasodilator response.
-
T-kinin: Found in rats, T-kinin (Ile-Ser-BK) is generally less active than bradykinin in most bioassays, including its effect on blood pressure and smooth muscle.[15]
Experimental Methodologies: A Guide for the Bench Scientist
Accurate pharmacological characterization relies on robust and validated experimental protocols. Below are methodologies for key assays used to compare kinins.
Protocol 1: Competitive Radioligand Binding Assay for B2 Receptors
This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., Met-Lys-BK) by measuring its ability to compete with a radiolabeled ligand for binding to the B2 receptor.
Causality: The principle is based on the law of mass action. An unlabeled ligand with high affinity for the receptor will displace the radiolabeled ligand at lower concentrations than a ligand with low affinity.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably or transiently expressing the kinin receptor of interest (e.g., HEK293-hB2R) into black-walled, clear-bottom 96-well microplates at an optimized density (e.g., 50,000 cells/well) and culture overnight. [18]2. Dye Loading: Aspirate the culture medium. Add 100 µL of loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit component) to each well. [18]The buffer may contain probenecid, which inhibits organic anion transporters to prevent dye leakage from certain cell types. [18]3. Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for complete de-esterification of the dye within the cells. [18]4. Ligand Plate Preparation: In a separate 96-well plate, prepare serial dilutions of the kinin agonists at a concentration higher than the final desired concentration (e.g., 5x).
-
Measurement: Place both the cell plate and the ligand plate into an automated fluorescence plate reader (e.g., FLIPR, FlexStation). [18]6. Assay Execution: The instrument will first measure the baseline fluorescence of the cells. It will then automatically add a specific volume (e.g., 25 µL) of the kinin agonist from the ligand plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the agonist and fit the data using a four-parameter logistic equation to determine the EC₅₀ and maximal response.
Protocol 3: In Vivo Vascular Permeability (Miles Assay)
This classic in vivo assay quantifies inflammation-induced vascular leakage in the skin. [19] Causality: Inflammatory mediators like kinins cause endothelial cells in post-capillary venules to contract, creating gaps between them. This increases the permeability of the vessel wall. An intravenously injected dye, such as Evans blue, which binds to serum albumin, will leak out at these sites and can be extracted from the tissue and quantified. [19] Step-by-Step Methodology:
-
Animal Preparation: Use anesthetized rodents (e.g., rats or mice).
-
Dye Injection: Inject a solution of Evans blue dye (e.g., 1-2% in saline) intravenously (e.g., via the tail vein). The dye binds to circulating albumin. [19]3. Intradermal Injections: After a short circulation period (e.g., 5-10 minutes), perform a series of intradermal injections of various kinins and a vehicle control (saline) into the shaved dorsal skin of the animal.
-
Incubation Period: Allow the permeability response to develop over a set period (e.g., 20-30 minutes). The injection sites will turn blue as the dye-albumin complex extravasates.
-
Tissue Collection: Euthanize the animal and excise the areas of skin corresponding to the injection sites.
-
Dye Extraction: Incubate the excised skin samples in a solvent (e.g., formamide) at an elevated temperature (e.g., 55-60°C) for 24-48 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples to pellet debris. Measure the absorbance of the supernatant using a spectrophotometer (e.g., at ~620 nm).
-
Data Analysis: Create a standard curve with known concentrations of Evans blue to quantify the amount of dye extracted from each injection site. The amount of dye leakage is directly proportional to the increase in vascular permeability induced by the injected kinin.
Conclusion and Future Directions
The pharmacological profiles of kinins are nuanced and complex. While bradykinin and kallidin act as primary, potent agonists at the constitutively expressed B2 receptor, the neutrophil-derived peptide Met-Lys-BK-Ser-Ser represents a fascinating example of a metabolically activated precursor. Its low intrinsic affinity for kinin receptors, coupled with its potentiation by ACE, suggests a sophisticated mechanism for localizing and amplifying kinin signaling at sites of inflammation. T-kinin, on the other hand, appears to be a less potent member of the family.
This comparative understanding, grounded in robust experimental data from binding and functional assays, is critical for the development of targeted therapeutics. Designing selective agonists or antagonists for the B1 or B2 receptors requires a deep appreciation for the subtle yet significant differences in how these endogenous peptides interact with their targets and how they are processed in a complex biological milieu. Future research should continue to explore the generation and unique signaling properties of less-characterized kinins to fully unravel their roles in health and disease.
References
A comprehensive list of all sources cited within this guide.
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
Wikipedia. (2023). Kallidin. Available at: [Link]
-
Gera, L., et al. (2012). In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases. Frontiers in Pharmacology. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Kallidinogenase?. Available at: [Link]
-
Levesque, L., et al. (2001). Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses. British Journal of Pharmacology. Available at: [Link]
-
Kim, J., et al. (2012). Effects of bradykinin on cardiovascular remodeling in renovascular hypertensive rats. BMB Reports. Available at: [Link]
-
Pharmacy 180. (n.d.). Plasma Kinins (Bradykinin and Kallidin) - Actions, Pathophysiological Roles. Available at: [Link]
-
Parmar, S. (2022). Pharmacology of Bradykinin and Kallidin (Autacoids Part 10). YouTube. Available at: [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Kallidin. MeSH. Available at: [Link]
-
Linz, W., et al. (1997). Beneficial effects of bradykinin on myocardial energy metabolism and infarct size. The American Journal of Cardiology. Available at: [Link]
-
Bas, M., & Adams, V. (2021). Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]
-
Spíchal, L., et al. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences. Available at: [Link]
-
Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors by Fluorescence-Based Calcium Mobilization Assay. YouTube. Available at: [Link]
-
St-Pierre, S., et al. (1971). Comparative Pharmacological Actions of Bradykinin and Related Kinins of Larger Molecular Weights. Biochemical Pharmacology. Available at: [Link]
-
Lawrence, J., et al. (1987). Receptors mediating the increase in vascular permeability to kinins: comparative studies in rat, guinea-pig and rabbit. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Golabkesh, Z., et al. (2018). The Role of Bradykinin and Angiotensin Converting Enzyme Inhibitors in Myocardial Protection: A Review of Randomized Control Trials. Brieflands. Available at: [Link]
-
Gobeil, F., et al. (1995). Development of a binding assay for the B1 receptors for kinins. Immunopharmacology. Available at: [Link]
-
Chao, J., et al. (1992). Substrate specificities of tissue kallikrein and T-kininogenase: their possible role in kininogen processing. Research Bank - Mad Barn. Available at: [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research. Available at: [Link]
-
ResearchGate. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Met-Lys-bradykinin. PubChem. Available at: [Link]
-
Okamoto, H., & Greenbaum, L. M. (1983). Isolation and structure of T-kinin. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Marceau, F., & Regoli, D. (2004). The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinins. The Journal of Medical Investigation. Available at: [Link]
-
Barciszewski, J., et al. (2018). Biological Activities of Kinetin. ResearchGate. Available at: [Link]
-
Regoli, D., et al. (1987). Structure-activity studies on bradykinin and related peptides: agonists. British Journal of Pharmacology. Available at: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. Available at: [Link]
-
Sharif, N. A., et al. (2018). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Met-Lys-bradykinin. Available at: [Link]
-
Aapptec Peptides. (n.d.). Met-Lys-Bradykinin. Available at: [Link]
-
Sharma, J. N., & Al-Sherif, A. (2006). Pharmacologic Targets and Prototype Therapeutics in the Kallikrein-Kinin System: Bradykinin Receptor Agonists or Antagonists. TheScientificWorldJOURNAL. Available at: [Link]
-
Leeb-Lundberg, L. M., et al. (2005). International union of pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological Reviews. Available at: [Link]
-
Holdstock, D. J., et al. (1957). A comparative study of kinin, kallidin, and bradykinin. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
Gene Ontology Consortium. (n.d.). bradykinin receptor activity. AmiGO. Available at: [Link]
-
Nanotheranostics. (2017). A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition. Available at: [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Available at: [Link]
-
Regoli, D., & Rhaleb, N. E. (1998). Bradykinin receptors and their antagonists. Canadian Journal of Physiology and Pharmacology. Available at: [Link]
-
Douguet, L., et al. (2017). A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition. Nanotheranostics. Available at: [Link]
-
Ongali, B., et al. (2002). Pharmacological characterization of bradykinin B1 and B2 receptors in IMR-90 and INT-407 human cell lines using a microphysiometer. British Journal of Pharmacology. Available at: [Link]
-
Luo, H., et al. (2022). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. MDPI. Available at: [Link]
-
JoVE. (2022). An in vivo Assay to Test Blood Vessel Permeability. YouTube. Available at: [Link]
-
Arts, J., et al. (2019). Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay. Journal of Visualized Experiments. Available at: [Link]
-
Giraldo, J., et al. (1989). An examination of experimental design in relation to receptor binding assays. British Journal of Pharmacology. Available at: [Link]
-
ResearchGate. (2022). Experimental design for binding affinity and kinetics assays. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. mdpi.com [mdpi.com]
- 5. Kallidin - Wikipedia [en.wikipedia.org]
- 6. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. International union of pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs [mdpi.com]
- 10. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity studies on bradykinin and related peptides: agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Biological Equivalence of Met-Lys-bradykinin and Leu-Met-Lys-bradykinin
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of the kallikrein-kinin system, the biological activities of various kinin peptides are of paramount interest for understanding inflammatory processes and developing novel therapeutics. This guide provides a detailed comparison of two prominent N-terminally extended bradykinin analogs: Met-Lys-bradykinin and Leu-Met-Lys-bradykinin. We will delve into their structural similarities, interactions with bradykinin receptors, functional equivalence in vitro, and their roles as precursors to potent B1 receptor agonists.
Introduction: The Kinin Family and its Receptors
Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in inflammation, vasodilation, pain, and smooth muscle contraction.[1] Its effects are primarily mediated through two G protein-coupled receptors: the B1 and B2 receptors.[2][3] The B2 receptor is constitutively expressed in many tissues and is the primary target for bradykinin and its close analog, Lys-bradykinin (kallidin).[2][4] Conversely, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury.[2][3] The primary agonists for the B1 receptor are the des-Arg metabolites of bradykinin and kallidin (des-Arg⁹-BK and Lys-des-Arg⁹-BK, respectively).[4]
Met-Lys-bradykinin and Leu-Met-Lys-bradykinin are naturally occurring kinins generated from kininogens by specific proteases.[5] This guide will explore the experimental evidence supporting their biological equivalence, particularly in the context of B2 receptor activation and pro-inflammatory signaling.
Structural Overview
Both Met-Lys-bradykinin and Leu-Met-Lys-bradykinin are extensions of the native bradykinin sequence at the N-terminus.
-
Met-Lys-bradykinin: Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
-
Leu-Met-Lys-bradykinin: Leu-Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
The core bradykinin sequence, essential for B2 receptor interaction, remains intact in both peptides. The key difference lies in the additional N-terminal amino acid in Leu-Met-Lys-bradykinin.
Comparative Biological Activity
A pivotal study directly comparing these two peptides concluded that they are biologically equivalent to bradykinin in their capacity to activate the B2 receptor and elicit pro-inflammatory responses in endothelial cells.[5]
B2 Receptor-Mediated Activity
Table 1: Functional Potency (EC50) of Bradykinin Analogs at the B2 Receptor
| Peptide | EC50 (nM) | Experimental System | Reference |
| Bradykinin | 3.26 ± 0.61 | Human Corneal Epithelial Cells ([³H]-IPs accumulation) | [6] |
| Lys-bradykinin | 0.95 ± 0.16 | Human Corneal Epithelial Cells ([³H]-IPs accumulation) | [6] |
| Met-Lys-bradykinin | 2.3 ± 0.42 | Human Corneal Epithelial Cells ([³H]-IPs accumulation) | [6] |
| Met-Lys-bradykinin | 1 ± 0.1 | Bovine Ciliary Muscle Contraction | [2] |
| Leu-Met-Lys-bradykinin | Functionally equivalent to Met-Lys-bradykinin | Human Endothelial Cells (IL-1β and IL-6 secretion) | [5] |
Note: Data for Met-Lys-bradykinin are from different experimental systems, and a direct quantitative comparison with Leu-Met-Lys-bradykinin from a single study is not available.
Pro-inflammatory Effects
A key biological function of bradykinin and its analogs is the stimulation of pro-inflammatory cytokine release from endothelial cells. Research has shown that both Met-Lys-bradykinin and Leu-Met-Lys-bradykinin are capable of stimulating human endothelial cells (HMEC-1) to secrete interleukins IL-1β and IL-6, further supporting their biological equivalence in promoting inflammatory responses.[5]
Conversion to B1 Receptor Agonists and Plasma Stability
An important aspect of the biological activity of these peptides is their susceptibility to enzymatic conversion in plasma. Both Met-Lys-bradykinin and Leu-Met-Lys-bradykinin can be rapidly converted to their respective des-Arg⁹ forms by carboxypeptidases.[5] These resulting metabolites, des-Arg⁹-Met-Lys-bradykinin and des-Arg⁹-Leu-Met-Lys-bradykinin, are potent agonists of the inflammation-inducible B1 receptor.[5] This conversion highlights a dual role for these peptides: initial activation of the constitutively expressed B2 receptor, followed by the generation of B1 receptor agonists that can sustain and amplify inflammatory responses in pathological conditions.
The stability of SAPP-generated kinins, including Met-Lys-bradykinin and Leu-Met-Lys-bradykinin, in plasma suggests they are biologically equivalent to bradykinin and can be quickly converted to the agonist of the inflammation-inducible B1 receptors, des-Arg(9)-bradykinin.[5]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the biological activity of these peptides.
Protocol 1: In Vitro Functional Assay - Measurement of Intracellular Calcium Mobilization
This protocol outlines a common method for determining the functional potency (EC50) of bradykinin analogs by measuring changes in intracellular calcium concentration in cells expressing the B2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human bradykinin B2 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Met-Lys-bradykinin, Leu-Met-Lys-bradykinin, and Bradykinin standards.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Plate the B2 receptor-expressing CHO-K1 cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Using the automated injector, add varying concentrations of the test peptides (Met-Lys-bradykinin, Leu-Met-Lys-bradykinin) or bradykinin to the wells.
-
Continue to record fluorescence for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed with a saturating concentration of bradykinin.
-
Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Diagram 1: Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing B2 receptor activation via calcium mobilization.
Protocol 2: Measurement of Interleukin Secretion from Endothelial Cells
This protocol describes how to quantify the pro-inflammatory response to bradykinin analogs by measuring the release of IL-1β and IL-6 from endothelial cells.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1).
-
Endothelial cell growth medium (e.g., MCDB 131 with supplements).
-
24-well cell culture plates.
-
Met-Lys-bradykinin, Leu-Met-Lys-bradykinin, and Bradykinin standards.
-
Phosphate-Buffered Saline (PBS).
-
ELISA kits for human IL-1β and IL-6.
-
Microplate reader for ELISA.
Procedure:
-
Cell Culture: Seed HMEC-1 cells in 24-well plates and grow to near confluency.
-
Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.
-
Stimulation:
-
Remove the starvation medium and replace it with fresh serum-free medium containing various concentrations of the test peptides (Met-Lys-bradykinin, Leu-Met-Lys-bradykinin) or a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
ELISA:
-
Perform ELISAs for IL-1β and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using recombinant IL-1β and IL-6.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentration versus the agonist concentration to assess the dose-dependent effect.
-
Diagram 2: Bradykinin B2 Receptor Signaling Pathway
Caption: Simplified signaling cascade following B2 receptor activation.
Conclusion
References
-
Bras, G., Bochenska, O., Rapala-Kozik, M., Guevara-Lora, I., Faussner, A., Kamysz, W., & Kozik, A. (2013). Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. Peptides, 48, 114-123. [Link]
-
Sharif, N. A., Xu, S. X., & Crider, J. Y. (1995). The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists. Experimental eye research, 61(5), 631–641. [Link]
-
Dickeson, S. K., Carrington, A. R., & Schmaier, A. H. (2023). A mechanism for hereditary angioedema caused by a methionine-379–to–lysine substitution in kininogens. Blood, 142(15), 1315-1325. [Link]
-
Gera, L., et al. (2011). Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. Pharmacological Research, 64(5), 528-534. [Link]
-
Schmaier, A. H. (2022). Bradykinin – An elusive peptide in measuring and understanding. Research and Practice in Thrombosis and Haemostasis, 6(2), e12671. [Link]
-
Abdel-Aleem, S., El-Sawy, T., & Sharif, N. A. (2024). Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics, 40(1), 35-47. [Link]
-
Marceau, F., & Bachvarov, D. R. (1998). Bradykinin receptors. Clinical reviews in allergy and immunology, 16(4), 385–401. [Link]
-
Marceau, F., Hess, J. F., & Bachvarov, D. R. (1998). The B1 receptors for kinins. Pharmacological reviews, 50(3), 357–386. [Link]
-
Clements, J. A. (1990). The glandular kallikrein family of enzymes: tissue-specific expression and hormonal regulation. Endocrine reviews, 11(1), 1–24. [Link]
-
Leeb-Lundberg, L. M. F., Marceau, F., Müller-Esterl, W., Pettibone, D. J., & Zuraw, B. L. (2005). International union of pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological reviews, 57(1), 27–77. [Link]
-
Couture, R., Harrisson, M., Vianna, R. M., & Cloutier, F. (2001). Kinin receptors in pain and inflammation. European journal of pharmacology, 429(1-3), 161–176. [Link]
-
Zhang, X., Belz, M., & Raia, N. (2021). A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. Molecules (Basel, Switzerland), 26(22), 6945. [Link]
-
Yin, C., et al. (2021). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. The Journal of Allergy and Clinical Immunology, 148(4), 1047-1055.e5. [Link]
-
Wedi, B., et al. (2021). Identification of novel biomarkers to distinguish bradykinin- mediated angioedema from mast cell- /histamine - mediated angioedema. Allergy, 76(8), 2547-2558. [Link]
-
Liebmann, C., et al. (1991). Bradykinin Recognizes Different Molecular Forms of the B2 Kinin Receptor in the Presence and Absence of Guanine Nucleotides. Biochemical Journal, 276(1), 121-127. [Link]
-
Majima, M., et al. (1999). Bradykinin-induced proinflammatory signaling mechanisms. The Journal of biological chemistry, 274(48), 34281–34289. [Link]
-
Rocha, e Silva, M., Beraldo, W. T., & Rosenfeld, G. (1949). Bradykinin, a hypotensive and smooth muscle stimulating factor released from plasma globulin by snake venoms and by trypsin. The American journal of physiology, 156(2), 261–273. [Link]
-
Kandasamy, K., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of cellular and molecular medicine, 25(22), 10583–10593. [Link]
Sources
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinin B1- and B2-Receptor Subtypes Contract Isolated Bovine Ciliary Muscle: Their Role in Ocular Lens Function and Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Bradykinin and Met-Lys-Bradykinin
In the landscape of drug development and physiological research, vasoactive peptides like Bradykinin and its analogue, Methionyl-Lysyl-Bradykinin (Met-Lys-Bradykinin), are invaluable tools. Bradykinin is a potent mediator of inflammation, vasodilation, and pain, while Met-Lys-Bradykinin serves as a related kinin with distinct biological activities and metabolic pathways.[1][2][3] Their potent biological nature, however, necessitates a rigorous and scientifically grounded approach to their handling and, critically, their disposal.
This guide moves beyond generic protocols to provide a comprehensive operational plan rooted in the principles of biochemical inactivation and regulatory compliance. Our objective is to ensure that these potent molecules are handled and disposed of in a manner that neutralizes their biological activity, safeguarding both laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a requisite for maintaining a safe and compliant research environment.
Hazard Identification and Core Safety Principles
Before any handling or disposal begins, a thorough risk assessment is mandatory.[4] Bradykinin and its analogues are classified as hazardous substances, primarily due to their potent physiological effects at low concentrations.
Key Hazards:
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: The primary routes of exposure carry significant risk.[5] Accidental ingestion, inhalation of lyophilized powder, or skin absorption can elicit unintended physiological responses.
-
Irritation: The material may be irritating to mucous membranes and the upper respiratory tract, as well as the eyes and skin.[5]
-
Uninvestigated Toxicological Properties: It is crucial to note that the toxicological properties of these peptides have not been thoroughly investigated.[5][6] This unknown variable demands that they be handled with the utmost caution, treating them as substances with significant potential hazards.
The foundational principle for the disposal of Bradykinin and Met-Lys-Bradykinin is the complete inactivation of biological activity prior to the waste entering any general disposal stream.[7] All procedures must align with federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous chemical waste.[8][9][10]
| Hazard Category | Description | GHS Classification (Bradykinin Acetate) | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Acute Tox. 4 (Oral, Dermal, Inhalation) | [5] |
| Irritation | May cause irritation to skin, eyes, and respiratory system. | Not explicitly classified, but noted in SDS. | [5] |
| Long-Term Effects | Suspected of causing genetic defects and damaging fertility or the unborn child. | Mutagen 2, Toxic to Reproduction 2 | [5] |
| Biological Potency | Acts on smooth muscle, dilates peripheral vessels, and increases capillary permeability. | N/A | [11] |
Pre-Disposal: Safe Handling and Spill Containment
Proper disposal begins with proper handling. Contamination and accidental exposure are most likely to occur during routine experimental use and preparation for disposal.
Required Personal Protective Equipment (PPE)
All personnel handling these peptides, whether in powdered or solution form, must wear the following minimum PPE[4][12][13]:
-
Chemical-resistant nitrile gloves: Changed frequently, especially if contamination is suspected.
-
Safety goggles or face shield: To protect against splashes during reconstitution or inactivation.
-
Lab coat: To protect skin and clothing.
-
Closed-toe shoes: A standard requirement for any laboratory environment.[4]
Handling Lyophilized Powder
The highest risk of inhalation and contamination occurs when handling the lyophilized powder.
-
Work in a Ventilated Enclosure: All weighing and reconstitution of powdered peptides must be performed in a chemical fume hood.[4][6]
-
Equilibrate Vial to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator.[14][15] This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability and make accurate weighing difficult.
-
Use Appropriate Tools: Use dedicated spatulas and weigh boats for each peptide to prevent cross-contamination.
Accidental Spill Response
In the event of a spill, immediate containment and cleanup are critical.[7]
-
Contain the Spill: Cover liquid spills with absorbent pads. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Decontaminate: Clean the spill area with an inactivating solution (see Section 4), such as a 10% bleach solution, followed by an enzymatic detergent.[16]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be treated as hazardous waste and disposed of according to the protocols in Section 4.[5][7]
Waste Segregation Workflow
Effective disposal relies on systematic waste segregation at the point of generation. Mixing bioactive peptide waste with non-hazardous materials increases disposal costs and regulatory risk. All laboratories must establish clear waste streams.[8][17]
Caption: Waste segregation at the point of generation.
Step-by-Step Inactivation and Disposal Protocols
The following protocols provide a validated framework for neutralizing the biological activity of Bradykinin and Met-Lys-Bradykinin waste. The choice between chemical and thermal inactivation depends on the waste form (liquid vs. solid) and available facilities.
Protocol 1: Chemical Inactivation (Recommended for Liquid Waste)
This method utilizes a strong oxidizing agent, sodium hypochlorite (bleach), to irreversibly denature the peptide structure.
-
Prepare Inactivating Solution: In a chemical fume hood, prepare a fresh 10% bleach solution (approximately 1:10 dilution of standard household bleach, resulting in >0.5% sodium hypochlorite).
-
Collection: Collect all aqueous waste containing Bradykinin or Met-Lys-Bradykinin (e.g., excess solutions, first rinse of contaminated glassware) in a designated, chemically resistant, and clearly labeled hazardous waste container.[10][18]
-
Inactivation: Slowly add the 10% bleach solution to the peptide waste container until the final concentration of bleach in the waste is at least 10%.
-
Contact Time: Gently swirl the container and allow it to stand for a minimum of 30 minutes to ensure complete inactivation. For highly concentrated peptide solutions, a longer contact time (e.g., 2 hours) is recommended.
-
Neutralization (If Required): Check local regulations. Some jurisdictions may require neutralization of the chlorinated solution before drain disposal. This can be done by carefully adding a reducing agent like sodium bisulfite until the chlorine is neutralized.
-
Final Disposal: Once inactivated (and neutralized, if required), the solution can typically be disposed of down the drain with copious amounts of running water, in accordance with institutional and local wastewater regulations.
Protocol 2: Thermal Inactivation (Autoclaving for Liquid Waste)
Autoclaving uses high-pressure steam to denature proteins and peptides, offering an effective alternative to chemical inactivation for aqueous solutions.[7][19]
-
Collection: Collect aqueous peptide waste in an autoclavable container (e.g., a polypropylene bottle or glass flask). Do not seal the container tightly; use a vented cap or cover with aluminum foil to prevent pressure buildup.
-
Labeling: Clearly label the container as "Hazardous Waste for Autoclave Decontamination" and specify the contents.
-
Autoclave Cycle: Process the waste using a standard liquid autoclave cycle, typically at 121°C (15 psi) for at least 30-60 minutes .[19] The cycle time should be sufficient to ensure the entire liquid volume reaches the target temperature.
-
Cooling & Disposal: Allow the container to cool completely before handling. Once cooled, the autoclaved liquid can be disposed of down the drain with plenty of water, per local guidelines.
Disposal of Contaminated Solid Waste
Solid waste (gloves, pipette tips, plastic vials, absorbent pads) cannot be inactivated using the methods above.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[20]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and identify the contents (e.g., "Solid Waste contaminated with Bradykinin").[21][22]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department for final disposal, which is typically incineration.[21][22]
Caption: Decision workflow for inactivation and disposal.
Decontamination of Laboratory Equipment
To prevent cross-contamination and ensure a safe working environment, all non-disposable equipment must be thoroughly decontaminated after use.
-
Initial Rinse: Rinse glassware and equipment immediately after use with water to remove the bulk of the peptide. Collect this first rinse as liquid hazardous waste for inactivation.
-
Enzymatic Cleaning: Soak or wash the equipment with a potent enzymatic detergent.[16] These detergents are specifically designed to break down biological residues like peptides.
-
Chemical Decontamination: After enzymatic cleaning, soak the equipment in a 6-10% sodium hypochlorite (bleach) solution for at least 15-30 minutes.[16]
-
Final Rinse: Thoroughly rinse the equipment with deionized water to remove all traces of the cleaning and decontamination agents.
Regulatory Compliance and Documentation
Adherence to these protocols is essential for compliance with national and local safety regulations.
| Regulatory Body | Requirement | Relevance to Peptide Disposal |
| EPA (Environmental Protection Agency) | Governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA) .[8] | Defines how peptide waste must be identified, labeled, stored, and disposed of to protect the environment. Requires tracking from generation to final disposal.[8][22] |
| OSHA (Occupational Safety and Health Admin.) | Hazard Communication Standard and Bloodborne Pathogens Standard .[17][20][23] | Mandates worker safety through training, proper labeling of hazardous materials (GHS), use of PPE, and having a written Exposure Control Plan.[4][20][24] |
| Institutional EHS | Local policies and procedures. | Your institution's Environmental Health & Safety department provides specific guidance on waste container types, labeling, pickup schedules, and emergency procedures. |
All personnel handling these peptides must receive documented training on their hazards, safe handling procedures, and the specific disposal protocols outlined in this guide.[4] Maintaining a clear and accessible Laboratory Management Plan that incorporates these procedures is a key requirement for academic and research labs.[9]
References
- Regulating Lab Waste Disposal in the United St
- Ensuring Safe and Compliant Disposal of Bradykinin: A Procedural Guide. Benchchem.
- MET-LYS-BRADYKININ (cas 550-19-6) SDS/MSDS download. Guidechem.
- Bradykinin (acetate)
- SAFETY DATA SHEET - Bradykinin. Fisher Scientific.
- Safety Data Sheet - Bradykinin. Tocris Bioscience.
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regulations.
- Peptide decontamin
- Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma. PubMed.
- Laboratory Safety Guidelines for Peptide Handling. Biovera.
- SAFETY DATA SHEET - Bradykinin acet
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Met-Lys-Bradykinin peptide. NovoPro Bioscience Inc.
- Safe Handling & Lab PPE for Peptides. AUSBIO.
- Physiology, Bradykinin. NCBI Bookshelf.
- The inactivation of bradykinin in the pulmonary circulation of isol
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- BRADYKININ (1-6)
- Care and Handling of Peptides. Bachem.
- Essential Safety and Operational Protocols for Handling Bradykinin. Benchchem.
- Best Practices for Peptides Storage in the Labor
- Bradykinin Met-Lys CAS.
- MET-LYS-BRADYKININ | 550-19-6. ChemicalBook.
- Cleaning Process Design for Peptide Therapeutics.
- Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue. PubMed.
- The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. PMC - NIH.
- Storage and Handling Synthetic Peptides. Sigma-Aldrich.
- CHAPTER 10: Stability of Bioactive Peptides During Processing. Books.
- Bradykinin. Wikipedia.
- Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis. PubMed.
- Sterilization and filtration of peptide compositions.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- bradykinin, Met-Lys-. PubChem - NIH.
- Met-Lys-bradykinin-Ser-Ser, a peptide produced by the neutrophil from kininogen, is metabolically activated by angiotensin converting enzyme in vascular tissue.
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv
- How do I dissolve my peptide in a sterile way?.
- Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis. PubMed.
- Purification or Removal of Proteins and Peptides with Exposed Amino Acids. Sigma-Aldrich.
- OSHA GHS Guide for Safe Bio-Waste Disposal. MedPro Disposal.
- Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated r
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- OSHA Guidelines for Medical Waste. Rx Destroyer.
- Met-lys-bradykinin-ser, the kinin released from human kininogen by human pepsin. Unifesp.
- OSHA and Biohazard Waste Disposal Guidelines. Daniels Health.
- OSHA's Guidelines for Biohazard Waste Removal. EnviCare.
- OSHA and Biohazard Waste Disposal: A Compliance Guide.
Sources
- 1. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release of biologically active kinin peptides, Met-Lys-bradykinin and Leu-Met-Lys-bradykinin from human kininogens by two major secreted aspartic proteases of Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biovera.com.au [biovera.com.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. needle.tube [needle.tube]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 14. bachem.com [bachem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 17. securewaste.net [securewaste.net]
- 18. Met-Lys-Bradykinin peptide [novoprolabs.com]
- 19. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rxdestroyer.com [rxdestroyer.com]
- 21. MedicalLab Management Magazine [medlabmag.com]
- 22. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 23. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 24. envicare.net [envicare.net]
Personal protective equipment for handling bradykinin, Met-Lys-
An In-Depth Guide to Personal Protective Equipment for Handling Bradykinin and Met-Lys-Bradykinin
As a Senior Application Scientist, ensuring the safety of researchers working with potent biomolecules is paramount. This guide provides a detailed framework for the safe handling of bradykinin and its analog, Met-Lys-bradykinin. While these peptides may not be classified as hazardous substances under OSHA's Hazard Communication Standard, their potent biological activity necessitates stringent safety protocols to prevent unintended physiological effects.[1][2] This document moves beyond basic checklists to instill a deep understanding of why specific precautions are necessary, fostering a culture of safety and scientific integrity.
The Core Directive: A Proactive Approach to Safety
Bradykinin is a potent vasodilator that increases capillary permeability and is a known pain-producing agent.[1][3] Met-Lys-bradykinin shares these biological activities.[4] Accidental exposure, whether through inhalation of lyophilized powder, skin contact with solutions, or needle-stick injuries, can lead to localized edema, inflammation, and pain.[5][6] Therefore, our safety protocols are designed to mitigate these specific biological risks.
Before any procedure, a thorough risk assessment must be conducted as part of your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8][9] This plan is the foundational document for laboratory safety.[10]
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The primary methods for protection are engineering and administrative controls, which are designed to minimize exposure in the first place.[11][12]
-
Designated Work Area: All work involving bradykinin and Met-Lys-bradykinin, from handling the lyophilized powder to preparing solutions, must be confined to a designated and clearly labeled laboratory area.[13]
-
Chemical Fume Hood: Handling of lyophilized peptide powders must be performed within a certified chemical fume hood.[14][15] This is critical to prevent the inhalation of aerosolized particles, which could cause respiratory tract irritation or other systemic effects.
-
Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling procedures.
Personal Protective Equipment (PPE): A Task-Specific Protocol
The selection of PPE is dictated by the specific task and the potential routes of exposure.[16] The following table outlines the minimum required PPE for common laboratory procedures involving bradykinin and Met-Lys-bradykinin.
| Laboratory Task | Minimum Required PPE | Rationale |
| Handling/Weighing Lyophilized Powder | Safety Goggles with Side Shields, Nitrile Gloves (Double Gloving Recommended), Lab Coat, Respiratory Protection (N95 or higher) | To be performed in a chemical fume hood.[15] Prevents inhalation of aerosolized powder and protects eyes and skin from contact with potent biomolecules.[14][17] |
| Reconstituting Peptides & Preparing Solutions | Safety Goggles with Side Shields, Nitrile Gloves, Lab Coat | Protects against splashes of concentrated solutions to the eyes and skin.[11][17] |
| In-Vitro Applications (e.g., cell culture) | Safety Goggles, Nitrile Gloves, Lab Coat | Standard laboratory practice to prevent contamination of cultures and protect the researcher from splashes of diluted peptide solutions. |
| In-Vivo Injections (Animal Studies) | Safety Goggles or Face Shield, Nitrile Gloves, Lab Coat | Protects against splashes and accidental needle-stick injuries. A face shield offers broader protection.[11] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling bradykinin.
Step-by-Step Methodologies
Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator (if required): If handling powder, perform a fit check on your N95 respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing PPE (to prevent contamination)
-
Outer Gloves: Remove the outer pair of gloves (if applicable) by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface.
-
Inner Gloves: With your clean hand, remove the inner gloves.
-
Eye Protection & Respirator: Remove eye protection and respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Exposure Protocols
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation or swelling develops.[15]
In Case of Eye Contact:
-
Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15]
-
Remove contact lenses if present.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert others in the area and restrict access.[15]
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the area with a suitable decontaminant and dispose of all materials as hazardous waste.[15]
Operational Plan for Waste Disposal
All materials that come into contact with bradykinin or Met-Lys-bradykinin must be treated as hazardous chemical waste.[18] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[13][18]
-
Waste Segregation: At the point of generation, separate all contaminated waste from the regular trash. This includes:
-
Used vials and tubes.
-
Contaminated pipette tips.
-
Used gloves, disposable lab coats, and other PPE.[18]
-
Absorbent materials from spill cleanups.
-
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[18] The label must include "Hazardous Waste," the chemical name ("Bradykinin" or "Met-Lys-bradykinin"), and a warning such as "Caution: Potent Biologically Active Peptide."[18]
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the lab, away from general traffic.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste.[13] Never dispose of peptide waste down the drain or in the regular trash.[15]
Diagram: Waste Disposal Workflow
Caption: Compliant disposal workflow for bradykinin waste.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with these potent peptides, ensuring a safe environment for groundbreaking research.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera.
- Navigating the Safe Disposal of Peptide 5e: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration.
- OSHA Laboratory Standard (29 CFR 1910.1450). MasterControl.
- Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals. Benchchem.
- Met-Lys-Bradykinin peptide. NovoPro Bioscience Inc..
- OSHA Laboratory Standard. New Mexico State University.
- OSHA Science Safety Guidance. Flinn Scientific.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C..
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- A Comprehensive Review of Bradykinin-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department. (2022, November 30). National Institutes of Health.
- SAFETY DATA SHEET - Bradykinin acetate salt. (2025, June 2). Sigma-Aldrich.
- Laboratory Responsibilities for Personal Protective Equipment. Cornell EHS.
- Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs. MDPI.
- SDS for Lys-Bradykinin. (2025, January 8). Amazon AWS.
- Pathophysiology of bradykinin and histamine mediated angioedema. (2023, October 18). National Institutes of Health.
- The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. National Institutes of Health.
- Bradykinin-induced angioedema in the emergency department. (2022, March 26). National Institutes of Health.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 3. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET-LYS-BRADYKININ | 550-19-6 [chemicalbook.com]
- 5. A Comprehensive Review of Bradykinin-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. osha.gov [osha.gov]
- 9. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 10. School Leadership OSHA Science Safety Guidance [flinnsci.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. lawbc.com [lawbc.com]
- 13. peptide24.store [peptide24.store]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biovera.com.au [biovera.com.au]
- 16. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 17. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
